molecular formula C8H10N2O B042336 2-Amino-2-phenylacetamide CAS No. 700-63-0

2-Amino-2-phenylacetamide

Cat. No.: B042336
CAS No.: 700-63-0
M. Wt: 150.18 g/mol
InChI Key: KIYRSYYOVDHSPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-phenylacetamide is a valuable phenylglycine derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound features both an amino group and an amide group attached to a central chiral carbon, making it a useful precursor for the synthesis of more complex molecules, including pharmacologically active compounds and chiral ligands. Its structure is of particular interest in neuroscience research, as it is a key intermediate in the synthesis of compounds that interact with neurotransmitter systems. Researchers utilize this compound to develop novel molecules with potential activity at various biological targets. The compound's amide functionality provides metabolic stability, while the amino group offers a handle for further chemical modification, enabling the creation of diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. It is supplied as a high-purity solid to ensure consistency and reproducibility in experimental outcomes. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYRSYYOVDHSPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863871
Record name 2-Amino-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700-63-0
Record name 2-Amino-2-phenylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=700-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-amino-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-2-phenylacetamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47695
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-2-phenylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.774
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-2-phenylacetamide: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Chiral Building Block

2-Amino-2-phenylacetamide, a derivative of phenylglycine, is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a primary amine, an amide group, and a stereogenic center at the α-carbon, makes it a valuable chiral building block for the synthesis of more complex molecules, particularly pharmaceuticals.[1][2] This guide provides an in-depth overview of the fundamental properties, synthesis, and applications of this compound, with a focus on its enantiomeric forms, which often exhibit distinct biological activities.[3]

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[4] The presence of both an amino and an amide group allows it to participate in hydrogen bonding, contributing to its solubility in polar solvents like water and alcohols.[2][4] The key physicochemical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₈H₁₀N₂O[4][5][6]
Molecular Weight 150.18 g/mol [1][4][5]
Melting Point 130-131 °C (racemic)[4]
125-129 °C ((R)-enantiomer)[3][7]
Boiling Point 322.8 ± 35.0 °C (Predicted)[4]
Density 1.178 ± 0.06 g/cm³ (Predicted)[4]
Solubility Soluble in water and alcohol. Sparingly soluble in DMSO (with heating/sonication) and slightly soluble in methanol.[4]
pKa 15.61 ± 0.50 (Predicted)[4]
Appearance White to off-white solid[4]

Enantioselectivity: The Significance of (R)- and (S)- Isomers

The chirality of this compound is a critical aspect, as different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles.[3] The (R)-enantiomer, in particular, is a key intermediate in the synthesis of various pharmaceuticals.[3]

Synthesis and Chiral Resolution: Pathways to Enantiopurity

The synthesis of enantiomerically pure this compound presents a significant challenge.[1] Various methods have been developed, ranging from classical resolution to modern asymmetric synthesis.

Key Synthetic Strategies
  • Direct Amination: This involves the reaction of phenylacetaldehyde with ammonia, followed by a reduction step.[1]

  • Strecker Synthesis: A classical method for producing α-amino acids and their derivatives, this process involves the reaction of benzaldehyde, ammonia, and cyanide to form an α-amino nitrile intermediate, which is then hydrolyzed.[8]

  • From Acetophenone: The aminolysis of acetophenone can also yield this compound.[4]

Chiral Resolution and Enantioselective Synthesis

Obtaining a single enantiomer with high purity is crucial for pharmaceutical applications.[1] The following diagram illustrates the primary approaches to achieve this.

G cluster_resolution Chiral Resolution racemic Racemic this compound diastereomeric Diastereomeric Salt Formation racemic->diastereomeric Chiral Resolving Agent (e.g., Tartaric Acid) chromatographic Chiral Chromatography racemic->chromatographic Chiral Stationary Phase enzymatic_res Enzymatic Kinetic Resolution racemic->enzymatic_res Enzyme (e.g., Lipase) asymmetric Asymmetric Synthesis enantiopure Enantiopure (R)- or (S)- This compound asymmetric->enantiopure Chiral Catalyst or Auxiliary diastereomeric->enantiopure chromatographic->enantiopure enzymatic_res->enantiopure

Caption: Key strategies for obtaining enantiopure this compound.

Experimental Protocol: Diastereomeric Salt Formation

This established method leverages the different physicochemical properties of diastereomeric salts.[1]

Step-by-Step Methodology:

  • Salt Formation: Treat a solution of racemic this compound with a chiral resolving agent, such as L-(+)-tartaric acid, in a suitable solvent mixture (e.g., ethanol/water).[1]

  • Selective Crystallization: The less soluble diastereomeric salt will preferentially crystallize out of the solution.

  • Recrystallization: Perform multiple recrystallization cycles to enhance the enantiomeric purity of the crystallized salt.[1]

  • Liberation of Free Amine: Treat the purified diastereomeric salt with a base to liberate the free enantiomerically enriched this compound.[1]

Chemical Reactivity and Derivatization

The presence of both a primary amine and an amide group makes this compound a versatile substrate for a variety of chemical transformations.

  • Acylation: The amino group can be acylated to form more complex amides.[1]

  • N-Alkylation: The nitrogen atom of the amino group can be alkylated to yield N-alkyl derivatives.[1]

  • Condensation Reactions: It can react with aldehydes or ketones to form imines.[1]

These reactions are fundamental for creating libraries of derivatives for drug discovery programs.[9]

Applications in Pharmaceutical Research and Development

This compound and its derivatives are of considerable interest to the pharmaceutical industry.

  • Building Block for Active Pharmaceutical Ingredients (APIs): It serves as a crucial intermediate in the synthesis of various drugs, including HIV-1 reverse transcriptase inhibitors and certain β-lactam antibiotics.[3][10] The (R)-enantiomer is used in the synthesis of Boceprevir, a hepatitis C virus protease inhibitor.[7][11]

  • Scaffold for Drug Discovery: Its structure is a valuable scaffold for generating new chemical libraries for high-throughput screening.[3] Phenylacetamide derivatives have been investigated for a range of biological activities, including anticancer and antidepressant effects.[9][12]

  • Pharmacophore Modeling: The molecule serves as a key structural motif in computational pharmacophore modeling to design molecules that can interact with specific biological targets.[1]

Safety and Handling

This compound is classified as an irritant.[3][5]

Hazard Statements:

  • H315: Causes skin irritation.[5][13]

  • H319: Causes serious eye irritation.[5][13]

  • H335: May cause respiratory irritation.[3][5]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles.[14]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[14]

  • Respiratory Protection: A NIOSH-approved dust mask is recommended when handling the solid form, especially in poorly ventilated areas.[14]

Handling Procedures:

  • Work in a well-ventilated area, preferably a chemical fume hood.[14]

  • Avoid creating dust.[14]

  • Wash hands thoroughly after handling.[14]

  • Ensure an eyewash station and safety shower are readily accessible.[14]

Conclusion

This compound is a fundamentally important chiral molecule with broad utility in organic synthesis and pharmaceutical development. Its versatile chemical reactivity, coupled with the distinct biological profiles of its enantiomers, ensures its continued relevance in the pursuit of novel therapeutics. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists working in these fields.

References

An In-depth Technical Guide to (R)-2-Amino-2-phenylacetamide: A Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-2-Amino-2-phenylacetamide, also known as D(-)-phenylglycinamide, is a chiral aminamide of significant interest to researchers, scientists, and professionals in drug development. Its defined stereochemistry and versatile functional groups make it a valuable scaffold and synthetic intermediate in the creation of enantiomerically pure pharmaceuticals. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, and its critical role in the development of bioactive molecules. We will delve into the causality behind experimental choices in its synthesis and explore its applications, grounded in authoritative scientific literature.

Core Identification and Structural Elucidation

The foundational step in understanding any chemical entity is its unambiguous identification and the characterization of its three-dimensional structure.

Chemical Identity

(R)-2-Amino-2-phenylacetamide is registered under the CAS Number 6485-67-2 .[1] It is an organic compound featuring a phenyl group and an amino group attached to the alpha-carbon of an acetamide backbone.

Molecular Structure

The molecular formula of (R)-2-Amino-2-phenylacetamide is C₈H₁₀N₂O, with a molecular weight of 150.18 g/mol .[1] The key feature of this molecule is the chiral center at the alpha-carbon, which results in two enantiomeric forms: (R) and (S). The (R)-configuration is of primary interest in many pharmaceutical applications due to the stereospecific interactions of drugs with biological targets.

Structure of (R)-2-Amino-2-phenylacetamide

Caption: 2D representation of (R)-2-Amino-2-phenylacetamide highlighting the chiral center (Cα).

Physicochemical Properties

A thorough understanding of the physicochemical properties of (R)-2-Amino-2-phenylacetamide is essential for its handling, formulation, and application in synthesis.

PropertyValueReference(s)
CAS Number 6485-67-2[1]
Molecular Formula C₈H₁₀N₂O[1]
Molecular Weight 150.18 g/mol [1]
Melting Point 125-129 °C[1]
Boiling Point 322.8±35.0 °C (Predicted)[2]
Density ~1.14 g/cm³ (Predicted)[1]
Solubility High solubility in water. Slightly soluble in DMSO and methanol (with heating).[1][2]
Appearance White to off-white solid[2]
pKa 15.61 (Predicted)[1]
Optical Rotation [α] = -48.5° (c=0.55, EtOH)

Synthesis of Enantiomerically Pure (R)-2-Amino-2-phenylacetamide

The synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical development, as different stereoisomers can have vastly different biological activities and toxicological profiles. Several strategies have been developed to obtain (R)-2-Amino-2-phenylacetamide with high enantiomeric purity.

Diastereomeric Salt Resolution: A Classical Approach

One of the most established methods for resolving racemic 2-amino-2-phenylacetamide is through the formation of diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid.[1] This method leverages the different physical properties, particularly solubility, of the resulting diastereomers.

Workflow for Diastereomeric Salt Resolution

G racemic Racemic (R/S)-2-Amino-2-phenylacetamide salt_formation Diastereomeric Salt Formation in a suitable solvent (e.g., Ethanol/Water) racemic->salt_formation resolving_agent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts ((R)-Amide-(L)-Acid and (S)-Amide-(L)-Acid) salt_formation->diastereomers crystallization Fractional Crystallization (Exploits solubility differences) diastereomers->crystallization less_soluble Less Soluble Diastereomeric Salt (Enriched in one diastereomer) crystallization->less_soluble Solid mother_liquor Mother Liquor (Enriched in the other diastereomer) crystallization->mother_liquor Solution liberation Liberation of Free Amine (Basification, e.g., with NaOH) less_soluble->liberation pure_enantiomer Enantiomerically Pure (R)-2-Amino-2-phenylacetamide liberation->pure_enantiomer

Caption: Logical workflow of diastereomeric salt resolution.

Experimental Protocol: Diastereomeric Salt Resolution

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent system, such as an ethanol/water mixture (e.g., 3:1 v/v).[1] In a separate vessel, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent system, heating gently if necessary. Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. The choice of solvent is critical here, as it dictates the solubility difference between the diastereomers.

  • Isolation and Purification: Collect the precipitated crystals by vacuum filtration. To enhance the enantiomeric excess, one or more recrystallization steps from the same solvent system may be performed.[1]

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., aqueous sodium hydroxide) dropwise with stirring until the pH is basic (pH > 10). This neutralizes the tartaric acid and liberates the free (R)-2-amino-2-phenylacetamide.

  • Extraction and Isolation: Extract the liberated amine with a suitable organic solvent (e.g., dichloromethane). Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched product.

Chemoenzymatic Synthesis: A Green and Efficient Alternative

Chemoenzymatic methods offer a more sustainable and highly selective approach to chiral synthesis. A notable method combines the chemical Strecker synthesis with an enzymatic resolution using a nitrilase.

Chemoenzymatic Synthesis Workflow

G strecker Strecker Synthesis rac_pgn Racemic Phenylglycinonitrile strecker->rac_pgn benzaldehyde Benzaldehyde benzaldehyde->strecker kcn KCN kcn->strecker nh3 Ammonia nh3->strecker enzymatic Enzymatic Hydrolysis rac_pgn->enzymatic r_pgaa (R)-2-Amino-2-phenylacetamide enzymatic->r_pgaa s_pgn (S)-Phenylglycinonitrile (unreacted) enzymatic->s_pgn nitrilase (R)-selective Nitrilase nitrilase->enzymatic racemization In-situ Racemization (alkaline pH) s_pgn->racemization racemization->rac_pgn Dynamic Kinetic Resolution G PAH Phenylalanine Hydroxylase (PAH) Active Site Tyr Tyrosine (Product) PAH->Tyr Catalyzes Conversion Inhibition Inhibition of Tyrosine Production PAH->Inhibition Phe Phenylalanine (Natural Substrate) Phe->PAH:active_site Binds R_PGA (R)-2-Amino-2-phenylacetamide (Potential Inhibitor) R_PGA->PAH:active_site Competitively Binds R_PGA->Inhibition

References

An In-depth Technical Guide to 2-Amino-2-phenylacetamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Amino-2-phenylacetamide, a significant organic compound in pharmaceutical research and development. We will delve into its fundamental chemical and physical properties, explore detailed synthesis methodologies, and discuss its applications as a crucial building block in the creation of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Core Molecular Attributes

This compound, also known as DL-2-Phenylglycinamide, is an organic compound characterized by a phenyl group and an amino group attached to the alpha carbon of an acetamide structure.[1][2] Its chemical structure makes it a chiral molecule, existing as two distinct enantiomers: (R)-2-Amino-2-phenylacetamide and (S)-2-Amino-2-phenylacetamide. The (R)-enantiomer, in particular, is a valuable chiral intermediate in asymmetric synthesis, especially for pharmaceuticals.[3][4]

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized in the table below. These values are crucial for designing experimental conditions, including solvent selection, reaction temperature, and analytical methods.

PropertyValueData Source
Molecular Formula C₈H₁₀N₂O[1][2][5]
Molecular Weight 150.18 g/mol [1][2][3][6]
IUPAC Name This compound[1]
CAS Number 700-63-0 (racemic)[1][2][5], 6485-67-2 ((R)-enantiomer)[3][6][1][2][3][5][6]
Appearance White to off-white solid[2]
Melting Point 130-131 °C[2]
Boiling Point 322.8±35.0 °C (Predicted)[2]
Solubility Soluble in water and alcohol solvents. Sparingly soluble in DMSO.[2]
pKa 15.61±0.50 (Predicted)[2]
XLogP3 -0.1[5]
Topological Polar Surface Area 69.1 Ų[5]

Synthesis Methodologies: A Focus on Enantioselectivity

The synthesis of this compound, particularly the enantiomerically pure (R)-form, is a critical process for its application in pharmaceuticals. Various strategies have been developed, ranging from classical resolution to modern biocatalytic methods. The choice of method often depends on the desired scale, purity requirements, and economic viability.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and green chemistry approach for obtaining enantiomerically pure compounds. This method leverages the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture.

Causality of Experimental Choices:

  • Enzyme Selection: Lipases, such as Candida antarctica Lipase B (CAL-B), are frequently chosen due to their proven efficacy in selectively acylating one enantiomer, leaving the desired enantiomer untouched and in high purity.[3]

  • Solvent System: The use of green solvents like cyclopentyl methyl ether (CPME) minimizes environmental impact while providing a suitable reaction medium.[3]

  • Water Removal: Molecular sieves are employed to remove water generated during the amidation reaction, which is crucial to drive the reaction equilibrium towards product formation.[3]

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic this compound

This protocol describes a typical lab-scale procedure for the kinetic resolution of racemic this compound using a lipase.

Materials:

  • Racemic this compound

  • Acylating agent (e.g., ethyl acetate)

  • Immobilized Lipase (e.g., Novozym 435 - CAL-B)

  • Anhydrous organic solvent (e.g., cyclopentyl methyl ether)

  • Molecular sieves

  • Buffer solution (for pH adjustment)

  • Acids and bases for workup (e.g., HCl, NaOH)

Procedure:

  • Reaction Setup: In a clean, dry flask, dissolve racemic this compound in the anhydrous organic solvent.

  • Enzyme Addition: Add the immobilized lipase to the solution. The amount will depend on the specific activity of the enzyme and the scale of the reaction.

  • Acylation: Add the acylating agent to the mixture.

  • Incubation: Stir the reaction mixture at a controlled temperature (e.g., 40-60°C) and monitor the progress using chiral HPLC.[3] The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for the unreacted enantiomer.

  • Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Workup:

    • Separate the acylated (S)-enantiomer from the unreacted (R)-enantiomer through extraction or chromatography.

    • The unreacted (R)-2-Amino-2-phenylacetamide can be isolated and purified.

  • Analysis: Confirm the enantiomeric purity of the final product using chiral HPLC.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the enzymatic kinetic resolution of this compound.

G cluster_0 Reaction Stage cluster_1 Separation Stage cluster_2 Products Racemic Mixture Racemic this compound in Solvent Enzyme & Acyl Donor Add Immobilized Lipase & Acylating Agent Racemic Mixture->Enzyme & Acyl Donor Add Selective Acylation Selective Acylation of (S)-enantiomer Enzyme & Acyl Donor->Selective Acylation Incubate Filtration Filter to Remove Enzyme Selective Acylation->Filtration Stop Reaction Extraction/Chromatography Liquid-Liquid Extraction or Column Chromatography Filtration->Extraction/Chromatography Separate Pure (R)-enantiomer Pure (R)-2-Amino-2-phenylacetamide Extraction/Chromatography->Pure (R)-enantiomer Acylated (S)-enantiomer N-acetyl-(S)-2-Amino-2-phenylacetamide Extraction/Chromatography->Acylated (S)-enantiomer

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Applications in Drug Development and Research

This compound and its derivatives are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules.

Chiral Building Block in Pharmaceutical Synthesis

The primary application of enantiomerically pure (R)-2-Amino-2-phenylacetamide is as a key intermediate in the synthesis of various pharmaceuticals.[3][4] Its defined stereochemistry is crucial as different enantiomers of a drug can have vastly different pharmacological effects and toxicities.[4] It serves as a precursor for molecules such as:

  • HIV-1 reverse transcriptase inhibitors.[4][7]

  • Certain β-lactam antibiotics.[4]

Scaffold for Novel Drug Discovery

The phenylacetamide moiety is a common feature in compounds with a range of therapeutic applications, including anti-inflammatory and antiviral agents.[8] The structure of this compound provides a versatile scaffold for creating libraries of new chemical entities for screening against various biological targets.[4] The presence of both an amino and an amide group allows for diverse chemical modifications.

Recent research has also explored derivatives of phenylacetamide as potential CB2 receptor inverse agonists for conditions like osteoporosis.[9] While not directly involving this compound, this highlights the therapeutic potential of the broader chemical class.

Research in Biological Systems

In a research context, phenylacetamide derivatives have been studied for their role in microbial signaling, specifically in quorum sensing and biofilm formation in bacteria like Pseudomonas aeruginosa.[10] This suggests that compounds based on this scaffold could be leads for developing anti-virulence strategies.

Safety and Handling

According to GHS hazard classifications, this compound is considered to cause skin and serious eye irritation.[1][5] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area to avoid inhalation of dust.[2] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a fundamentally important molecule with a significant impact on the pharmaceutical industry. Its molecular weight of 150.18 g/mol and formula C₈H₁₀N₂O belie the complexity and utility of its chiral nature. The development of efficient, enantioselective synthetic routes, particularly those employing biocatalysis, has made the crucial (R)-enantiomer more accessible for the synthesis of life-saving drugs. As research continues, the application of this versatile scaffold in discovering new therapeutic agents is expected to expand, further cementing its role in modern medicinal chemistry.

References

An In-depth Technical Guide to the Solubility of 2-Amino-2-phenylacetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-2-phenylacetamide, also known as phenylglycinamide, is a crucial organic compound and a key intermediate in the synthesis of various pharmaceuticals.[1] Its molecular structure, featuring a primary amine, an amide group, and a phenyl ring, imparts a unique combination of polar and non-polar characteristics that dictate its solubility in different solvent systems.[2] A thorough understanding of its solubility profile is paramount for researchers, scientists, and drug development professionals, as it directly influences critical processes such as reaction kinetics, purification via recrystallization, and the formulation of final drug products.

This technical guide provides a comprehensive analysis of the solubility of this compound. It delves into the underlying physicochemical principles governing its dissolution, summarizes available solubility data, and presents a detailed, field-proven protocol for the experimental determination of solubility.

Physicochemical Principles Governing Solubility

The solubility of a compound is a complex interplay of intermolecular forces between the solute (this compound) and the solvent. The principle of "like dissolves like" serves as a fundamental guideline. The molecular structure of this compound allows for various interactions:

  • Hydrogen Bonding: The primary amine (-NH2) and amide (-CONH2) groups are capable of acting as both hydrogen bond donors and acceptors.[3] This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, acetone).[4][5]

  • Dipole-Dipole Interactions: The polar amide group creates a significant dipole moment, promoting solubility in polar solvents.[6]

  • Van der Waals Forces: The non-polar phenyl ring contributes to solubility in less polar or non-polar solvents through London dispersion forces.

The balance of these forces determines the extent to which this compound will dissolve in a particular organic solvent. Generally, amides exhibit higher boiling points and melting points compared to analogous compounds due to their strong hydrogen bonding capabilities.[6][7]

Caption: Intermolecular forces influencing the solubility of this compound.

Solubility Profile of this compound

While extensive quantitative data for this compound is not compiled in a single source, a qualitative and semi-quantitative profile can be assembled from available literature and by analogy to similar compounds.

Solvent ClassSpecific SolventQualitative SolubilityRationale & References
Polar Protic MethanolSlightly SolubleCapable of strong hydrogen bonding.[4]
EthanolSolubleOften used for recrystallization of related compounds.[8]
Polar Aprotic DMSOSparingly Soluble (may require heat/sonication)Strong hydrogen bond acceptor.[4]
AcetoneExpected to be solubleA common solvent for similar phenylacetamide structures.[8]
AcetonitrileExpected to be solubleA polar aprotic solvent often used in purification.
Ester Ethyl AcetateSparingly SolubleUsed in purification, suggesting moderate solubility.[9]
Hydrocarbon HexanesPoorly SolubleNon-polar nature limits interaction with the polar groups.[9]

Note: The solubility of this compound, like most solids, is expected to increase with temperature.[10]

Experimental Methodology for Solubility Determination

To obtain precise and reliable solubility data, the equilibrium shake-flask method followed by gravimetric or spectroscopic analysis is a robust and widely accepted approach.[8][11] This method ensures that the solution has reached equilibrium, providing a measure of the thermodynamic solubility.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Spectrophotometer (e.g., UV-Vis) or HPLC system

Step-by-Step Protocol
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.[12] This step is critical to prevent artificially high results.

  • Sample Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as UV-Vis spectroscopy at its λmax (approximately 254 nm) or HPLC.[4][12] A calibration curve prepared with known concentrations of this compound is required for accurate quantification.

  • Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solute to solvent prep2 Seal vials prep1->prep2 equil Agitate at constant T (24-72h) prep2->equil sep1 Settle excess solid equil->sep1 sep2 Filter supernatant (0.45 µm) sep1->sep2 ana1 Dilute filtrate sep2->ana1 ana2 Quantify (UV/HPLC) ana1->ana2 ana3 Calculate Solubility ana2->ana3

Caption: Workflow for the experimental determination of solubility.

Conclusion

The solubility of this compound is a critical parameter governed by its ability to engage in hydrogen bonding and other intermolecular forces. While it exhibits some solubility in polar solvents like alcohols and DMSO, its non-polar phenyl group necessitates a nuanced approach to solvent selection for processes like purification and formulation. The provided experimental protocol offers a robust framework for obtaining precise quantitative solubility data, which is indispensable for advancing research and development involving this important pharmaceutical intermediate.

References

An In-depth Spectroscopic Analysis of 2-Amino-2-phenylacetamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-2-phenylacetamide, a derivative of the non-proteinogenic amino acid phenylglycine, serves as a valuable chiral building block in synthetic organic chemistry and is a key structural motif in various pharmaceutical compounds. Its molecular structure, comprising a stereogenic center, a primary amide, a primary amine, and a phenyl ring, presents a rich landscape for spectroscopic characterization. An unambiguous understanding of its structure and purity is paramount for its application in research and drug development, necessitating a thorough analysis using a suite of spectroscopic techniques.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The content herein is curated for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying scientific principles and practical experimental considerations. The protocols and interpretations are presented from the perspective of a seasoned application scientist, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.

Molecular Structure and Spectroscopic Overview

The structural features of this compound (C₈H₁₀N₂O, Molar Mass: 150.18 g/mol ) dictate its characteristic spectral signature. The presence of aromatic and aliphatic protons in distinct chemical environments gives rise to a well-resolved ¹H NMR spectrum. The nine unique carbon atoms are readily identified by ¹³C NMR spectroscopy. The primary amine and amide functional groups are clearly discernible through their characteristic vibrational modes in the IR spectrum. Finally, mass spectrometry provides confirmation of the molecular weight and offers insights into the molecule's fragmentation pathways under ionization.

Caption: Molecular structure of this compound with key atoms labeled.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.

Experimental Protocol: ¹H NMR

A robust ¹H NMR spectrum of this compound can be obtained using a standard 400 MHz (or higher) spectrometer. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable option due to its ability to dissolve the analyte and to slow down the exchange of the amine and amide protons with water, allowing for their observation.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Shimming: Place the NMR tube in the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment is sufficient.

    • Number of Scans: 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds ensures full relaxation of the protons between scans.

    • Spectral Width: A spectral width of approximately 12 ppm, centered around 6 ppm, will encompass all expected proton signals.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with a line broadening of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹H NMR Spectral Data (Predicted)

While a publicly available, fully assigned spectrum is not readily accessible, the expected ¹H NMR spectral data for this compound in DMSO-d₆ is presented below based on established chemical shift principles.

Chemical Shift (δ, ppm)MultiplicityAssignment
~ 7.2-7.4Multiplet5H, Aromatic (C₆H₅)
~ 4.5Singlet1H, Methine (CH)
~ 7.1 (broad)Singlet2H, Amide (CONH₂)
~ 2.1 (broad)Singlet2H, Amine (NH₂)
Interpretation of the ¹H NMR Spectrum
  • Aromatic Protons (δ ~ 7.2-7.4 ppm): The five protons of the phenyl group are expected to resonate in the aromatic region as a complex multiplet. The electron-donating nature of the alkyl substituent on the benzene ring will cause slight variations in the chemical shifts of the ortho, meta, and para protons.

  • Methine Proton (δ ~ 4.5 ppm): The single proton on the α-carbon is deshielded by the adjacent phenyl ring, amino group, and amide group, leading to a downfield shift. It is expected to appear as a singlet.

  • Amide Protons (δ ~ 7.1 ppm): The two protons of the primary amide group are expected to appear as a broad singlet. Their chemical shift can be variable and is dependent on concentration and temperature due to hydrogen bonding.

  • Amine Protons (δ ~ 2.1 ppm): The two protons of the primary amine group are also expected to appear as a broad singlet. Like the amide protons, their chemical shift is variable.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the number of different carbon environments.

Experimental Protocol: ¹³C NMR

The ¹³C NMR spectrum is typically acquired on the same spectrometer as the ¹H NMR, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). Proton decoupling is employed to simplify the spectrum to a series of singlets.

Methodology:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence is used.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

  • Data Processing: The FID is processed with a line broadening of 1-2 Hz. The spectrum is referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ, ppm)Assignment
~ 175Carbonyl (C=O)
~ 140Aromatic (C)
~ 128.5Aromatic (CH)
~ 128Aromatic (CH)
~ 127Aromatic (CH)
~ 58Methine (CH)
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (δ ~ 175 ppm): The carbon of the amide carbonyl group is significantly deshielded and appears at a characteristic downfield chemical shift.

  • Aromatic Carbons (δ ~ 127-140 ppm): The six carbons of the phenyl ring will give rise to four signals: one for the ipso-carbon (the carbon attached to the rest of the molecule), and three for the ortho, meta, and para carbons.

  • Methine Carbon (δ ~ 58 ppm): The α-carbon, bonded to the phenyl, amino, and amide groups, will resonate in the aliphatic region at a downfield position due to the influence of these electronegative groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for the identification of functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: FTIR (KBr Pellet)

For a solid sample like this compound, the potassium bromide (KBr) pellet method is a common and effective technique for obtaining a high-quality IR spectrum.

FTIR KBr Pellet Preparation Workflow start Start grind_sample Grind 1-2 mg of sample start->grind_sample mix_kbr Mix with ~100 mg of dry KBr grind_sample->mix_kbr grind_mixture Grind mixture to a fine powder mix_kbr->grind_mixture load_die Load powder into pellet die grind_mixture->load_die press_pellet Apply pressure to form a transparent pellet load_die->press_pellet acquire_spectrum Acquire FTIR spectrum press_pellet->acquire_spectrum end End acquire_spectrum->end

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Methodology:

  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Characteristic IR Absorption Bands (Expected)
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretch (amine and amide)
3030MediumAromatic C-H stretch
2950-2850WeakAliphatic C-H stretch
~1650StrongC=O stretch (amide I band)
~1600MediumN-H bend (amine)
1600, 1480MediumAromatic C=C stretch
Interpretation of the IR Spectrum
  • N-H Stretching (3400-3200 cm⁻¹): A strong, broad absorption in this region is characteristic of the N-H stretching vibrations of both the primary amine and primary amide groups. The broadening is due to hydrogen bonding.

  • C-H Stretching (3030 cm⁻¹ and 2950-2850 cm⁻¹): The aromatic C-H stretches appear at a slightly higher frequency than the aliphatic C-H stretch of the methine group.

  • C=O Stretching (~1650 cm⁻¹): A very strong absorption around 1650 cm⁻¹ is a definitive indicator of the amide carbonyl group (Amide I band).

  • N-H Bending (~1600 cm⁻¹): The N-H bending vibration of the primary amine is expected in this region.

  • Aromatic C=C Stretching (1600, 1480 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching within the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For structural elucidation, electron ionization (EI) is a common technique that involves bombarding the sample with high-energy electrons, causing ionization and fragmentation.

Experimental Protocol: Electron Ionization (EI) MS

Methodology:

  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

  • Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a beam of 70 eV electrons.

  • Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of ions at each mass-to-charge ratio (m/z).

Mass Spectral Data
  • Molecular Ion (M⁺•): m/z = 150

  • Major Fragment Ions (m/z): 106, 79, 28

Proposed Fragmentation Pathway of this compound M [C₈H₁₀N₂O]⁺• m/z = 150 F1 [C₇H₈N]⁺ m/z = 106 M->F1 - CONH₂ F3 [CO]⁺• m/z = 28 M->F3 - C₇H₁₀N₂ F2 [C₆H₅]⁺ m/z = 77 (close to 79) F1->F2 - HCN

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Interpretation of the Mass Spectrum
  • Molecular Ion (m/z 150): The peak at m/z 150 corresponds to the molecular ion (M⁺•), confirming the molecular weight of the compound.

  • Fragment at m/z 106: This prominent peak likely arises from the loss of the acetamide group (-CONH₂) from the molecular ion, resulting in the [C₆H₅CHNH₂]⁺ fragment.

  • Fragment at m/z 79: While the phenyl cation (C₆H₅⁺) has an m/z of 77, the peak at m/z 79 could be due to the tropylium ion (C₇H₇⁺) formed via rearrangement, a common fragmentation pattern for benzyl-containing compounds, with the addition of two hydrogen atoms from another fragment.

  • Fragment at m/z 28: This peak could correspond to the carbonyl group cation radical ([CO]⁺•) or dinitrogen ([N₂]⁺•), though the former is more likely given the structure.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a powerful and comprehensive toolkit for the structural characterization of this compound. Each technique offers complementary information, allowing for the unambiguous confirmation of the molecule's complex structure. The protocols and interpretations provided in this guide are designed to be a valuable resource for scientists, ensuring the generation of high-quality, reliable data for research and development applications.

The Multifaceted Biological Activities of 2-Amino-2-phenylacetamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-amino-2-phenylacetamide scaffold represents a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the significant biological activities exhibited by these derivatives, with a focus on their anticancer, antimicrobial, and anticonvulsant/neuroprotective properties. We will delve into the molecular mechanisms of action, provide detailed, field-proven experimental protocols for their evaluation, and synthesize structure-activity relationship (SAR) data to inform future drug design efforts. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of compounds.

Introduction: The this compound Core Scaffold

Phenylacetamide and its derivatives are a class of organic compounds that have garnered significant attention for their wide range of biological activities.[1] The core structure, characterized by a phenyl group and an amide linkage, provides a robust framework that can be readily modified to modulate pharmacokinetic and pharmacodynamic properties.[1] The introduction of an amino group at the alpha-position to the phenyl ring, yielding the this compound scaffold, adds a critical pharmacophoric element, enhancing the potential for diverse biological interactions. This guide will elucidate the therapeutic promise of this scaffold in three key areas: oncology, infectious diseases, and neurology.

Anticancer Activity: Inducing Apoptosis in Malignant Cells

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines, including breast (MCF-7, MDA-MB-468), prostate (PC-12), and promyelocytic leukemia (HL-60).[2][3] The primary mechanism underlying this anticancer activity is the induction of apoptosis, or programmed cell death.

Mechanism of Action: Activating Dual Apoptotic Pathways

Recent studies have revealed that phenylacetamide derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2][4] This dual-pronged attack ensures a robust and efficient elimination of cancer cells.

  • Extrinsic Pathway: These compounds have been shown to upregulate the expression of Fas ligand (FasL) RNA.[4] The binding of FasL to its receptor (Fas) on the cancer cell surface initiates a signaling cascade that leads to the activation of initiator caspase-8.[5]

  • Intrinsic Pathway: The derivatives also modulate the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[4] This disrupts the mitochondrial outer membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then complexes with Apaf-1 to form the apoptosome, which activates initiator caspase-9.[6]

  • Execution Pathway: Both caspase-8 and caspase-9 converge to activate the executioner caspase, caspase-3.[4][6] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[7]

apoptosis_pathway derivative This compound Derivative fasl FasL Upregulation derivative->fasl Induces bax_bcl2 Increased Bax/Bcl-2 Ratio derivative->bax_bcl2 Induces death_receptor Death Receptor (e.g., Fas) fasl->death_receptor Activates mitochondrion Mitochondrion bax_bcl2->mitochondrion Disrupts Membrane caspase8 Caspase-8 (Initiator) death_receptor->caspase8 Activates caspase3 Caspase-3 (Executioner) caspase8->caspase3 Activates cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates via Apoptosome caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Figure 1: Proposed mechanism for apoptosis induction by this compound derivatives.

Structure-Activity Relationship (SAR)

The cytotoxic potency of these derivatives is significantly influenced by the nature and position of substituents on the phenyl ring.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a nitro group (NO2), particularly at the para-position, has been shown to enhance cytotoxic effects.[3][4] For example, a derivative with a p-nitro substituent was found to be the most active compound against the MCF-7 breast cancer cell line in one study.[3]

  • Halogens: Halogen substituents (F, Cl, Br) on the phenyl ring also contribute to potent cytotoxic activity.[4]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative this compound derivatives against various cancer cell lines.

DerivativeSubstitutionCell LineIC50 (µM)Reference
3c 4-ChlorophenylMCF-7 (Breast)0.7 ± 0.08[2]
3d 4-BromophenylMCF-7 (Breast)0.7 ± 0.4[2]
3d 4-BromophenylMDA-MB-468 (Breast)0.6 ± 0.08[2]
3d 4-BromophenylPC-12 (Pheochromocytoma)0.6 ± 0.08[2]
2b 3-NitrophenylPC3 (Prostate)52[3]
2c 4-NitrophenylPC3 (Prostate)80[3]
2c 4-NitrophenylMCF-7 (Breast)100[3]
Doxorubicin (Reference Drug)MDA-MB-468 (Breast)0.38 ± 0.07[4]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic potential of compounds.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC3) in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Antimicrobial Activity

Certain this compound derivatives have demonstrated promising activity against a range of bacterial pathogens, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Acinetobacter baumannii, Pseudomonas aeruginosa) species.[8][9]

Mechanism of Action

The antimicrobial mechanisms of this class of compounds are still under investigation but appear to be multifaceted.

  • Membrane Disruption: Some N-phenylacetamide derivatives containing thiazole moieties have been shown to cause the rupture of the bacterial cell membrane, leading to cell death.[10][11]

  • Enzyme Inhibition: Other derivatives have been identified as inhibitors of essential bacterial enzymes. For instance, certain phenylacetamide compounds are potent inhibitors of E. coli ParE, a subunit of topoisomerase IV, which is critical for DNA replication and decatenation.[12]

  • Ergosterol Interaction: For antifungal activity, a proposed mechanism for related compounds involves interaction with ergosterol, a key component of the fungal plasma membrane, leading to membrane disruption.[13]

Data Presentation: Antibacterial Activity

The disc diffusion method is commonly used for preliminary screening of antibacterial activity, with the diameter of the zone of inhibition indicating the potency of the compound.

DerivativeAmine SubstituentTest OrganismZone of Inhibition (mm)Reference
5a ButylamineS. aureus ATCC6538p16.5[9]
5b OctylamineS. aureus ATCC6538p19.5[9]
5c PiperidineS. aureus ATCC6538p21.5[9]
5d 3-FluoroanilineS. aureus ATCC6538p23.5[9]
Tetracycline (Reference Drug)S. aureus ATCC6538p25.5[9]
Experimental Protocol: Kirby-Bauer Disc Diffusion Method

This protocol outlines the standardized Kirby-Bauer method for assessing antimicrobial susceptibility.

  • Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from a non-selective agar plate. Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) or saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. Remove excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees between each streaking to ensure confluent growth. Allow the plate to dry for 3-5 minutes.

  • Disc Application: Using sterile forceps, apply paper discs (6 mm diameter) impregnated with a known concentration of the test compound onto the inoculated agar surface. Gently press each disc to ensure complete contact with the agar. Space the discs sufficiently to prevent overlapping of inhibition zones.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Zone Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disc to the nearest millimeter using a ruler or caliper.

kirby_bauer_workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis inoculum 1. Prepare Inoculum (0.5 McFarland) plate_inoculation 2. Inoculate Mueller-Hinton Agar Plate inoculum->plate_inoculation disc_application 3. Apply Impregnated Discs plate_inoculation->disc_application incubation 4. Incubate (37°C, 16-24h) disc_application->incubation measure_zones 5. Measure Zone of Inhibition (mm) incubation->measure_zones interpretation 6. Interpret Results (Susceptible/Resistant) measure_zones->interpretation

Figure 2: Standard workflow for the Kirby-Bauer disc diffusion antimicrobial susceptibility test.

Anticonvulsant & Neuroprotective Activity

The this compound scaffold is a key feature of several compounds investigated for their anticonvulsant and neuroprotective effects. This activity is particularly relevant for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.

Mechanism of Action: Inhibition of Slack Potassium Channels

A primary mechanism for the anticonvulsant activity of this class of compounds is the inhibition of sodium-activated potassium channels, specifically the Slack (KCNT1) channel.[14][15]

  • Role of Slack Channels: Slack channels are crucial regulators of neuronal excitability. They contribute to the afterhyperpolarization that follows a burst of action potentials, thereby controlling the firing rate of neurons.[15]

  • Gain-of-Function Mutations: Gain-of-function mutations in the KCNT1 gene, which encodes the Slack channel, lead to channel over-activity. This results in excessive potassium efflux, which paradoxically can lead to neuronal hyperexcitability and severe epileptic encephalopathies like Epilepsy of Infancy with Migrating Focal Seizures (EIMFS).[14]

  • Inhibition by Derivatives: 2-Amino-N-phenylacetamide derivatives, such as the high-throughput screening hit VU0606170, act as inhibitors of the Slack channel.[14] By blocking the excessive channel activity, these compounds can normalize neuronal firing rates, providing an anticonvulsant effect. This targeted inhibition represents a promising therapeutic strategy for KCNT1-related epilepsies.

slack_channel_mechanism hyperexcitability Neuronal Hyperexcitability gof Gain-of-Function KCNT1 Mutation slack_overactivity Slack Channel Over-activity gof->slack_overactivity Leads to k_efflux Excessive K+ Efflux slack_overactivity->k_efflux k_efflux->hyperexcitability Contributes to derivative This compound Derivative slack_inhibition Slack Channel Inhibition derivative->slack_inhibition Causes normalization Normalization of Neuronal Firing slack_inhibition->normalization Leads to anticonvulsant Anticonvulsant Effect normalization->anticonvulsant

Figure 3: Anticonvulsant mechanism via inhibition of Slack (KCNT1) potassium channels.

Structure-Activity Relationship (SAR)

SAR studies on 2-amino-N-phenylacetamide inhibitors of Slack channels have revealed a relatively "flat" SAR profile.[14] This indicates that significant structural modifications often lead to a loss of activity, while more subtle changes are tolerated. This suggests that the core scaffold is well-optimized for binding to the channel, and future derivatization efforts should focus on minor modifications to fine-tune properties like solubility and metabolic stability without disrupting the key pharmacophore.

Conclusion

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutics. The derivatives have demonstrated potent and mechanistically distinct activities across the fields of oncology, microbiology, and neurology. Their ability to induce apoptosis in cancer cells, disrupt microbial integrity, and modulate neuronal excitability highlights their significant potential. The experimental protocols and structure-activity relationship data presented in this guide serve as a valuable resource for researchers, providing a solid foundation for the rational design and evaluation of next-generation drugs based on this promising chemical core. Further investigation is warranted to fully elucidate the therapeutic potential and advance these compounds into clinical development.

References

A Technical Guide to the Therapeutic Potential of the 2-Amino-2-phenylacetamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chiral molecule 2-Amino-2-phenylacetamide, particularly its (R)-enantiomer known as D-Phenylglycinamide, serves as a cornerstone in modern medicinal chemistry. While not a therapeutic agent in itself, its rigid structure and versatile functional groups make it a privileged scaffold for the synthesis of novel bioactive compounds. This technical guide provides an in-depth analysis of the therapeutic applications stemming from this core structure. We will explore the synthetic strategies to produce this key intermediate with high enantiomeric purity, delve into the pharmacology of its derivatives, and present detailed experimental protocols for their synthesis and evaluation. The primary therapeutic potential of this compound derivatives lies in neurology, particularly as anticonvulsant agents, with emerging evidence in other areas such as antidepressant and anti-osteoporosis applications. This document synthesizes current research to offer a Senior Application Scientist's perspective on leveraging this scaffold for next-generation drug discovery.

The this compound Core: A Privileged Chiral Building Block

This compound (PubChem CID: 12791) is an organic compound featuring a central chiral carbon bonded to a phenyl ring, an amine group, and an acetamide group.[1] The (R)-enantiomer, (R)-2-Amino-2-phenylacetamide (CAS 6485-67-2), is a white to off-white solid that is widely utilized as a key intermediate in the synthesis of numerous pharmaceuticals.[2][3] Its significance lies in its role as a chiral building block, allowing for the construction of enantiomerically pure molecules, which is a critical requirement in drug development as different stereoisomers can have vastly different pharmacological and toxicological profiles.[4]

Notably, this scaffold is a precursor for blockbuster drugs, including HIV-1 reverse transcriptase inhibitors, β-lactam antibiotics, and the Hepatitis C protease inhibitor, Boceprevir.[4][5] Its utility stems from the two reactive functional groups—the primary amine and the amide—which provide handles for extensive chemical modification and the generation of diverse compound libraries.[6]

Property Value
IUPAC Name This compound
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
CAS Number (Racemic) 700-63-0[7]
CAS Number ((R)-enantiomer) 6485-67-2[4]
Appearance White to off-white solid[2][7]
Solubility Soluble in polar solvents (e.g., water, alcohols)[2]

Foundational Synthesis: Achieving Enantiomeric Purity

The primary challenge in synthesizing this compound for pharmaceutical applications is achieving high enantiomeric excess (e.e.) of the desired (R)- or (S)-enantiomer. The presence of the stereocenter at the α-carbon necessitates stereoselective synthetic strategies.[8]

Enzymatic and Dynamic Kinetic Resolution (DKR)

From a process chemistry perspective, enzymatic resolution is a highly efficient and green method for separating racemic mixtures. This technique leverages the high stereoselectivity of enzymes, typically lipases, to preferentially react with one enantiomer.

Causality: The choice of lipase, such as Candida antarctica Lipase B (CAL-B), is critical. CAL-B selectively catalyzes the acylation or hydrolysis of one enantiomer, leaving the other untouched and allowing for separation.[4] For example, in a racemic mixture of N-acetyl-2-phenylglycine amide, CAL-B will selectively hydrolyze the (S)-enantiomer, leaving the desired (R)-enantiomer with an enantiomeric excess often exceeding 99%.[8]

To overcome the 50% theoretical yield limit of traditional kinetic resolution, Dynamic Kinetic Resolution (DKR) is employed. DKR integrates a racemization catalyst that continuously converts the unreacted (S)-enantiomer back into the racemic mixture. This allows the enzyme to process the newly formed (R)-enantiomer, theoretically pushing the conversion to the desired enantiomer to 100%.[8]

Asymmetric Catalysis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a cornerstone of modern organic synthesis.

  • Reductive Amination: The reductive amination of 2-phenyl-2-oxoacetamide using a chiral catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst, in the presence of a reducing agent like borane, can achieve high enantioselectivity.[4] The chiral catalyst creates a diastereomeric transition state that favors the formation of one enantiomer over the other.

  • Organocatalysis: Metal-free organocatalytic methods, such as asymmetric Mannich reactions using proline derivatives, offer an alternative route. These catalysts facilitate the addition of nucleophiles to imines to form α-amino carbonyl compounds with high enantioselectivity.[8]

G cluster_synthesis Enantioselective Synthesis of (R)-2-Amino-2-phenylacetamide cluster_dkr DKR Components cluster_asymmetric Asymmetric Methods racemic Racemic Phenylglycinamide dkr Dynamic Kinetic Resolution (DKR) racemic->dkr asymmetric Asymmetric Catalysis racemic->asymmetric pure_R (R)-2-Amino-2-phenylacetamide (>99% e.e.) dkr->pure_R Yield up to 100% enzyme Stereoselective Enzyme (e.g., Lipase) dkr->enzyme racemization Racemization Catalyst dkr->racemization asymmetric->pure_R High Enantioselectivity reductive Reductive Amination (e.g., CBS Catalyst) asymmetric->reductive mannich Organocatalytic Mannich Reaction asymmetric->mannich cluster_inhibition Mechanism of Action Compound Phenylglycinamide Derivative (e.g., 53, 60) TRPV1 TRPV1 Channel Compound->TRPV1 Antagonizes Nav Voltage-Gated Na+ Channel Compound->Nav Inhibits Cav Voltage-Gated Ca2+ Channel Compound->Cav Inhibits Neuron Neuronal Hyperexcitability TRPV1->Neuron Reduces Cation Influx Anticonvulsant Anticonvulsant Effect Nav->Neuron Reduces Depolarization Cav->Neuron Reduces Neurotransmitter Release Seizure Seizure Activity Neuron->Seizure Neuron->Anticonvulsant Inhibition Leads To

References

An In-depth Technical Guide to 2-Amino-2-phenylacetamide: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Amino-2-phenylacetamide, a versatile organic compound with significant relevance in pharmaceutical and chemical research. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's discovery, synthesis, physicochemical properties, and its burgeoning role as a key building block for novel therapeutic agents.

Introduction: The Emergence of a Privileged Scaffold

This compound, a chiral aminamide, holds a strategic position in medicinal chemistry.[1] Its structure, featuring a phenyl group and an amino group at the alpha-carbon to an acetamide, provides a unique combination of functionalities that have been exploited in the development of a wide array of biologically active molecules.[2] The presence of a stereogenic center is of paramount importance, with the (R)-enantiomer often exhibiting distinct and more potent pharmacological activities compared to its (S)-counterpart, a common theme in modern drug development where stereoisomerism can dictate therapeutic efficacy and safety.[1]

This guide will navigate through the historical context of phenylacetamide derivatives, the detailed synthetic routes to access this compound with a focus on enantioselective methods, its thorough chemical and physical characterization, and an exploration of its applications as a precursor to compounds with potential therapeutic effects, including in the central nervous system and in oncology.

Historical Perspective: A Legacy of Phenylacetamides in Medicine

While the specific discovery timeline of this compound is not prominently documented, the historical significance of the broader phenylacetamide class of compounds provides a crucial context. The journey of synthetic analgesics began in the late 19th century with the accidental discovery of the antipyretic properties of acetanilide (N-phenylacetamide) in 1886. This event marked a pivotal moment in the history of medicine, heralding the era of synthetic drugs derived from the burgeoning coal tar industry.

The early success of acetanilide, however, was marred by its toxicity. This led to the development of safer alternatives, illustrating an early understanding of structure-activity relationships. This historical backdrop of modifying the phenylacetamide core to enhance therapeutic profiles and reduce adverse effects set the stage for the exploration of more complex derivatives like this compound. The introduction of an amino group at the alpha-position opened new avenues for creating diverse chemical libraries and exploring a wider range of biological targets.

Physicochemical Properties and Structural Elucidation

This compound is a white to off-white crystalline solid.[3] It is soluble in water and alcohol solvents, a property that facilitates its use in various reaction conditions.[3]

PropertyValueSource
Molecular FormulaC₈H₁₀N₂O[3]
Molar Mass150.18 g/mol [3]
Melting Point130-131 °C[3]
Density (Predicted)1.178 ± 0.06 g/cm³[3]
pKa (Predicted)15.61 ± 0.50[3]
Spectroscopic Characterization

The structural integrity of this compound is routinely confirmed using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR spectroscopy provides characteristic signals for the aromatic protons of the phenyl ring, the methine proton at the chiral center, and the protons of the amino and amide groups.[4][5]

    • ¹³C NMR spectroscopy reveals distinct peaks for the carbonyl carbon of the amide, the carbons of the phenyl ring, and the chiral alpha-carbon.[4][6]

  • Infrared (IR) Spectroscopy : The IR spectrum of this compound displays characteristic absorption bands that confirm its key functional groups. These include C-H stretching vibrations for the aromatic and aliphatic protons, and strong absorptions corresponding to the C=O stretching of the amide and C-N bending.[7]

Crystallography

X-ray crystallography studies can provide definitive information on the three-dimensional structure of this compound in the solid state.[7] These studies are crucial for understanding the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. For the chiral (R)-enantiomer, crystallographic analysis confirms the absolute stereochemistry and provides insights into the molecular conformation, which is essential for computational modeling and understanding its interaction with biological targets.[7]

Synthesis of this compound: A Focus on Enantioselectivity

The synthesis of this compound can be achieved through various methods, with a significant emphasis on strategies that yield the enantiomerically pure forms, particularly the (R)-enantiomer, due to its pharmacological importance.[1]

Racemic Synthesis

A straightforward approach to racemic this compound involves the aminolysis of acetophenone.[3] However, for pharmaceutical applications, the separation of enantiomers or an enantioselective synthesis is imperative.

Enantioselective Synthesis Strategies

The production of single-enantiomer pharmaceuticals is a critical aspect of modern drug development to avoid the potential for off-target effects or reduced efficacy from the unwanted enantiomer.[1]

Biocatalysis offers a green and highly selective method for the synthesis of chiral compounds.[7]

  • Enzymatic Kinetic Resolution : This technique utilizes enzymes, such as lipases (e.g., Candida antarctica Lipase B), that selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, desired enantiomer.[1] For instance, the selective acylation of the (S)-enantiomer leaves the (R)-2-Amino-2-phenylacetamide in high enantiomeric purity.[7]

  • Dynamic Kinetic Resolution (DKR) : This more advanced approach combines a stereoselective enzyme with a racemization catalyst.[7] As the desired enantiomer is selectively transformed, the remaining unwanted enantiomer is continuously racemized, theoretically allowing for a 100% yield of the desired product.[7]

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic this compound

Objective: To obtain enantiomerically enriched (R)-2-Amino-2-phenylacetamide from a racemic mixture using a lipase-catalyzed acylation.

Materials:

  • Racemic this compound

  • Candida antarctica Lipase B (CAL-B), immobilized

  • Acylating agent (e.g., ethyl acetate)

  • Organic solvent (e.g., toluene)

  • Buffer solution (pH 7)

  • Standard laboratory glassware and magnetic stirrer

  • HPLC with a chiral column for enantiomeric excess determination

Procedure:

  • Dissolve racemic this compound in the organic solvent in a round-bottom flask.

  • Add the acylating agent to the mixture.

  • Add the immobilized CAL-B to the flask.

  • Stir the reaction mixture at a controlled temperature (e.g., 40°C).

  • Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess of the unreacted amine using chiral HPLC.

  • Once the desired enantiomeric excess is achieved (typically around 50% conversion), stop the reaction by filtering off the immobilized enzyme.

  • Separate the acylated (S)-enantiomer from the unreacted (R)-2-Amino-2-phenylacetamide by extraction or chromatography.

  • Isolate and purify the (R)-2-Amino-2-phenylacetamide.

  • Confirm the purity and enantiomeric excess of the final product using analytical techniques.

G racemate Racemic this compound calb Candida antarctica Lipase B (CAL-B) racemate->calb r_enantiomer (R)-2-Amino-2-phenylacetamide (Unreacted) calb->r_enantiomer Selective Reaction s_acylated Acylated (S)-enantiomer calb->s_acylated acyl Acylating Agent acyl->calb separation Separation r_enantiomer->separation s_acylated->separation pure_r Pure (R)-enantiomer separation->pure_r

Caption: Workflow for Enzymatic Kinetic Resolution.

  • Transition Metal-Catalyzed Asymmetric Hydrogenation : This method involves the reduction of a prochiral enamide precursor using a chiral transition metal catalyst (e.g., rhodium or ruthenium complexes) to produce the desired enantiomer with high selectivity.[7]

  • Chiral Auxiliary-Mediated Synthesis : A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.[1]

Therapeutic Potential and Applications in Drug Discovery

This compound serves as a crucial building block in the synthesis of a variety of therapeutic agents. Its derivatives have shown promise in several areas of drug development.

Neuropharmacology

Derivatives of this compound have been investigated for their effects on the central nervous system.[7] Some studies suggest that these compounds may modulate neurotransmitter systems.[7] The phenylacetamide scaffold has been explored for its potential as an antidepressant, with some derivatives showing promising activity in preclinical models.[8] Furthermore, certain phenylacetamides have been identified as blockers of voltage-dependent sodium channels, a mechanism relevant to the treatment of epilepsy and neuropathic pain.[9]

G phenylacetamide Phenylacetamide Derivative ion_channel Voltage-Gated Sodium Channel phenylacetamide->ion_channel Blocks neurotransmitter Neurotransmitter Release ion_channel->neurotransmitter Regulates neuronal_excitability Decreased Neuronal Excitability neurotransmitter->neuronal_excitability Modulates therapeutic_effect Potential Therapeutic Effect (e.g., Anticonvulsant, Analgesic) neuronal_excitability->therapeutic_effect

Caption: Potential Mechanism of Phenylacetamide Derivatives on Ion Channels.

Antimicrobial and Anticancer Activity

Research has indicated that derivatives of this compound possess antimicrobial properties against various pathogens.[7] Additionally, the phenylacetamide scaffold has been incorporated into molecules designed as potential anticancer agents, with some derivatives demonstrating cytotoxic effects against cancer cell lines.

Precursor for Heterocyclic Compounds

N-(2-Aminophenyl)-2-phenylacetamide, a derivative of the core molecule, is a valuable precursor for the synthesis of various heterocyclic compounds, such as quinazolinones, benzodiazepines, and benzimidazoles.[10] These heterocyclic systems are well-established pharmacophores present in numerous approved drugs.[10]

Future Directions

The versatility of this compound as a chiral building block ensures its continued importance in drug discovery and development. Future research is likely to focus on:

  • The development of more efficient and sustainable enantioselective synthetic methods.

  • The design and synthesis of novel derivatives with enhanced potency and selectivity for specific biological targets.

  • A deeper investigation into the mechanisms of action of its biologically active derivatives, particularly in the context of complex diseases.

  • Its application in the synthesis of complex natural products and other bioactive molecules.

Conclusion

This compound has evolved from a simple organic molecule to a cornerstone in the synthesis of complex and biologically active compounds. Its rich chemistry, particularly the ability to control its stereochemistry, has made it an invaluable tool for medicinal chemists. As our understanding of the molecular basis of diseases grows, the strategic use of privileged scaffolds like this compound will undoubtedly continue to fuel the discovery of the next generation of therapeutic agents.

References

2-Amino-2-phenylacetamide stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2-Amino-2-phenylacetamide

Introduction

This compound, a chiral aminamide with the molecular formula C₈H₁₀N₂O, serves as a critical building block in pharmaceutical and asymmetric synthesis.[1][2] Its structural integrity is paramount for the successful synthesis of enantiomerically pure molecules and active pharmaceutical ingredients (APIs).[2][3] The presence of both a primary amine and an amide functional group on a chiral center makes the molecule susceptible to various degradation pathways, necessitating a thorough understanding of its stability profile.

This guide provides drug development professionals, researchers, and scientists with a comprehensive technical overview of the factors influencing the stability of this compound. We will explore its core physicochemical properties, delve into its primary degradation mechanisms, outline field-proven storage and handling protocols, and detail the experimental workflows required to validate its stability, ensuring its quality and reliability for research and development applications.

Physicochemical Properties Influencing Stability

The stability of a chemical compound is intrinsically linked to its physical and chemical properties. For this compound, several key characteristics dictate its susceptibility to degradation. Understanding these properties is the first step in designing appropriate storage conditions and analytical methods.

PropertyValueImplication for Stability
Molecular Formula C₈H₁₀N₂O[1][2][4]Provides the basis for molecular weight and elemental composition.
Molecular Weight 150.18 g/mol [1][2][5]Standard value for stoichiometric calculations in experiments.
Appearance White to off-white crystalline solid[1]A change in color or appearance can be a simple, initial indicator of degradation.
Melting Point 125-131 °C[1][6]A depressed or broadened melting point range can indicate the presence of impurities or degradants.
Solubility Soluble in water and alcohol solvents[1][5]High water solubility increases the risk of hydrolytic degradation.
pKa (Predicted) 15.61[1]The molecule's ionization state is pH-dependent, affecting its stability in acidic or basic solutions.[7][8]
UV Maximum (λmax) 254 nm[1][3]The molecule absorbs UV light, making it susceptible to photodegradation. This property is utilized for detection in HPLC-UV analysis.

Key Degradation Pathways

The chemical structure of this compound contains two primary points of vulnerability: the amide linkage and the amino group. These sites are susceptible to hydrolysis, oxidation, and photodegradation.

  • Hydrolysis : The amide bond is susceptible to cleavage under both acidic and basic conditions, a process catalyzed by the presence of water.[7][9] This reaction is a primary degradation pathway, yielding (R)-phenylglycine and ammonia as products.[5] The rate of hydrolysis is significantly influenced by pH, making control of the local chemical environment critical.[7]

  • Oxidation : The primary amino group is a potential site for oxidative degradation.[10] Exposure to oxidizing agents or atmospheric oxygen, potentially accelerated by light or metal ions, can lead to the formation of various impurities, impacting the compound's purity and reactivity.

  • Photodegradation : As indicated by its UV absorbance at 254 nm, this compound can absorb UV radiation.[1][3] This energy absorption can excite the molecule to a higher energy state, leading to bond cleavage and the formation of radical species.[11] This process is a significant concern for long-term storage and handling under ambient light.

  • Thermal Degradation : While relatively stable at room temperature, exposure to high temperatures can cause decomposition, leading to the release of gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[12]

cluster_0 Degradation Pathways of this compound cluster_1 Stress Conditions cluster_2 Degradation Products Parent This compound Water_pH Water / Extreme pH Parent->Water_pH Oxygen_Light Oxidizing Agents / O₂ Parent->Oxygen_Light UV_Light UV/Visible Light Parent->UV_Light Heat High Temperature Parent->Heat Hydrolysis_Product Phenylglycine + NH₃ Water_pH->Hydrolysis_Product Hydrolysis Oxidation_Products Oxidized Impurities Oxygen_Light->Oxidation_Products Oxidation Photo_Products Photolytic Byproducts UV_Light->Photo_Products Photodegradation Thermal_Products Decomposition Gases Heat->Thermal_Products Thermal Degradation

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling

Based on the degradation pathways, a multi-faceted approach to storage is required to preserve the integrity of this compound. The primary goals are to minimize exposure to water, light, oxygen, and heat.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C[13]Cool conditions slow the rate of all chemical degradation reactions.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)[1]Displaces atmospheric oxygen, preventing oxidative degradation.
Light Protect from light; store in an amber vial or dark place[1][6]Prevents energy absorption that leads to photodegradation.
Moisture Store in a dry, well-ventilated place; keep container tightly closed[12][14][15]Minimizes exposure to atmospheric moisture, preventing hydrolysis.
Container Tightly sealed, appropriate for chemical storagePrevents contamination and exposure to atmospheric elements.
Handling Precautions

Safe handling is crucial to prevent personnel exposure and maintain compound purity.

  • Personal Protective Equipment (PPE): Wear appropriate gloves, safety goggles, and a lab coat.[15] In environments where dust may be generated, respiratory protection should be used.[15]

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to minimize inhalation risk.[15]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols for Stability Assessment

Stability testing provides documented evidence of how the quality of a substance varies over time under the influence of environmental factors.[16] These protocols are essential for determining shelf-life and are guided by the International Council for Harmonisation (ICH) guidelines.[17][18]

cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution of This compound Stress Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Neutralize Quench/Neutralize Reactions (as applicable) Stress->Neutralize Dilute Dilute Samples to Working Concentration Neutralize->Dilute Analyze Analyze by Validated Stability-Indicating HPLC Method Dilute->Analyze Data Assess Peak Purity, Identify Degradants, and Calculate Mass Balance Analyze->Data End Report Findings Data->End

Caption: Workflow for a forced degradation stability study.

Protocol 1: Forced Degradation Study

Forced degradation (or stress testing) is undertaken to identify the likely degradation products, which in turn helps in establishing the degradation pathways and the intrinsic stability of the molecule.[9][17]

Objective: To identify potential degradation products and pathways for this compound.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions.[16][19] An unstressed sample (control) should be stored at 2-8°C in the dark.

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8 hours).

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for a specified period.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for a specified period.

    • Thermal Degradation: Expose the solid compound to dry heat at 80°C.

    • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Sample Treatment: After exposure, cool the samples to room temperature. Neutralize the acid- and base-stressed samples with an equivalent amount of base or acid, respectively.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 100 µg/mL) and analyze using a validated stability-indicating HPLC method.

Protocol 2: Long-Term Stability Study

Objective: To determine the shelf-life of this compound under recommended storage conditions.

Methodology:

  • Store multiple, sealed batches of the compound under the recommended conditions (2-8°C, protected from light and moisture).

  • At predetermined time intervals (e.g., 0, 3, 6, 9, 12, 24, and 36 months), remove a sample.

  • Analyze the sample for purity, appearance, and the presence of any degradation products using a validated HPLC method.

  • Compare the results to the initial (time 0) analysis to assess any changes over time.

Validated Analytical Methodologies

A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active compound due to degradation.[18] It must be able to separate the intact compound from its degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability testing due to its high sensitivity and resolving power.[20][21]

    • Typical System: A reverse-phase C18 column is often used.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical.

    • Detection: UV detection at 254 nm is highly effective for this molecule.[1][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the identification and structural elucidation of unknown degradation products found during stress testing, LC-MS/MS is an invaluable tool.[20][22] It provides molecular weight and fragmentation data to help identify the chemical structures of impurities.

Method validation must be performed according to ICH Q2(R1) guidelines to ensure the method is accurate, precise, specific, linear, and robust.[20][23]

Conclusion

This compound is a fundamentally important yet chemically sensitive molecule. Its stability is primarily challenged by hydrolysis, oxidation, and photodegradation. Adherence to stringent storage conditions—specifically refrigeration (2-8°C), protection from light, and maintenance in a dry, inert atmosphere—is critical to preserving its chemical integrity. The implementation of systematic stability studies, including forced degradation and long-term testing with validated HPLC methods, is not merely a regulatory requirement but a scientific necessity. By understanding and controlling the factors that influence its stability, researchers and drug development professionals can ensure the reliability and quality of this key synthetic building block, thereby safeguarding the integrity of their scientific outcomes.

References

An In-depth Technical Guide to the Safe Handling and Use of 2-Amino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the safety protocols and handling precautions for 2-Amino-2-phenylacetamide (CAS 700-63-0), a versatile bifunctional organic compound utilized in pharmaceutical synthesis and medicinal chemistry research.[1][2] Addressed to researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven laboratory practices. The guide delves into the compound's toxicological profile, detailed personal protective equipment (PPE) requirements, and step-by-step protocols for routine laboratory operations, including weighing, dissolution, and disposal. The causality behind safety measures is explained, grounding the protocols in the chemical's inherent properties. This guide is designed to foster a culture of safety and ensure the integrity of experimental work involving this compound.

Introduction and Scientific Context

This compound, a compound featuring both a primary aromatic amine and a primary amide functional group, is a valuable building block in organic synthesis.[1][2] Its structural similarity to bioactive molecules makes it a key intermediate in the development of novel therapeutic agents, including anti-inflammatory and antiviral compounds.[1][3] The presence of two nucleophilic sites—the amino group and the amide—offers rich reactivity for constructing complex molecular architectures. However, these same functional groups, particularly the aromatic amine, necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to mitigate risks. This guide provides the foundational knowledge and practical procedures to handle this compound responsibly and effectively in a research and development setting.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. For this compound, the primary hazards are associated with its irritant properties and the general risks associated with aromatic amines.[4][5][6]

GHS Classification and Toxicological Profile

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[5][7][8]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[5][7][8]

  • Specific Target Organ Toxicity – Single Exposure (Category 3) : May cause respiratory irritation.[5][8]

Physicochemical Properties and Their Safety Implications

A thorough understanding of the compound's physical and chemical properties is essential for anticipating its behavior and implementing appropriate safety measures.

PropertyValueSafety Implication
Molecular Formula C₈H₁₀N₂O-
Molecular Weight 150.18 g/mol Influences weighing and molar calculations.[1][2][5]
Appearance White to off-white crystalline solid/powderThe powdered form presents an inhalation hazard.[1]
Melting Point 130-131 °CStable at room temperature.[1]
Solubility Sparingly soluble in DMSO (with heating/sonication), slightly soluble in methanol.[1]Dictates solvent choice for reactions and cleaning. Incomplete dissolution can lead to non-homogenous reaction mixtures.
pKa (Predicted) 15.61The amide proton is weakly acidic. The amino group is basic.[1]

The powdered nature of this compound necessitates careful handling to prevent the generation of airborne dust, which can be easily inhaled and cause respiratory irritation.[4][7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood : All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to control dust and potential vapors.[4]

  • Ventilated Balance Enclosure : For weighing small quantities, a ventilated balance enclosure can provide an adequate level of containment.

  • Safety Shower and Eyewash Station : These must be readily accessible in the immediate work area where the compound is handled.[4]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection of PPE must be based on a thorough risk assessment of the planned procedures.

Protection TypeSpecificationRationale and Causality
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield should be worn over goggles if there is a risk of splashing.[4][7]Protects against airborne dust and splashes, which can cause serious eye irritation.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), inspected before use. A lab coat or chemical-resistant apron must be worn.[4][7]Prevents skin contact, which can lead to irritation. Aromatic amines can also be absorbed through the skin.[4][6]
Respiratory Protection A NIOSH-approved N95 dust mask or higher is required when handling the solid form. A full-face respirator may be necessary in poorly ventilated areas or during large-scale transfers.[4][7]Prevents inhalation of dust, which may cause respiratory tract irritation.[4]
Footwear Closed-toe shoes.Protects feet from potential spills.

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to well-defined SOPs is critical for ensuring consistent and safe laboratory operations.

Workflow for Safe Handling of this compound

The following diagram outlines the standard workflow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase prep 1. Conduct Risk Assessment ppe 2. Don Correct PPE prep->ppe eng 3. Verify Engineering Controls (Fume Hood, Eyewash) ppe->eng weigh 4. Weigh Solid Compound eng->weigh Proceed to handling transfer 5. Transfer to Reaction Vessel weigh->transfer dissolve 6. Add Solvent Slowly transfer->dissolve decon 7. Decontaminate Work Area dissolve->decon After reaction setup waste 8. Segregate Hazardous Waste decon->waste wash 9. Wash Hands Thoroughly waste->wash

Caption: Standard operational workflow for safely handling this compound.

Detailed Experimental Protocols
  • Preparation : Ensure the chemical fume hood is operational and the work surface is clean and decontaminated. Don all required PPE.

  • Tare : Place a clean, dry weighing paper or container on the analytical balance within the fume hood and tare the balance.

  • Dispensing : Using a clean spatula, carefully dispense the desired amount of this compound onto the weighing paper. Avoid any sudden movements that could generate dust.

  • Transfer : Gently fold the weighing paper and carefully transfer the solid into the reaction vessel. Alternatively, use a powder funnel to guide the solid.

  • Post-Transfer : Tap the weighing paper and spatula to dislodge any residual powder into the vessel. Dispose of the weighing paper in the designated solid hazardous waste container.

  • Vessel Setup : Ensure the reaction vessel containing the weighed solid is securely clamped within the fume hood.

  • Solvent Addition : Slowly add the chosen solvent (e.g., methanol, DMSO) to the solid with gentle swirling or stirring.[1] Adding the solid to the solvent is also an acceptable and often preferred method to control dust and splashing.[4]

  • Aid Dissolution : If necessary, use a magnetic stirrer, sonication bath, or gentle heating to aid dissolution, as indicated by its solubility profile.[1] If heating, ensure the solvent is not flammable or use appropriate precautions such as a heating mantle and condenser.

The following protocol for the acylation of o-phenylenediamine provides a practical example of a reaction involving a related aminophenyl-containing compound.[3]

cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification setup_flask 1. Assemble 3-neck RBF with stirrer, dropping funnel, N2 inlet dissolve_reagents 2. Dissolve o-phenylenediamine & Et3N in anhydrous DCM setup_flask->dissolve_reagents cool 3. Cool to 0°C in ice bath dissolve_reagents->cool add_chloride 4. Add phenylacetyl chloride solution dropwise cool->add_chloride Start reaction warm_stir 5. Warm to RT and stir for 4-6h add_chloride->warm_stir monitor 6. Monitor reaction by TLC warm_stir->monitor quench 7. Quench with H2O monitor->quench Upon completion extract 8. Wash with NaHCO3, H2O, brine quench->extract dry_concentrate 9. Dry (MgSO4), filter, concentrate extract->dry_concentrate purify 10. Purify by recrystallization or chromatography dry_concentrate->purify

Caption: Experimental workflow for a representative acylation synthesis.

Detailed Steps:

  • Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve o-phenylenediamine and a non-nucleophilic base like triethylamine in an anhydrous solvent such as dichloromethane.[3]

  • Reagent Addition : Cool the solution to 0 °C in an ice bath. Add a solution of the acylating agent (e.g., phenylacetyl chloride) dropwise.[3]

  • Reaction : Allow the mixture to warm to room temperature and stir for several hours, monitoring progress by Thin Layer Chromatography (TLC).[3]

  • Workup : Upon completion, quench the reaction with water. Transfer to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.[3]

  • Isolation : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.[3]

  • Purification : Purify the crude product by recrystallization or flash column chromatography.[3]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact : In case of contact, immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[4]

  • Inhalation : Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4]

  • Ingestion : If swallowed, wash out mouth with water, provided the person is conscious. Call a physician. Do not induce vomiting.[4][10]

Accidental Release Measures
  • Small Spills : For small spills of the solid, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[4]

  • Large Spills : For larger spills, evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and then collect the material for disposal. Ensure adequate ventilation during cleanup.[4]

Storage and Waste Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Storage Conditions
  • Store in a cool, dry, well-ventilated place away from incompatible materials.[1]

  • Keep the container tightly closed to prevent contamination and moisture absorption.[1]

  • Store in a dark place under an inert atmosphere for long-term stability.[1][2]

Chemical Incompatibilities

As a compound containing a primary aromatic amine, this compound is incompatible with:

  • Strong Oxidizing Agents : Can lead to vigorous or explosive reactions.

  • Strong Acids : Exothermic neutralization reaction.[6]

  • Acid Chlorides and Anhydrides : Can undergo vigorous acylation reactions.[6]

Waste Disposal Protocol
  • Collection : All waste materials, including the chemical itself, any contaminated materials (e.g., gloves, weighing paper), and empty containers, must be disposed of as hazardous waste.[4]

  • Labeling : Collect waste in a clearly labeled, sealed container.

  • Regulatory Compliance : Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[4][7]

  • Neutralization : For aqueous waste streams from workup procedures that are primarily acidic or basic, neutralization to a pH between 5.5 and 9.5 may be permissible for drain disposal, provided no other hazardous components are present. Always consult your institution's EHS guidelines before neutralizing and disposing of any chemical waste.[11]

Conclusion

This compound is a valuable reagent in chemical synthesis, but its safe and effective use hinges on a robust understanding of its potential hazards and the diligent application of safety protocols. By integrating the engineering controls, personal protective equipment, and detailed handling procedures outlined in this guide, researchers can confidently and safely harness the synthetic potential of this compound. A proactive approach to safety, grounded in scientific integrity and procedural discipline, is the ultimate safeguard for both the researcher and the research.

References

Methodological & Application

Application Note & Protocol: Synthesis of Enantiomerically Pure (R)-2-Amino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-Amino-2-phenylacetamide is a pivotal chiral intermediate in the synthesis of numerous pharmaceuticals, where its stereochemical integrity is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API).[1] This guide offers a detailed overview for researchers, scientists, and professionals in drug development on the robust synthesis of enantiomerically pure (R)-2-Amino-2-phenylacetamide. We will delve into two primary, industrially relevant methodologies: Enzymatic Kinetic Resolution (EKR) and Asymmetric Strecker Synthesis. The protocols are structured to be self-validating, incorporating in-depth explanations of the fundamental chemical principles and integrated analytical controls to ensure high enantiomeric excess (e.e.).

Introduction: The Imperative of Chiral Purity

The pharmacological and toxicological profiles of many drugs are intrinsically linked to their three-dimensional structure.[1] Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may provide the therapeutic effect, while the other could be inactive or even harmful. (R)-2-Amino-2-phenylacetamide, also known as D-Phenylglycinamide, serves as a fundamental building block for a variety of pharmaceuticals, including certain β-lactam antibiotics and HIV-1 reverse transcriptase inhibitors.[1] Consequently, controlling its stereochemistry is a critical parameter in pharmaceutical manufacturing. This guide focuses on scalable and dependable methods to achieve high enantiomeric purity.

Strategic Methodologies for Enantioselective Synthesis

The synthesis of a single enantiomer can be achieved through two main strategies:

  • Chiral Resolution: This involves the separation of a racemic mixture (a 1:1 mixture of both enantiomers) into its individual components.

  • Asymmetric Synthesis: This approach aims to directly synthesize the desired enantiomer with a high degree of stereoselectivity, theoretically allowing for a 100% yield of a single enantiomer.[2]

This document will provide detailed protocols for a highly effective method from each of these categories: Enzymatic Kinetic Resolution and Asymmetric Strecker Synthesis.

Method 1: Enzymatic Kinetic Resolution of Racemic 2-Amino-2-phenylacetamide

Enzymatic kinetic resolution is a powerful and green technique that utilizes the inherent stereoselectivity of enzymes to differentiate between the enantiomers in a racemic mixture.[3] In this process, the enzyme selectively catalyzes a reaction on one enantiomer, leaving the other unreacted, thereby facilitating their separation. For the resolution of racemic this compound, Penicillin G acylase (PGA) is a commonly employed and highly effective enzyme.[4][5][6]

Principle of Enzymatic Kinetic Resolution

The enzyme, typically an immobilized form of Penicillin G acylase for enhanced stability and reusability, selectively hydrolyzes the amide bond of the (S)-enantiomer of an N-acylated precursor.[7] This leaves the desired (R)-N-acylated-2-amino-2-phenylacetamide unreacted. A subsequent deacylation step yields the target (R)-2-Amino-2-phenylacetamide. This method is advantageous due to the high chemo-, regio-, and stereoselectivity of the enzyme.[6]

Experimental Workflow Diagram

Enzymatic_Kinetic_Resolution_Workflow Racemic_Start Racemic (R/S)-2-Amino-2-phenylacetamide Acylation N-Acylation Racemic_Start->Acylation Racemic_Acyl Racemic N-Acyl Derivative Acylation->Racemic_Acyl Enzymatic_Res Enzymatic Kinetic Resolution (Immobilized Penicillin G Acylase) Racemic_Acyl->Enzymatic_Res Separation Separation Enzymatic_Res->Separation R_Acyl (R)-N-Acyl Derivative (Unreacted) Separation->R_Acyl Organic Phase S_Acid (S)-Amino Acid (Hydrolyzed) Separation->S_Acid Aqueous Phase Deacylation Deacylation R_Acyl->Deacylation Final_Product Enantiomerically Pure (R)-2-Amino-2-phenylacetamide Deacylation->Final_Product Asymmetric_Strecker_Synthesis_Workflow Aldehyde Benzaldehyde Imine_Formation Chiral Imine Formation Aldehyde->Imine_Formation Chiral_Amine Chiral Amine (e.g., (R)-Phenylglycine amide) Chiral_Amine->Imine_Formation Cyanide_Addition Cyanide Addition Imine_Formation->Cyanide_Addition Diastereomers Diastereomeric α-Aminonitriles Cyanide_Addition->Diastereomers Separation Diastereomer Separation (Crystallization) Diastereomers->Separation Desired_Diastereomer Desired Diastereomer Separation->Desired_Diastereomer Hydrolysis Nitrile Hydrolysis & Auxiliary Removal Desired_Diastereomer->Hydrolysis Final_Product Enantiomerically Pure (R)-2-Amino-2-phenylacetamide Hydrolysis->Final_Product

References

Application Note & Protocols: Asymmetric Synthesis of 2-Amino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the state-of-the-art methodologies for the asymmetric synthesis of 2-Amino-2-phenylacetamide, a crucial chiral building block in pharmaceutical development. We move beyond a simple recitation of procedures to offer an in-depth analysis of the strategic considerations underpinning catalyst selection and process optimization. The guide focuses on two highly effective and field-proven strategies: a diastereoselective Strecker synthesis employing a chiral auxiliary with crystallization-induced asymmetric transformation, and a chemoenzymatic approach leveraging dynamic kinetic resolution. Detailed, step-by-step protocols are provided for each method, supplemented by troubleshooting insights and comparative data to aid researchers in selecting and implementing the optimal synthetic route for their specific needs.

Introduction: The Significance of Chiral Phenylglycinamide

Optically pure α-amino acids and their derivatives are foundational components in medicinal chemistry and drug development. This compound, also known as phenylglycinamide, is of particular importance. Its enantiomers serve as critical intermediates in the synthesis of numerous pharmaceuticals, most notably in the industrial-scale enzymatic production of β-lactam antibiotics[1]. The stereochemistry at the α-carbon is paramount, as different enantiomers often exhibit vastly different pharmacological activities and toxicological profiles.

The primary challenge in producing enantiomerically pure phenylglycinamide lies in controlling the stereocenter during its formation. Classical methods often result in a racemic mixture, requiring costly and inefficient resolution steps that are inherently limited to a 50% theoretical yield[1]. Consequently, the development of catalytic asymmetric methods that can directly generate the desired enantiomer in high yield and purity is a significant area of research. This guide details robust catalytic strategies to overcome these challenges.

Foundational Concepts in Asymmetric Catalysis

Asymmetric catalysis is a powerful strategy that utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The catalyst creates a chiral environment, forcing the reaction to proceed through a lower-energy transition state for the formation of one enantiomer over the other.

Asymmetric_Catalysis_Cycle sub Substrates (A+B) complex [C·A·B]‡ Chiral Transition State sub->complex + Catalyst (C) cat Chiral Catalyst (C) prod_complex Product-Catalyst Complex [C·P] complex->prod_complex Lower Ea prod_complex->cat Regeneration prod Chiral Product (P) prod_complex->prod - Catalyst (C)

Caption: General cycle of asymmetric catalysis.

The primary strategies discussed herein include the use of chiral auxiliaries to direct stereochemistry and the application of enzymes as highly selective biocatalysts.

Methodology I: Diastereoselective Strecker Synthesis via Crystallization-Induced Asymmetric Transformation

The Strecker reaction, a three-component condensation of an aldehyde, ammonia, and cyanide, is a classic method for synthesizing α-amino acids. In its asymmetric variant, a chiral amine can be used to form a chiral imine intermediate, which is then attacked by cyanide. A particularly elegant and efficient approach utilizes (R)-phenylglycine amide as a chiral auxiliary. This method's success hinges on a phenomenon known as a crystallization-induced asymmetric transformation.

Causality Behind the Method: The reaction between benzaldehyde, potassium cyanide, and the chiral auxiliary, (R)-phenylglycine amide, generates two diastereomeric α-aminonitrile products. These diastereomers exist in equilibrium under the reaction conditions. One of the diastereomers is significantly less soluble in the reaction medium (e.g., water or a water/methanol mixture) and selectively precipitates. According to Le Châtelier's principle, this removal of one product from the equilibrium continuously shifts the reaction to produce more of that less-soluble diastereomer, ultimately leading to a high yield and exceptional diastereomeric purity of the solid product[1][2][3].

Strecker_Workflow cluster_0 One-Pot Reaction Vessel A Benzaldehyde + (R)-Phenylglycine Amide + KCN in H₂O/MeOH B Equilibrating Diastereomers (R,R)-aminonitrile (soluble) (S,R)-aminonitrile (insoluble) A->B Reaction C Selective Precipitation of (S,R)-aminonitrile B->C Crystallization C->B Equilibrium Shift D Filtration & Washing C->D E Diastereomerically Pure (S,R)-α-aminonitrile (>99% dr) D->E F Subsequent Hydrolysis & Auxiliary Removal E->F G Enantiopure (S)-Phenylglycinamide F->G

Caption: Workflow for crystallization-induced asymmetric Strecker synthesis.

Protocol 1: Synthesis of (S)-2-Amino-2-phenylacetamide Precursor

This protocol is adapted from methodologies described in the literature for synthesizing α-amino nitriles with high diastereoselectivity[1].

Materials:

  • Benzaldehyde (freshly distilled)

  • (R)-Phenylglycine amide

  • Potassium cyanide (KCN) (EXTREME CAUTION: Highly toxic)

  • Methanol (MeOH)

  • Deionized water

  • Reaction vessel with overhead stirrer

  • Temperature control system (water bath)

Procedure:

  • Vessel Preparation: In a well-ventilated fume hood, equip a 250 mL jacketed reaction vessel with an overhead stirrer, a temperature probe, and a nitrogen inlet. All operations involving cyanide must be performed with extreme caution and appropriate personal protective equipment (PPE).

  • Reagent Charging: Charge the vessel with (R)-phenylglycine amide (15.0 g, 0.1 mol) and deionized water (50 mL). Stir the slurry at room temperature (20-25°C) to achieve partial dissolution.

  • Aldehyde Addition: Add freshly distilled benzaldehyde (10.6 g, 0.1 mol) to the slurry.

  • Cyanide Addition: In a separate container, carefully dissolve potassium cyanide (7.15 g, 0.11 mol) in deionized water (20 mL). CAUTION: KCN is highly toxic upon ingestion, inhalation, or skin contact. Handle only in a fume hood with appropriate gloves and safety glasses. Slowly add the KCN solution to the reaction mixture over 15-20 minutes, maintaining the temperature below 30°C.

  • Crystallization and Equilibration: A thick white precipitate will begin to form. Add methanol (30 mL) to the mixture to maintain stirrability. Allow the reaction to stir at 20-25°C for 24 hours. This extended time is crucial for the equilibrium between diastereomers to be fully established and for the crystallization-induced transformation to proceed to completion.

  • Isolation: Filter the solid precipitate using a Büchner funnel. Wash the filter cake thoroughly with a 1:1 mixture of water/methanol (2 x 50 mL) to remove any soluble impurities and the unreacted starting materials.

  • Drying: Dry the white solid product under vacuum at 40-50°C to a constant weight.

Expected Outcome:

  • Product: (S)-N-((R)-1-carbamoyl-1-phenylethyl)-2-amino-2-phenylacetonitrile.

  • Yield: 76-93%[1][2].

  • Diastereomeric Ratio (dr): > 99:1[1][2].

Validation: The diastereomeric ratio can be confirmed by HPLC analysis on a chiral column or by ¹H NMR analysis of the crude product, looking for the signals of the minor diastereomer.

Methodology II: Chemoenzymatic Synthesis via Dynamic Kinetic Resolution

This cutting-edge approach combines a reversible chemical reaction (Strecker synthesis) with a highly selective enzymatic resolution. The result is a dynamic kinetic resolution (DKR) that can theoretically convert 100% of the starting material into the desired enantiomer, overcoming the 50% yield limit of traditional kinetic resolutions.

Causality Behind the Method: The process begins with a standard, non-chiral Strecker synthesis to produce racemic α-phenylglycinonitrile (rac-PGN). Under the alkaline conditions of the reaction, the formation of the aminonitrile is reversible, meaning the (R)- and (S)-enantiomers are in equilibrium with the starting aldehyde, ammonia, and cyanide. A highly enantioselective enzyme, such as a nitrilase, is introduced into the system. This biocatalyst selectively hydrolyzes only one enantiomer of the aminonitrile (e.g., the (R)-enantiomer) to the corresponding amide. As the (R)-PGN is consumed by the enzyme, the equilibrium of the reversible Strecker reaction is disturbed. To re-establish equilibrium, the (S)-PGN racemizes back to the starting materials, which then reform the racemic aminonitrile. This cycle continues, with the enzyme constantly removing the (R)-enantiomer, until all of the starting material is funneled into the desired (R)-phenylglycine amide product[4].

DKR_Workflow cluster_0 Dynamic Kinetic Resolution System Start Benzaldehyde + NH₃ + KCN SPGN (S)-Phenylglycinonitrile Start->SPGN Equilibrium RPGN (R)-Phenylglycinonitrile Start->RPGN Equilibrium SPGN->RPGN Racemization via Reversible Reaction RPGA (R)-Phenylglycine Amide (Product) RPGN->RPGA Selective Hydrolysis Enzyme Enantioselective Nitrilase

Caption: Chemoenzymatic dynamic kinetic resolution (DKR) workflow.

Protocol 2: Chemoenzymatic Synthesis of (R)-2-Amino-2-phenylacetamide

This protocol is based on the chemoenzymatic synthesis of (R)-phenylglycine amide using a whole-cell biocatalyst[4].

Materials:

  • Benzaldehyde

  • Potassium cyanide (KCN) (EXTREME CAUTION: Highly toxic)

  • Ammonium acetate / Ammonium hydroxide buffer (500 mM, pH 9.5)

  • Whole-cell biocatalyst: E. coli cells expressing an enantioselective nitrilase (e.g., Ala165Phe mutein as described in the literature[4]).

  • Sealed reaction vessels (e.g., 2 mL glass vials with magnetic stir bars)

  • Incubator/shaker set to 40°C

Procedure:

  • Reaction Mixture Preparation: In a well-ventilated fume hood, prepare the reaction mixture in a 2 mL glass vessel. Add 500 mM ammonium acetate/ammonium hydroxide buffer (pH 9.5). Add benzaldehyde to a final concentration of 100 mM and KCN to a final concentration of 300 mM. Handle KCN with extreme caution.

  • Pre-incubation (Strecker Synthesis): Seal the vessel and stir the mixture at 40°C for approximately 1 hour to allow the chemical Strecker reaction to form racemic phenylglycinonitrile (rac-PGN).

  • Biocatalyst Introduction: Add the whole-cell E. coli biocatalyst to the reaction mixture. The optimal cell concentration should be determined empirically but can start in the range of 10-50 g/L wet cell weight.

  • Enzymatic Reaction: Continue stirring the sealed reaction vessel at 40°C. The progress of the reaction can be monitored over time.

  • Monitoring: Periodically take small aliquots of the reaction mixture. Quench the enzymatic reaction immediately (e.g., by adding acid or a water-miscible organic solvent) and centrifuge to remove the cells. Analyze the supernatant by chiral HPLC to determine the concentrations of (R)- and (S)-phenylglycinonitrile, and (R)- and (S)-phenylglycine amide.

  • Work-up: Once the reaction has reached completion (as determined by the disappearance of the aminonitrile and maximum formation of the amide), the product can be isolated. This typically involves centrifuging to remove the cells, followed by extraction and crystallization of the product from the aqueous supernatant.

Expected Outcome:

  • Product: (R)-2-Amino-2-phenylacetamide.

  • Conversion: High conversion of benzaldehyde.

  • Enantiomeric Excess (ee): >93% ee for (R)-phenylglycine amide has been reported[4].

Comparative Analysis of Methodologies

FeatureMethodology I: Diastereoselective StreckerMethodology II: Chemoenzymatic DKR
Catalyst Type Chiral Auxiliary ((R)-phenylglycine amide)Biocatalyst (Nitrilase Enzyme)
Key Principle Crystallization-Induced Asymmetric TransformationDynamic Kinetic Resolution (DKR)
Theoretical Yield High (<100%)Up to 100%
Stereoselectivity Excellent Diastereoselectivity (>99:1 dr)[1][2]Excellent Enantioselectivity (>93% ee)[4]
Reaction Conditions Room temperature, aqueous methanolMild (40°C), aqueous buffer (pH 9.5)
Advantages Operationally simple, one-pot procedure, high dr, no specialized catalyst required if using the product's enantiomer as auxiliary.Overcomes 50% yield limit of resolution, environmentally benign (uses water), highly selective.
Disadvantages Requires stoichiometric amount of chiral auxiliary, subsequent steps needed to cleave auxiliary.Requires development/sourcing of a specific biocatalyst, potential for substrate/product inhibition of the enzyme.

Conclusion and Future Perspectives

Both diastereoselective Strecker synthesis and chemoenzymatic dynamic kinetic resolution represent powerful, efficient, and scalable strategies for the asymmetric synthesis of this compound. The choice between them depends on project-specific factors such as the availability of a suitable biocatalyst, cost of the chiral auxiliary, and desired final enantiomer. The diastereoselective crystallization approach is elegant in its operational simplicity, while the chemoenzymatic method exemplifies the potential of green chemistry to achieve near-perfect atom economy and selectivity.

Future research will likely focus on the development of novel, more efficient organocatalysts for the Strecker reaction and the discovery and engineering of more robust nitrilases with broader substrate scopes and improved tolerance to industrial process conditions[5][6]. The integration of flow chemistry with these catalytic systems also presents an exciting avenue for enhancing process control, safety, and scalability.

References

Application Note: Enzymatic Resolution of Racemic 2-Amino-2-phenylacetamide Utilizing Penicillin G Acylase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The enantiomers of chiral amines are critical building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals. Specifically, enantiomerically pure 2-amino-2-phenylacetamide and its derivatives are key intermediates for several bioactive molecules. Traditional chemical methods for resolving racemates, such as fractional crystallization of diastereomeric salts, can be inefficient and generate significant chemical waste.[1] Enzymatic kinetic resolution (EKR) presents a highly efficient and environmentally benign alternative, leveraging the inherent stereoselectivity of enzymes to differentiate between enantiomers.[2] This application note provides a detailed protocol for the enzymatic resolution of racemic this compound via the enantioselective hydrolysis of its N-phenylacetyl derivative, catalyzed by Penicillin G Acylase (PGA).

Penicillin G Acylase (PGA, E.C. 3.5.1.11) is a robust industrial enzyme, widely recognized for its role in the production of semi-synthetic penicillin antibiotics.[3][4][5] Its application has expanded to include the resolution of racemic mixtures due to its broad substrate specificity and high stereoselectivity.[3][4] The enzyme catalyzes the hydrolysis of the amide bond in N-acylated compounds, demonstrating a pronounced preference for one enantiomer over the other.[6] In this protocol, we will focus on the selective hydrolysis of the (S)-N-phenylacetyl-2-amino-2-phenylacetamide, yielding (S)-2-amino-2-phenylacetamide and leaving the unreacted (R)-N-phenylacetyl-2-amino-2-phenylacetamide.

Principle of the Method

Kinetic resolution is predicated on the difference in reaction rates between the two enantiomers of a racemic mixture with a chiral catalyst, in this case, an enzyme.[7] The enzyme, Penicillin G Acylase, will selectively hydrolyze one enantiomer of the N-acylated racemic amine at a significantly higher rate than the other. This results in the accumulation of the hydrolyzed, desired enantiomer and the unreacted, acylated form of the opposite enantiomer. The theoretical maximum yield for the desired enantiomer in a classic kinetic resolution is 50%.[8]

The overall process can be visualized as follows:

G cluster_0 Starting Material cluster_1 Enzymatic Reaction cluster_2 Stereoselective Hydrolysis cluster_3 Products racemate Racemic N-phenylacetyl- This compound ((R/S)-Amide) enzyme Penicillin G Acylase (PGA) racemate->enzyme Introduction of Enzyme hydrolysis Selective hydrolysis of the (S)-enantiomer enzyme->hydrolysis s_amine (S)-2-amino-2-phenylacetamide ((S)-Amine) hydrolysis->s_amine Faster Reaction r_amide Unreacted (R)-N-phenylacetyl- This compound ((R)-Amide) hydrolysis->r_amide Slower Reaction

Figure 1: Workflow for the enzymatic resolution of racemic N-phenylacetyl-2-amino-2-phenylacetamide.

Materials and Methods

Materials
  • Racemic this compound

  • Phenylacetyl chloride or a suitable phenylacetylating agent

  • Penicillin G Acylase (from Escherichia coli, free or immobilized)[3]

  • Phosphate buffer (pH 8.0)

  • Sodium hydroxide (NaOH) for pH adjustment

  • Hydrochloric acid (HCl) for pH adjustment and product extraction

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate for drying

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • pH meter

  • Analytical equipment: Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column.[9]

Synthesis of Racemic N-phenylacetyl-2-amino-2-phenylacetamide (Substrate Preparation)
  • Dissolve racemic this compound in a suitable solvent (e.g., dichloromethane or aqueous sodium bicarbonate).

  • Cool the solution in an ice bath.

  • Slowly add phenylacetyl chloride (1.0-1.2 equivalents) to the stirred solution. If using an aqueous base, maintain the pH between 8-10.

  • Allow the reaction to stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • After completion, extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure to obtain the racemic N-phenylacetyl derivative.

Detailed Experimental Protocol: Enzymatic Resolution

This protocol outlines the steps for the kinetic resolution of the prepared racemic substrate. The use of immobilized PGA is highly recommended as it simplifies enzyme recovery and reuse, contributing to a more cost-effective process.[10][11]

  • Reaction Setup:

    • Prepare a solution of racemic N-phenylacetyl-2-amino-2-phenylacetamide in a phosphate buffer (e.g., 50 mM, pH 8.0). The optimal substrate concentration should be determined empirically but a starting point of 10-50 mM is common.

    • Place the solution in a temperature-controlled reaction vessel (e.g., a jacketed beaker) maintained at the optimal temperature for the enzyme (typically 37-45°C for PGA from E. coli).[11]

    • Introduce a magnetic stirrer for gentle agitation.

  • Enzyme Addition and Reaction Monitoring:

    • Add Penicillin G Acylase to the substrate solution. The enzyme loading will depend on its activity and whether it is in a free or immobilized form. A typical starting point for immobilized PGA is 10-20% (w/w) relative to the substrate.

    • Maintain the pH of the reaction mixture at the optimum for PGA (around pH 8.0) by the controlled addition of a dilute base (e.g., 0.1 M NaOH).[11] The hydrolysis of the amide bond releases phenylacetic acid, which will lower the pH.

    • Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess (ee) of both the remaining substrate and the product.[7] The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the unreacted starting material.

  • Work-up and Product Isolation:

    • Once the desired conversion is reached (ideally ~50%), stop the reaction by filtering off the immobilized enzyme (if used) or by denaturing the free enzyme (e.g., by significant pH change or heating).

    • Acidify the reaction mixture to pH ~2 with dilute HCl. This will protonate the product amine and the unreacted starting material.

    • Extract the phenylacetic acid byproduct with an organic solvent like ethyl acetate.

    • Separate the unreacted (R)-N-phenylacetyl-2-amino-2-phenylacetamide from the (S)-2-amino-2-phenylacetamide product via acid-base extraction.

      • Adjust the aqueous layer to a basic pH (e.g., pH 10-11) with NaOH.

      • Extract the free (S)-amine product with a suitable organic solvent (e.g., dichloromethane).

      • The unreacted (R)-amide will remain in the aqueous phase under these conditions or can be extracted separately.

    • Dry the organic extracts containing the respective compounds over anhydrous sulfate, filter, and remove the solvent under reduced pressure.

Analytical Methods: Determination of Enantiomeric Excess

Accurate determination of the enantiomeric excess (ee) is crucial for evaluating the success of the resolution.[9] Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[9]

Typical Chiral HPLC Conditions:

  • Column: A chiral stationary phase column suitable for amine separation (e.g., a polysaccharide-based chiral column).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the compounds have significant absorbance (e.g., 254 nm).

The enantiomeric excess is calculated using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Data Presentation

The efficiency of the enzymatic resolution is typically evaluated based on the conversion rate, the enantiomeric excess of the product (ee_p) and the remaining substrate (ee_s), and the enantioselectivity (E-value).

ParameterDescriptionTarget Value
Conversion (c) The percentage of the initial substrate that has been converted to product.~50% for optimal ee of both product and substrate
ee_p Enantiomeric excess of the produced (S)-2-amino-2-phenylacetamide.>95%
ee_s Enantiomeric excess of the remaining (R)-N-phenylacetyl-2-amino-2-phenylacetamide.>95%
E-value A measure of the enzyme's enantioselectivity.High (typically >100 for a good resolution)

The E-value can be calculated from the conversion and the enantiomeric excesses of the substrate and product.

Visualization of the Catalytic Mechanism

The catalytic activity of Penicillin G Acylase relies on a key serine residue in the active site which acts as a nucleophile.[12]

G cluster_0 Step 1: Acylation cluster_1 Step 2: Deacylation node1 PGA Active Site with Nucleophilic Serine (Ser-OH) node2 (S)-N-phenylacetyl- This compound node3 Acyl-Enzyme Intermediate (PGA-Ser-O-CO-CH₂Ph) node2->node3 Nucleophilic attack by Serine node4 (S)-2-amino-2-phenylacetamide (Released) node3->node4 Release of amine node5 Acyl-Enzyme Intermediate node6 Water (H₂O) node8 Phenylacetic Acid (Byproduct) node5->node8 Release of acid node7 Regenerated PGA (PGA-Ser-OH) node6->node7 Hydrolysis

Figure 2: Simplified mechanism of Penicillin G Acylase catalyzed hydrolysis.

Troubleshooting and Optimization

  • Low Conversion Rate: Increase enzyme loading, optimize temperature and pH, or ensure the substrate is fully dissolved.

  • Low Enantiomeric Excess: Stop the reaction closer to 50% conversion. A conversion significantly higher than 50% will lead to a decrease in the ee of the product as the enzyme begins to hydrolyze the less-favored enantiomer.

  • Poor Product Recovery: Optimize the pH for each extraction step to ensure complete separation of the amine, amide, and acidic byproduct.

  • Enzyme Inactivation: Ensure the reaction temperature and pH remain within the stable range for PGA. If using organic co-solvents, their concentration should be minimized as they can denature the enzyme. Immobilization can enhance enzyme stability.[10][11]

Conclusion

The enzymatic resolution of racemic this compound using Penicillin G Acylase is a highly effective and sustainable method for producing the enantiomerically pure amine. This application note provides a comprehensive framework for researchers and drug development professionals to implement this protocol. The high stereoselectivity of PGA allows for the production of chiral amines with excellent enantiomeric purity, which are essential for the synthesis of advanced pharmaceutical intermediates. The use of an immobilized enzyme further enhances the industrial applicability of this process by allowing for enzyme recycling and continuous operation.

References

Application Notes and Protocols for the N-Acylation of 2-Amino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Acylated α-Amino Amides

N-acylated α-amino acids and their derivatives are foundational scaffolds in medicinal chemistry and drug development. The amide bond is a cornerstone of peptides and proteins, and its formation through N-acylation is one of the most fundamental transformations in organic synthesis. Specifically, derivatives of 2-amino-2-phenylacetamide, also known as phenylglycinamide, are of significant interest. The introduction of an acyl group to the primary amine modulates the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can profoundly influence its biological activity and pharmacokinetic profile. These derivatives serve as key intermediates in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors, antidepressant agents, and precursors to complex heterocyclic systems.[1][2][3]

This guide provides a comprehensive overview of established protocols for the selective N-acylation of the primary α-amino group in this compound. We will explore three principal and versatile methodologies: acylation with acid chlorides under Schotten-Baumann conditions, acylation with acid anhydrides, and amide bond formation using carboxylic acids activated by peptide coupling agents. For each method, we will provide detailed, field-proven protocols, explain the underlying mechanistic principles, and discuss the relative advantages and disadvantages to guide researchers in selecting the optimal strategy for their synthetic goals.

Guiding Principles: Chemoselectivity in the Acylation of this compound

The structure of this compound presents two nitrogen-containing functional groups: a primary α-amino group and a primary amide group. The selective acylation of the amine is paramount and is readily achievable due to the significant difference in nucleophilicity between the two groups. The lone pair of electrons on the nitrogen of the primary amine is significantly more available for nucleophilic attack on an electrophilic acyl source compared to the lone pair on the nitrogen of the amide. The amide nitrogen's lone pair is delocalized through resonance with the adjacent carbonyl group, rendering it substantially less nucleophilic. Consequently, under the standard acylation conditions detailed in this guide, the reaction proceeds with high chemoselectivity at the primary amine, leaving the primary amide intact.

Protocol Selection Workflow

Choosing the appropriate N-acylation strategy depends on several factors, including the nature of the acyl group to be introduced, the stability of the starting materials, the desired scale of the reaction, and the required purity of the final product. The following workflow provides a decision-making framework for selecting the most suitable protocol.

Protocol Selection Workflow start Start: Need to N-acylate This compound q1 Is the corresponding Acid Chloride available and stable? start->q1 protocol1 Protocol 1: Acylation with Acid Chloride (Schotten-Baumann) q1->protocol1 Yes q2 Is the corresponding Acid Anhydride available? q1->q2 No end End: Obtain N-Acyl-2-amino-2-phenylacetamide protocol1->end note1 Best for simple, robust acylations. Fast and high-yielding. protocol1->note1 protocol2 Protocol 2: Acylation with Acid Anhydride q2->protocol2 Yes q3 Is the Carboxylic Acid the preferred starting material? q2->q3 No protocol2->end note2 Good for readily available anhydrides (e.g., acetic). Milder than acid chlorides. protocol2->note2 protocol3 Protocol 3: EDC/HOBt Coupling with Carboxylic Acid q3->protocol3 Yes q3->end No/Re-evaluate protocol3->end note3 Most versatile for complex acyl groups. Avoids formation of corrosive HCl. protocol3->note3

Caption: Workflow for selecting an N-acylation protocol.

Method 1: Acylation with Acid Chlorides (Schotten-Baumann Conditions)

This classic method is highly reliable and efficient for acylating amines.[4] It utilizes a highly reactive acyl chloride in a two-phase solvent system or in an organic solvent with a suitable base to neutralize the hydrogen chloride (HCl) byproduct.[2][5]

Causality and Experimental Rationale

The high reactivity of the acyl chloride ensures a rapid reaction, even with moderately nucleophilic amines. The core principle of the Schotten-Baumann reaction is the in-situ neutralization of the HCl generated.[4] This is critical because if left unneutralized, the HCl would protonate the starting amine, forming an ammonium salt that is no longer nucleophilic, thereby halting the reaction. Using a base such as triethylamine or pyridine in an organic solvent, or an aqueous base like sodium hydroxide in a biphasic system, ensures a continuous supply of free amine for the reaction. Cooling the reaction initially is crucial to control the exothermic nature of the acylation.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.05 - 1.1 eq)

  • Triethylamine (Et3N) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and dissolve it in anhydrous DCM (approx. 10-15 mL per gram of starting material).

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Add the acyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled reaction mixture over 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO3 solution (to remove any remaining acid), and finally with brine.[5]

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure N-acylated product.

Method 2: Acylation with Acid Anhydrides

Using an acid anhydride is a milder alternative to an acyl chloride. The reaction can be performed with or without a catalyst, although the use of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can dramatically increase the reaction rate, especially for less reactive anhydrides or sterically hindered amines.[6]

Causality and Experimental Rationale

Acid anhydrides are less reactive than acid chlorides, resulting in a more controlled reaction. The byproduct is a carboxylic acid, which is less corrosive than HCl. In the absence of a catalyst, a base like pyridine or triethylamine is still required to neutralize the carboxylic acid byproduct.

When DMAP is used as a catalyst, it first reacts with the acid anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is a much more potent acylating agent than the anhydride itself. The amine then attacks this activated intermediate, and the DMAP is regenerated, allowing it to re-enter the catalytic cycle. An auxiliary, non-nucleophilic base like triethylamine is often added to neutralize the carboxylic acid byproduct, preventing it from protonating the DMAP and shutting down the catalysis.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Acid anhydride (e.g., acetic anhydride) (1.2 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Optional: 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard work-up reagents (as in Method 1)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Add pyridine (or triethylamine) (1.5 eq) and the acid anhydride (1.2 eq). If using a catalyst, add DMAP (0.1 eq) at this stage.

  • Reaction Progression: Stir the reaction mixture at room temperature. The reaction time can vary from 4 to 24 hours, depending on the reactivity of the anhydride. Gentle heating (e.g., to 40 °C) can be applied to accelerate the reaction if necessary.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Method 1. The aqueous washes are effective at removing the pyridine/triethylamine and the carboxylic acid byproduct.

Method 3: EDC/HOBt Coupling with Carboxylic Acids

This method is exceptionally versatile and is a cornerstone of peptide synthesis. It allows for the formation of an amide bond directly from a carboxylic acid and an amine, avoiding the need to prepare more reactive acylating agents like acid chlorides or anhydrides.[7][8] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid.[9] The addition of 1-Hydroxybenzotriazole (HOBt) is crucial as it suppresses side reactions and reduces potential racemization at the α-carbon.[10]

Causality and Experimental Rationale

The reaction proceeds through a multi-step mechanism. First, the carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to hydrolysis. HOBt acts as an additive that intercepts this intermediate to form an HOBt-active ester. This HOBt-ester is more stable than the O-acylisourea but still highly reactive towards nucleophilic attack by the amine. The amine (this compound) then attacks the activated ester to form the desired amide bond, regenerating HOBt. The byproduct of EDC is a water-soluble urea derivative, which can be easily removed during aqueous work-up.[9][11] A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often added to ensure the amine is in its free base form.

EDC_HOBt_Mechanism cluster_0 Activation cluster_1 Coupling RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt-Active Ester (More Stable) O_acylisourea->HOBt_ester + HOBt - EDC-Urea HOBt HOBt Amide N-Acyl Product (R-CONH-R') HOBt_ester->Amide + Amine - HOBt (regenerated) Amine This compound (R'-NH2)

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocol

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.0 eq)

  • EDC hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up reagents

Procedure:

  • Reaction Setup: To a round-bottom flask, add the carboxylic acid (1.0 eq), this compound (1.0 eq), and HOBt (1.2 eq).

  • Solvent Addition: Dissolve the mixture in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Reagent Addition: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture. Then, add DIPEA (2.5 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • If using DCM, wash the reaction mixture as described in Method 1.

    • If using DMF, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and the water-soluble byproducts.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization.

Comparative Analysis of N-Acylation Protocols

ParameterMethod 1: Acid ChlorideMethod 2: Acid AnhydrideMethod 3: EDC/HOBt Coupling
Acylating Agent Highly reactive, moisture-sensitiveModerately reactiveCarboxylic acid (stable)
Byproduct HCl (corrosive)Carboxylic acid (less corrosive)Water-soluble urea
Reaction Time Fast (1-4 hours)Moderate (4-24 hours)Slow (12-18 hours)
Temperature 0 °C to Room TempRoom Temp to 40 °C0 °C to Room Temp
Typical Yields High to ExcellentGood to ExcellentGood to Excellent
Advantages - Very fast and high-yielding- Inexpensive reagents- Milder than acid chlorides- Byproduct is less harsh- High substrate scope- Avoids handling of acid chlorides/anhydrides- Mild conditions
Disadvantages - Acyl chloride may be unstable or unavailable- Corrosive HCl byproduct- Slower reaction- May require heating or catalyst (DMAP)- More expensive reagents- Longer reaction times- More complex work-up

Safety and Handling

  • General: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Acid Chlorides and Anhydrides: These reagents are corrosive and moisture-sensitive. Handle with care and under an inert atmosphere (e.g., nitrogen or argon) if possible. They react exothermically with water and alcohols.

  • EDC: EDC is a moisture-sensitive and irritating compound. Store in a desiccator and handle with care.

  • Solvents: Dichloromethane is a suspected carcinogen. N,N-Dimethylformamide is a reproductive toxin. Handle these solvents with appropriate caution and engineering controls.

  • This compound: May cause skin and serious eye irritation, as well as respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[1]

Conclusion

The N-acylation of this compound is a critical transformation for generating valuable intermediates in pharmaceutical and chemical research. The choice between using acid chlorides, acid anhydrides, or EDC/HOBt coupling depends on the specific requirements of the synthesis. The Schotten-Baumann reaction with acid chlorides offers a rapid and high-yielding route for simple acylations. Acylation with acid anhydrides provides a milder alternative. For maximum versatility, especially when dealing with complex and sensitive carboxylic acids, the EDC/HOBt coupling method is the gold standard, offering mild conditions and broad applicability. By understanding the principles and following the detailed protocols outlined in this guide, researchers can confidently and efficiently synthesize a diverse range of N-acylated this compound derivatives.

References

Application Note: Synthesis of HIV-1 Protease Inhibitor Scaffolds Using 2-Amino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the strategic use of 2-Amino-2-phenylacetamide as a versatile starting material for the synthesis of key intermediates for HIV-1 protease inhibitors. Specifically, this note focuses on the synthesis of the hydroxyethylamine isostere, a critical pharmacophore that mimics the transition state of peptide cleavage by HIV-1 protease.[1] We provide a comprehensive, step-by-step protocol for the nucleophilic ring-opening of a chiral epoxide with this compound, yielding a core scaffold amenable to further elaboration into potent antiviral compounds. The rationale behind experimental choices, analytical validation checkpoints, and the broader context within HIV drug discovery are discussed to provide researchers with a robust and reproducible methodology.

Introduction: The Central Role of Protease Inhibitors and Isosteres

HIV-1 protease is a vital enzyme in the viral life cycle, responsible for cleaving Gag and Gag-Pol polyproteins into mature, functional proteins required for viral replication and assembly.[2][3] Inhibiting this enzyme leads to the production of non-infectious virions, making it a cornerstone target for antiretroviral therapy (ART). The active site of HIV-1 protease is designed to hydrolyze peptide bonds, passing through a tetrahedral transition state.

HIV-1 protease inhibitors (PIs) are peptidomimetic molecules designed to bind tightly to the enzyme's active site, blocking its function. A highly successful strategy in PI design has been the incorporation of a non-hydrolyzable "transition-state isostere" that mimics the natural substrate's tetrahedral intermediate.[1] The hydroxyethylamine isostere is a prominent example found in several FDA-approved drugs, including Saquinavir and Nelfinavir.[4]

This compound, a derivative of the amino acid phenylglycine, serves as an excellent chiral building block for constructing these complex isosteres. Its primary amine provides the necessary nucleophilicity to react with electrophilic partners, while the phenyl ring and amide group can be oriented to occupy specific binding pockets (like P1 or P2) within the protease active site, contributing to inhibitor potency and selectivity.[5]

Strategic Synthesis Pathway: Epoxide Ring-Opening

The core of our protocol involves the reaction of this compound with a chiral N-Boc protected amino epoxide. This reaction forms the characteristic secondary amine and β-hydroxyl group of the hydroxyethylamine isostere. The choice of a Boc-protected epoxide ensures that the resulting secondary amine on the isostere core can be selectively deprotected for subsequent coupling reactions.

The overall workflow is designed to be efficient and scalable, providing a clear pathway from simple starting materials to a complex, high-value intermediate for drug development.

G A This compound (Nucleophile) D Nucleophilic Ring-Opening Reaction A->D B N-Boc-(S)-phenylalanine Epoxide (Electrophile) B->D C Solvent System (e.g., Isopropanol) C->D E Hydroxyethylamine Isostere Intermediate (Boc-Protected) D->E Crude Product F Purification (Column Chromatography) E->F G Characterization (NMR, MS, HPLC) F->G Purified Intermediate H Core Scaffold for Further Synthesis (e.g., Coupling with P2' Ligands) G->H Validated Scaffold

Caption: Synthetic workflow for the hydroxyethylamine isostere.

Detailed Experimental Protocol

This protocol describes the synthesis of a Boc-protected hydroxyethylamine isostere intermediate from (S)-2-Amino-2-phenylacetamide and (3S,4S)-1-((tert-butoxycarbonyl)amino)-3,4-epoxy-5-phenylpentane.

Materials:

  • (S)-2-Amino-2-phenylacetamide (MW: 150.18 g/mol )

  • (3S,4S)-1-((tert-butoxycarbonyl)amino)-3,4-epoxy-5-phenylpentane

  • Isopropanol (IPA), Anhydrous

  • Argon or Nitrogen gas supply

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask, add (S)-2-Amino-2-phenylacetamide (1.0 eq).

    • Add the N-Boc amino epoxide (1.1 eq). The slight excess of the epoxide ensures complete consumption of the starting amine.

    • Add anhydrous isopropanol to achieve a concentration of approximately 0.2 M with respect to the starting amine.

    • Equip the flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

  • Reaction Execution:

    • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

    • Heat the reaction mixture to reflux (approx. 82°C for IPA) using a heating mantle.

    • Rationale: Heating is necessary to overcome the activation energy for the nucleophilic attack of the amine on the sterically hindered epoxide ring. Isopropanol is an excellent solvent as it is polar enough to dissolve the reactants and has a suitable boiling point for this transformation.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. A typical mobile phase for TLC would be 50% Ethyl Acetate in Hexanes. The product should have a lower Rf value than the epoxide starting material. The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation:

    • Once the reaction is complete (disappearance of the limiting reagent), allow the mixture to cool to room temperature.

    • Remove the solvent in vacuo using a rotary evaporator to yield a crude oil or solid.

    • Self-Validation Checkpoint: The crude mass should be consistent with the sum of the masses of the reactants, indicating no significant loss of material.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in a non-polar solvent (e.g., Hexanes).

    • Load the crude product onto the column (either directly if an oil, or by adsorbing onto a small amount of silica gel if a solid).

    • Elute the column with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% EtOAc and gradually increasing to 60% EtOAc).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified hydroxyethylamine isostere intermediate as a white solid or viscous oil.

Data Presentation and Characterization

The successful synthesis of the target intermediate should be confirmed through rigorous analytical techniques.

Table 1: Expected Reaction Outcome and Analytical Data

ParameterExpected Value/ResultRationale & Comments
Yield 75-85%Reflects an efficient ring-opening and purification process.
Appearance White to off-white solidPurity indicator.
¹H NMR Complex multiplet signals in the 2.5-4.5 ppm range corresponding to the new C-N and C-O protons. Presence of Boc group signal (~1.4 ppm) and aromatic protons.Confirms the covalent bond formation and structural integrity.
¹³C NMR Signals corresponding to the newly formed secondary carbon-hydroxyl (~70 ppm) and carbon-amine (~55-60 ppm) bonds.Verifies the core structure of the isostere.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the calculated molecular weight of the product.Confirms the molecular identity of the synthesized compound.
HPLC Purity >95%Ensures the material is suitable for the next synthetic steps.

Logical Framework for Downstream Synthesis

The purified intermediate is a versatile platform for creating a diverse library of potential HIV-1 protease inhibitors. The next logical step involves the modification of the two primary amine/amide groups.

G A Purified Hydroxyethylamine Isostere Intermediate B Acidic Deprotection (e.g., TFA) A->B Step 1: Unmasking C Free Amine Intermediate B->C D Coupling with P2' Ligand (e.g., Active Ester, Carboxylic Acid) C->D Step 2: Elaboration E Final HIV-1 Protease Inhibitor Candidate D->E F Enzymatic Assay (IC50 Determination) E->F Biological Evaluation G Cell-Based Antiviral Assay (EC50 Determination) E->G Biological Evaluation

Caption: Downstream elaboration of the isostere core.

The Boc protecting group on the isostere backbone can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). The resulting free amine can then be coupled with a variety of P2' ligands, such as substituted benzoic acids or heterocyclic carboxylic acids, using standard peptide coupling reagents (e.g., HATU, HOBt). This modular approach allows for the rapid generation of diverse final compounds for structure-activity relationship (SAR) studies.[6][7]

Conclusion

This compound is a readily accessible and highly effective building block for the asymmetric synthesis of hydroxyethylamine isostere-based HIV-1 protease inhibitors. The protocol outlined in this application note provides a reliable and scalable method for producing a key synthetic intermediate. By explaining the rationale behind each step and providing clear validation checkpoints, this guide empowers researchers in medicinal chemistry and drug development to efficiently construct core scaffolds for novel antiretroviral agents. The modularity of this synthetic route is particularly advantageous for exploring diverse chemical space to overcome challenges such as drug resistance.[5]

References

application of 2-Amino-2-phenylacetamide in β-lactam antibiotic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemoenzymatic Synthesis of β-Lactam Antibiotics Utilizing 2-Amino-2-phenylacetamide

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of this compound, commonly known as D-phenylglycine amide (D-PhgA), in the synthesis of semi-synthetic β-lactam antibiotics. This guide moves beyond simple procedural lists to explain the underlying principles and rationale that govern the synthesis, empowering researchers to optimize and troubleshoot these critical processes.

Introduction: The Shift to Greener Antibiotic Synthesis

Semi-synthetic β-lactam antibiotics, such as ampicillin and cephalexin, are cornerstones of modern medicine, forming a market valued at over $15 billion annually.[1] Traditionally, their industrial production involved complex chemical routes requiring harsh conditions, such as very low temperatures (-30°C), toxic organic solvents, and multi-step protection and deprotection of reactive groups.[2][3] These processes are not only costly but also environmentally burdensome.

The paradigm has shifted towards "green chemistry" with the adoption of enzyme-catalyzed processes.[3][4] At the heart of this transformation is the use of this compound as a key acyl donor, coupled with the remarkable specificity of the enzyme Penicillin G Acylase (PGA).[1][5] This chemoenzymatic approach offers milder reaction conditions, higher specificity, reduced waste, and a more sustainable manufacturing footprint.[2][6]

Core Principle: Kinetically Controlled Enzymatic Synthesis

The synthesis of antibiotics like ampicillin involves forming an amide bond between the β-lactam nucleus (e.g., 6-aminopenicillanic acid or 6-APA) and an acyl side chain (D-phenylglycine). Under thermodynamic equilibrium, the reaction heavily favors hydrolysis—the breakdown of the antibiotic back into its precursors.

To overcome this, the synthesis is performed under kinetic control .[6][7] Instead of using D-phenylglycine directly, an "activated" form, such as the amide (this compound) or an ester (D-phenylglycine methyl ester, PGME), is used as the acyl donor.[8] The enzyme, Penicillin G Acylase, catalyzes the transfer of the acyl group from the activated donor to the β-lactam nucleus. This process is significantly faster than the subsequent hydrolysis of the newly formed antibiotic, allowing the product to accumulate.

The central challenge in this process is managing the competition between the desired synthesis reaction and two undesired hydrolysis reactions, both catalyzed by PGA:

  • Hydrolysis of the Acyl Donor: The activated side chain (D-PhgA or PGME) can be hydrolyzed to D-phenylglycine.

  • Hydrolysis of the Product: The synthesized antibiotic (e.g., ampicillin) can be hydrolyzed back to the β-lactam nucleus and D-phenylglycine.

The ratio of the rate of synthesis to the rate of hydrolysis (S/H ratio) is a critical parameter for process optimization. A higher S/H ratio leads to greater product yield.

The Biocatalyst: Immobilized Penicillin G Acylase (PGA)

Penicillin G Acylase (EC 3.5.1.11), typically sourced from genetically engineered Escherichia coli, is the workhorse enzyme for this transformation.[1] It is a heterodimer with a catalytically active serine residue at the N-terminus of its β-subunit.[3][4] For industrial applications, PGA is almost always immobilized on a solid support (e.g., agarose, magnetic nanoparticles, or polymers).[2][5][9]

Causality of Immobilization:

  • Reusability: Immobilization allows for easy separation of the enzyme from the reaction mixture, enabling its reuse over many cycles, which dramatically reduces costs.[2][9]

  • Stability: The immobilization matrix can protect the enzyme from harsh conditions, enhancing its operational stability.

  • Process Control: It facilitates the use of continuous-flow reactors and simplifies downstream processing.

G cluster_0 Kinetically Controlled Synthesis cluster_1 Reaction Pathways AcylEnzyme Acyl-Enzyme Complex PGA Immobilized Penicillin G Acylase (PGA) AcylEnzyme->PGA Enzyme Regeneration Antibiotic Semi-Synthetic Antibiotic (Product) AcylEnzyme->Antibiotic 2a. Synthesis (Desired) Hydrolysis_Product Hydrolyzed Side Chain AcylEnzyme->Hydrolysis_Product 2b. Hydrolysis (Undesired) PGA->AcylEnzyme AcylDonor Acyl Donor (this compound) AcylDonor->PGA 1. Acylation Nucleus β-Lactam Nucleus (e.g., 6-APA) Nucleus->AcylEnzyme Antibiotic->PGA Product Inhibition/ Hydrolysis Water H₂O Water->AcylEnzyme Water2 H₂O

Caption: General workflow for kinetically controlled antibiotic synthesis.

Application Protocol 1: Enzymatic Synthesis of Ampicillin

Ampicillin is synthesized by the condensation of a D-phenylglycine derivative with 6-aminopenicillanic acid (6-APA).[2] This protocol outlines a standard batch process using immobilized PGA.

Rationale and Experimental Choices
  • Substrates: 6-APA serves as the β-lactam nucleus. D-phenylglycine methyl ester (PGME) is often preferred over the amide in lab-scale synthesis due to higher reported yields in some systems, though both are viable.[8] A molar excess of the acyl donor (PGME) is used to push the reaction towards synthesis.[6]

  • pH Control: The optimal pH for synthesis is typically between 6.0 and 7.0.[3][10] This represents a compromise; enzyme activity is high, but hydrolysis reactions are still reasonably suppressed. The pH is kept constant via automated titration with acid, as the consumption of the amino group on 6-APA and hydrolysis of the ester/amide leads to pH changes.[6]

  • Temperature: Lower temperatures (e.g., 4°C to 25°C) are favored to significantly reduce the rate of competing hydrolysis reactions, thereby increasing the overall yield and S/H ratio.[8] While lower temperatures decrease the overall reaction rate, the improvement in selectivity is often the primary goal.

Data Summary: Ampicillin Synthesis Conditions
ParameterCondition ACondition BRationaleReference
Temperature25 °C4 °CLower temperature disfavors hydrolysis, increasing yield.[8]
pH6.56.5Optimal pH for balancing synthesis and hydrolysis rates.[3][8]
Substrate Ratio (PGME:6-APA)3:13:1Excess acyl donor drives the synthesis reaction forward.[6]
Result
Max. Productivity49.3 x 10⁻³ mM/min LowerHigher temperature leads to faster reaction rates.[8]
Max. YieldLower56.9% Lower temperature improves selectivity (S/H ratio).[8]
Detailed Laboratory Protocol
  • Reactor Setup: Prepare a jacketed glass reactor vessel with overhead stirring and an automated pH titration system (e.g., Mettler Toledo or equivalent). Set the reactor temperature to 25°C using a circulating water bath.

  • Reagent Preparation:

    • In the reactor, dissolve 6-aminopenicillanic acid (6-APA) to a final concentration of 100 mM in 50 mL of 50 mM phosphate buffer.[6]

    • Adjust the initial pH to 6.5.

    • Separately, prepare a stock solution of D-phenylglycine methyl ester (PGME) to be added to a final concentration of 300 mM.[6]

  • Reaction Initiation:

    • Add the immobilized Penicillin G Acylase (e.g., 15 Units of synthetic activity per 100 µg of enzyme) to the 6-APA solution.[6]

    • Begin stirring at a constant rate (e.g., 200 rpm) to ensure the immobilized enzyme remains in suspension.[6]

    • Add the PGME stock solution to start the reaction.

  • Reaction Monitoring:

    • Maintain the pH at 6.5 throughout the reaction by the automated addition of 2N HCl.[6]

    • Withdraw samples (e.g., 100 µL) at specific time intervals (e.g., 10, 20, 30, 60, 90, 120 minutes).

    • Immediately quench the reaction in the sample by diluting 10-fold into a quench buffer (e.g., 75% methanol, 25% phosphate buffer) to stop enzymatic activity.[11]

    • Filter the sample through a 0.45 µm filter to remove the immobilized enzyme before analysis.[6]

  • Analysis (HPLC):

    • Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC).

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm).[3]

    • Mobile Phase: Isocratic or gradient elution with a mixture of phosphate buffer and methanol/acetonitrile.

    • Detection: UV detector at 215-220 nm.[3][11]

    • Quantify the concentrations of 6-APA, PGME, ampicillin, and the hydrolysis byproduct D-phenylglycine by comparing peak areas to those of known standards.

  • Reaction Termination: Stop the reaction when the concentration of ampicillin reaches its maximum and begins to decrease (indicating that the rate of product hydrolysis is overtaking the rate of synthesis).

Application Protocol 2: Enzymatic Synthesis of Cephalexin

Cephalexin is a first-generation cephalosporin produced by acylating the 7-aminodesacetoxycephalosporanic acid (7-ADCA) nucleus with a D-phenylglycine derivative.[4][9] The principles are analogous to ampicillin synthesis.

G cluster_0 Upstream: Amide Generation (Optional) cluster_1 Core Synthesis Nitril D-Phenylglycine Nitrile NitrilHydratase Nitrile Hydratase Nitril->NitrilHydratase Amide D-Phenylglycine Amide (this compound) Amide2 D-Phenylglycine Amide Amide->Amide2 One-Pot Transfer NitrilHydratase->Amide PGA Immobilized PGA Amide2->PGA ADCA 7-ADCA ADCA->PGA Cephalexin Cephalexin PGA->Cephalexin

Caption: One-pot cascade for Cephalexin synthesis.

Rationale and Advanced Strategies

A notable advancement in cephalexin synthesis is the development of one-pot, multi-enzyme cascade reactions.[12][13] In one such process, the acyl donor, this compound, is generated in situ from D-phenylglycine nitrile using a nitrile hydratase enzyme. This amide is then immediately used by Penicillin G Acylase in the same pot to acylate 7-ADCA.[12]

Causality of the Cascade Approach:

  • Process Intensification: Combining multiple steps into a single reactor reduces capital costs, solvent usage, and waste generation.

  • Overcoming Equilibria: The in situ generation and immediate consumption of the D-phenylglycine amide keeps its concentration low, which can help drive the overall reaction sequence forward.

  • Improved S/H Ratio: Interestingly, the starting material D-phenylglycine nitrile was found to be a selective inhibitor of the hydrolytic activity of PGA, leading to a threefold increase in the S/H ratio and a final cephalexin yield of 79%.[12][13]

Detailed Laboratory Protocol (One-Pot Cascade)

This protocol is adapted from the principles described by Wegman et al., 2002.[12][13]

  • Reactor Setup: As described for ampicillin synthesis, use a temperature-controlled batch reactor with stirring and pH monitoring.

  • Reagent Preparation:

    • Suspend 7-ADCA in an appropriate volume of aqueous buffer.

    • Prepare a solution of D-phenylglycine nitrile.

  • Reaction Initiation (Two-Enzyme System):

    • Add the first enzyme, nitrile hydratase (e.g., from Rhodococcus rhodochrous), to the reactor containing the D-phenylglycine nitrile to begin the conversion to this compound.[12]

    • After a predetermined time or once the amide formation is underway, add the second enzyme, immobilized Penicillin G Acylase, along with the 7-ADCA suspension.

  • Process Control and Optimization:

    • Maintain a constant pH and temperature throughout the reaction, optimized for the combined enzyme system.

    • In some advanced protocols, co-crystallization agents like 1,5-dihydroxynaphthalene can be added. This agent crystallizes with the cephalexin product, removing it from the solution.[12] This has a dual benefit: it prevents enzymatic or chemical degradation of the product and helps pull the reaction equilibrium towards synthesis, boosting the final yield.[12]

  • Monitoring and Analysis: Use HPLC as described previously to monitor the disappearance of reactants and the formation of the intermediate amide and the final cephalexin product.

  • Product Isolation: The final product, potentially as a co-crystal, is isolated by filtration, followed by purification steps to remove the co-crystallization agent and any remaining impurities.

Conclusion

The use of this compound in the enzymatic synthesis of β-lactam antibiotics represents a triumph of industrial biotechnology. By leveraging the principles of kinetically controlled synthesis with robust biocatalysts like immobilized Penicillin G Acylase, the pharmaceutical industry has developed manufacturing processes that are more efficient, cost-effective, and environmentally sustainable than traditional chemical methods. The continued exploration of advanced techniques, such as multi-enzyme cascades, promises further improvements, ensuring that these life-saving medicines can be produced responsibly for years to come.

References

Application Notes & Protocols for the Development of Novel Bioactive Compounds from the 2-Amino-2-phenylacetamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The 2-Amino-2-phenylacetamide Scaffold as a Foundation for Innovation

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The this compound structure is one such "privileged scaffold." Its inherent chirality and strategically positioned functional groups—a primary amine, a secondary amide, and an aromatic ring—provide a versatile template for creating diverse chemical libraries.[1] This scaffold is not merely theoretical; it forms the core of established pharmaceuticals and serves as a starting point for discovering new drugs targeting a wide array of biological processes, from neurological disorders to infectious diseases.[2][3]

This guide is designed to provide researchers with the technical insights and detailed methodologies required to unlock the potential of this scaffold. We move beyond simple procedural lists to explain the underlying rationale, ensuring that every experimental step is understood in the context of achieving a specific molecular design and a desired biological outcome.

Part 1: Strategic Design and Synthesis of Novel Derivatives

The art of developing new compounds from a known scaffold lies in the rational modification of its structure to enhance or alter its biological activity. This process, known as Structure-Activity Relationship (SAR) exploration, is the cornerstone of modern drug discovery.[4]

Architectural Blueprint: Key Modification Hotspots

The this compound core offers three primary "hotspots" for chemical modification. Each site allows for the introduction of new physicochemical properties to tune the molecule's interaction with its biological target.

  • The Primary Amine (R¹): This nucleophilic site is ideal for acylation, alkylation, or sulfonylation. Modifications here can introduce new hydrogen bond donors/acceptors, alter polarity, and explore critical binding interactions within a target's active site.

  • The Amide Nitrogen (R²): Alkylation at this position can modulate the compound's lipophilicity and conformational flexibility. This is often a key strategy to improve cell permeability and pharmacokinetic profiles.

  • The Phenyl Ring (R³): The aromatic ring is a canvas for substitution. Introducing electron-withdrawing or electron-donating groups can profoundly influence the molecule's electronic properties and create new contact points with a target protein, enhancing potency and selectivity.

Figure 1: Key diversification points on the this compound scaffold.

Foundational Synthesis Protocol: Amide Coupling at the Primary Amine

This protocol details a robust and widely applicable method for synthesizing a library of derivatives through the acylation of the primary amine using various carboxylic acids.

Objective: To generate a diverse set of N-acylated this compound analogs for biological screening.

Materials:

  • (R)- or (S)-2-Amino-2-phenylacetamide (1.0 eq)

  • Substituted Carboxylic Acid (1.1 eq)

  • Peptide Coupling Agent: HATU (1.1 eq) or HBTU (1.1 eq)

  • Organic Base: Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc) and Hexanes for extraction and chromatography

Experimental Procedure:

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve the selected carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 5 minutes at room temperature.

  • Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Coupling Reaction: Add the amine solution to the activated carboxylic acid mixture. Follow this with the dropwise addition of DIPEA (3.0 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting amine.

  • Aqueous Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and finally with brine (1x).[5]

  • Isolation: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

  • Purification: The resulting crude solid or oil should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.[5]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of moisture-sensitive coupling agents with water from the air, which would deactivate them.

  • HATU/HBTU: These are highly efficient coupling agents that convert the carboxylic acid into an activated ester, making it highly susceptible to nucleophilic attack by the primary amine. This minimizes side reactions and leads to high yields.

  • DIPEA: A non-nucleophilic organic base used to neutralize the acidic byproducts formed during the reaction, driving the equilibrium towards product formation.

  • Aqueous Work-up: The NaHCO₃ wash is crucial for removing any unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer.

Part 2: Rigorous Analytical Characterization for Self-Validation

The synthesis of a novel compound is incomplete without rigorous confirmation of its structure and purity. This step is non-negotiable for generating reliable biological data.

Workflow for Compound Verification

A multi-pronged analytical approach is required to ensure that the material submitted for biological testing is the correct compound at an acceptable level of purity.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical QC cluster_final Final Product synthesis Crude Product from Reaction purification Purified Compound (Post-Chromatography) synthesis->purification lcms LC-MS Analysis (Purity & Mass ID) purification->lcms nmr NMR Spectroscopy (Structure Confirmation) lcms->nmr hplc Final Purity Check (>95% by HPLC-UV) nmr->hplc final Validated Compound for Biological Assay hplc->final

Figure 2: Workflow for the synthesis, purification, and analytical validation of novel compounds.

Standard Analytical Protocols

Protocol: Purity and Identity Confirmation by LC-MS

  • Instrumentation: A Liquid Chromatography system coupled to a Mass Spectrometer (e.g., ESI-MS).

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical fast gradient runs from 5% B to 95% B over 5-7 minutes.

  • Analysis: The UV chromatogram (typically at 214 nm and 254 nm) provides the purity profile, while the mass spectrometer confirms the molecular weight of the eluting peak, verifying the identity of the product.[1][6]

Protocol: Structural Elucidation by NMR

  • Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

  • Sample Prep: Dissolve ~5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Key Spectra:

    • ¹H NMR: Confirms the presence of all protons and their chemical environments. Look for the characteristic benzylic proton signal and new signals corresponding to the added acyl group.[5]

    • ¹³C NMR: Confirms the carbon backbone of the molecule. A key signal is the amide carbonyl carbon, typically appearing around 170 ppm.[5][7]

Data Presentation: Summary of Analytical Data

All quantitative data for a synthesized library should be summarized for easy comparison.

Compound IDSynthetic Yield (%)HPLC Purity (%)Mass (M+H)⁺ FoundMass (M+H)⁺ Calc.
Example-01 78>99283.14283.15
Example-02 6597315.12315.13
Example-03 8298297.12297.13

Part 3: Biological Evaluation and Path Forward

With a library of well-characterized compounds in hand, the focus shifts to biological testing. The specific assays will be dictated by the project's therapeutic goals. Phenylacetamide derivatives have shown a wide range of activities, including anticancer, antimicrobial, and antidepressant effects, making them a versatile scaffold for various screening campaigns.[3][5][7]

For instance, if the goal is to develop novel agents for osteoporosis, an in vitro osteoclastogenesis assay could be employed to measure the inhibition of osteoclast formation.[8] If targeting melanogenesis, tyrosinase inhibition assays would be the primary screen.[9] The results from these initial assays will feed back into the design phase, allowing for the synthesis of a second generation of compounds with improved potency and optimized properties, driving the project toward a lead candidate.

References

Application Notes and Protocols for the Analytical Characterization of 2-Amino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the essential analytical methodologies for the thorough characterization of 2-Amino-2-phenylacetamide (α-Phenylglycinamide), a critical chiral building block and intermediate in pharmaceutical synthesis.[1][2] This document provides not just procedural steps but also the underlying scientific rationale for method selection and parameter optimization. We will explore a multi-technique approach encompassing chromatography, spectroscopy, and thermal analysis to ensure the identity, purity, and stability of the compound, adhering to the rigorous standards of the drug development industry.

Introduction: The Importance of Rigorous Characterization

This compound, with a molecular weight of 150.18 g/mol , is a chiral primary amine and amide.[3][4] Its stereocenter at the α-carbon makes it a valuable precursor in the asymmetric synthesis of numerous active pharmaceutical ingredients (APIs).[2] The biological activity of chiral drugs often resides in a single enantiomer, while the other may be inactive or even toxic.[1] Therefore, the unambiguous confirmation of its chemical structure, and the precise determination of its chemical and enantiomeric purity, are not merely procedural formalities but cornerstones of safety and efficacy in drug development.

This guide outlines a logical, multi-faceted workflow for characterizing this compound, ensuring that each critical quality attribute is assessed with the appropriate analytical tool.

G cluster_workflow Characterization Workflow cluster_techniques Analytical Techniques cluster_spectro_details Spectroscopic Methods Sample This compound Sample QC_Check Initial Quality Assessment (Appearance, Solubility) Sample->QC_Check HPLC Chromatography (HPLC) - Purity Assay - Enantiomeric Purity QC_Check->HPLC Purity & Identity Spectroscopy Spectroscopy - Structure Confirmation QC_Check->Spectroscopy Structure Elucidation Thermal Thermal Analysis - Physical Properties QC_Check->Thermal Physicochemical Properties Report Comprehensive Certificate of Analysis HPLC->Report Spectroscopy->Report NMR NMR ('H, ¹³C) MS Mass Spec (LC-MS) IR FTIR Thermal->Report NMR->Report MS->Report Molecular Weight IR->Report Functional Groups

Caption: Integrated workflow for the comprehensive characterization of this compound.

Chromatographic Methods: Purity and Enantiomeric Integrity

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds.[1] Its high resolution allows for the separation of the main compound from process-related impurities and degradation products. For a chiral molecule like this compound, chiral HPLC is also mandatory to determine its enantiomeric purity.[2]

Purity Assay by Reversed-Phase HPLC (RP-HPLC)

Principle: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Non-polar compounds interact more strongly with the stationary phase and thus elute later. This method is ideal for quantifying impurities that have different polarities than the parent compound.

Protocol: Purity Determination

  • Instrumentation: An HPLC system with a UV detector, such as an Agilent 1290 Infinity II or equivalent.[5]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard column for good separation of small organic molecules.
Mobile Phase Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% Formic AcidFormic acid improves peak shape and provides protons for potential MS detection.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and resolution.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe phenyl group provides strong UV absorbance at this wavelength.[7]
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring a good signal.
  • Analysis: Inject the sample and record the chromatogram for at least 20 minutes to ensure all late-eluting impurities are observed. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Enantiomeric Purity by Chiral HPLC

Principle: Enantiomers have identical physical properties in a non-chiral environment. To separate them, a chiral stationary phase (CSP) is required. The CSP interacts stereoselectively with the enantiomers, forming transient diastereomeric complexes with different energies, leading to different retention times.

Protocol: Enantiomeric Separation

  • Instrumentation: HPLC system with a UV or Polarimetric detector.

  • Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase.

  • Chromatographic Conditions:

ParameterConditionRationale
Column Chiral Stationary Phase (e.g., cellulose or amylose-based)These phases are known to provide excellent enantioseparation for a wide range of compounds.[2]
Mobile Phase Hexane:Isopropanol (e.g., 90:10 v/v) with 0.1% DiethylamineA normal-phase system is common for chiral separations. Diethylamine is added to improve the peak shape of basic analytes.
Flow Rate 0.8 mL/minAdjusted for optimal resolution on the specific chiral column.
Column Temp. 25 °CStrict temperature control is crucial for reproducible chiral separations.
Detection UV at 254 nmProvides sensitive detection for both enantiomers.
Injection Vol. 5 µLSmaller injection volumes are often preferred in chiral chromatography to prevent peak broadening.

Spectroscopic Methods: Unambiguous Structure Elucidation

Spectroscopic techniques provide definitive information about the chemical structure, confirming the identity of the molecule beyond any doubt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (¹H and ¹³C). The chemical environment of each nucleus influences its resonance frequency, providing a detailed map of the molecule's carbon-hydrogen framework.[8]

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Expected Spectral Data:

NucleusExpected Chemical Shift (δ, ppm)Assignment & Rationale
¹H NMR ~7.3-7.5(m, 5H) Aromatic protons of the phenyl group.[2]
~4.5(s, 1H) Methine proton (α-Carbon), its chemical shift is influenced by the adjacent phenyl, amino, and carbonyl groups.[2]
~7.5-8.0(br s, 2H) Amide protons (-CONH₂). Broadness due to quadrupole effects and exchange.
~2.0-3.0(br s, 2H) Amine protons (-NH₂). Broad and exchangeable with D₂O.
¹³C NMR ~177Carbonyl carbon (C=O) of the amide.[2]
~141Quaternary aromatic carbon (ipso-carbon).[2]
~126-129Aromatic carbons (CH).
~59α-Carbon (CH), significantly deshielded by attached electronegative atoms (N) and groups (phenyl, carbonyl).[2]
Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive technique for confirming the molecular weight of a compound.[1][8] High-resolution mass spectrometry (HRMS) can determine the elemental composition.

Protocol: LC-MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) in the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Analysis: Infuse the sample directly or via a short LC run. Acquire data in positive ion mode.

  • Expected Result: The mass spectrum should show a prominent protonated molecular ion peak [M+H]⁺ at m/z 151.08. The calculated exact mass is 150.0793.[3] HRMS should confirm the molecular formula C₈H₁₀N₂O.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is an excellent tool for identifying the functional groups present in a molecule.

Protocol: FTIR Analysis

  • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Key Expected Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
3400-3200N-H StretchPrimary Amine (-NH₂) and Amide (-CONH₂)
3070-2978C-H StretchAromatic and Aliphatic C-H.[2]
~1650C=O StretchAmide I band (primary amide).
~1600N-H BendPrimary Amine (-NH₂) scissoring.
1510-1318C=C StretchAromatic ring.[2]

Thermal Analysis: Physicochemical Stability and Properties

Thermal analysis techniques measure changes in the physical properties of a substance as a function of temperature.[9] They are crucial for characterizing the solid-state properties of a drug substance, such as melting point, polymorphism, and thermal stability.[10]

G cluster_thermal Thermal Analysis Logic Sample Sample in Pan Heat Apply Controlled Temperature Program Sample->Heat DSC DSC: Measure Heat Flow (mW) Heat->DSC Differential Scanning Calorimetry TGA TGA: Measure Mass Change (%) Heat->TGA Thermogravimetric Analysis DSC_Out Endotherms/Exotherms (Melting, Crystallization) DSC->DSC_Out TGA_Out Mass Loss Events (Decomposition, Desolvation) TGA->TGA_Out

Caption: Relationship between DSC and TGA in thermal analysis.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It detects thermal events like melting, crystallization, and glass transitions.[11]

Protocol: DSC Analysis

  • Instrumentation: A DSC instrument, such as a TA Instruments Q2000.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Analysis Conditions: Heat the sample from ambient temperature (e.g., 25 °C) to above its melting point (e.g., 200 °C) at a constant rate of 10 °C/min under a nitrogen atmosphere.

  • Expected Result: A sharp endothermic peak corresponding to the melting of the crystalline solid. The melting point for this compound is reported to be in the range of 125-131 °C.[7][12] The onset of the peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion. A broad peak or multiple peaks could indicate impurities or polymorphism.[10]

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine thermal stability and the presence of volatile components like solvents or water.

Protocol: TGA Analysis

  • Instrumentation: A TGA instrument.

  • Sample Preparation: Place 5-10 mg of the sample in a ceramic or platinum TGA pan.

  • Analysis Conditions: Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

  • Expected Result: A stable baseline with no significant mass loss until the onset of thermal decomposition. A mass loss step at temperatures below 100 °C would suggest the presence of residual water. The temperature at which significant decomposition begins is a key indicator of the compound's thermal stability.

Summary and Conclusion

The characterization of this compound requires a suite of orthogonal analytical techniques. HPLC confirms purity and enantiomeric excess, while NMR, MS, and FTIR work in concert to provide an unambiguous structural identification. Thermal analysis by DSC and TGA defines its solid-state properties and thermal stability. By following these detailed protocols, researchers and drug developers can generate a robust and reliable data package, ensuring the quality and integrity of this vital pharmaceutical intermediate.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Chiral Purity Determination of 2-Amino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers of a chiral drug often exhibit significant differences in pharmacology, toxicology, and pharmacokinetics. 2-Amino-2-phenylacetamide, a key chiral building block and molecule of interest, requires a robust analytical method to quantify its enantiomeric purity. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the direct enantioselective separation of (R)- and (S)-2-Amino-2-phenylacetamide. The method utilizes a crown ether-based chiral stationary phase (CSP), which provides excellent resolution and selectivity for primary amino compounds. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, offering a self-validating system grounded in established chromatographic principles to ensure accuracy and reliability.

Introduction and Scientific Principle

Enantiomeric purity is a non-negotiable parameter in the synthesis and quality control of chiral pharmaceutical compounds.[1] Many biological systems, including receptors and enzymes, interact stereospecifically with drug molecules. Consequently, one enantiomer (the eutomer) may be therapeutically active while the other (the distomer) could be inactive, less active, or even responsible for adverse effects.[2] The ability to accurately quantify the enantiomeric composition is therefore essential for ensuring the safety and efficacy of a drug product.

This compound possesses a single chiral center at the carbon atom bonded to the amino group and the phenyl ring. This gives rise to two enantiomers: (R)- and (S)-phenylglycinamide.

Principle of Chiral Recognition:

This method employs a crown ether-based chiral stationary phase (CSP) . Crown ethers are cyclic chemical compounds consisting of a ring containing several ether groups. The specific CSP recommended, which incorporates a chiral (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid selector, is exceptionally well-suited for resolving primary amines.[3][4]

The mechanism of separation is based on the formation of transient, diastereomeric host-guest complexes between the protonated primary amine of the analyte and the cavity of the crown ether.[5]

  • Protonation: The mobile phase is highly acidic (pH 1.0-2.0), ensuring the primary amine of this compound is protonated (-NH3+).

  • Inclusion Complexation: This positively charged ammonium group fits into the electronegative cavity of the crown ether, forming an inclusion complex.

  • Chiral Recognition: The stereospecific interaction is achieved through hydrogen bonding between the ammonium protons and the ether oxygens of the crown ether. The spatial arrangement of the phenyl and acetamide groups relative to the chiral barriers of the CSP selector leads to differential stability of the diastereomeric complexes formed with the (R)- and (S)-enantiomers. The enantiomer forming the more stable complex is retained longer on the column, thus enabling their separation.[6]

Methodology: Materials and Chromatographic Conditions

Instrumentation and Equipment
  • HPLC system with a pump, autosampler, column thermostat, and UV detector.

  • Analytical balance.

  • pH meter.

  • Volumetric flasks and pipettes.

  • Sonicator.

Chemicals and Reagents
  • (Rac)-2-Amino-2-phenylacetamide (for method development and resolution check).

  • (R)- and (S)-2-Amino-2-phenylacetamide reference standards (for peak identification and validation).

  • Perchloric acid (HClO₄), 70% (v/v).

  • HPLC-grade water.

  • HPLC-grade methanol (optional, for flushing).

Chiral Column
  • Column: CROWNPAK® CR(+) or CROWNPAK® CR(-), 150 x 4.6 mm, 5 µm particle size.

    • Expert Insight: The CR(+) and CR(-) columns use opposite enantiomers of the chiral crown ether as the selector, which results in the reversal of the elution order.[3] This can be highly advantageous for accurately quantifying a trace enantiomeric impurity by moving it away from the tail of the main peak. For this note, the CR(+) column is used as the primary example.

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below. These conditions are based on established methods for phenylglycinamide and related amino compounds.[6][7]

ParameterRecommended Setting
Mobile Phase Aqueous Perchloric Acid (pH 1.0)
Preparation: Dilute 70% perchloric acid in HPLC-grade water to achieve a final pH of 1.0. Filter and degas.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 - 35 °C
Note: Temperature can influence resolution; a stable temperature is crucial.[5]
Detection UV at 226 nm[6]
Injection Volume 10 - 20 µL
Run Time ~25 minutes (adjust as needed to ensure elution of both peaks)

Experimental Workflow and Protocols

The overall process from sample preparation to data analysis is a systematic workflow designed to ensure reproducible results.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mp Mobile Phase (Aqueous HClO₄, pH 1.0) prep_std Standard Solution (Racemate, ~1 mg/mL) prep_sample Test Sample Solution (~1 mg/mL) equil System Equilibration (Stable Baseline) prep_sample->equil Load into HPLC sys_suit System Suitability Test (Inject Racemate) equil->sys_suit analysis Sample Injection sys_suit->analysis If Rs > 2.0 integrate Peak Integration analysis->integrate calculate Calculate % Area of Undesired Enantiomer integrate->calculate report Final Report calculate->report

Caption: General workflow for chiral purity analysis.

Protocol for Solution Preparation
  • Mobile Phase Preparation:

    • Carefully add approximately 1.4 mL of 70% perchloric acid to a 1 L volumetric flask containing about 900 mL of HPLC-grade water.

    • Mix well and adjust the volume with water. Use a calibrated pH meter to confirm the pH is 1.0 ± 0.1. Adjust with dilute perchloric acid or water as needed.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator.

  • Standard Solution Preparation (System Suitability):

    • Accurately weigh approximately 10 mg of (Rac)-2-Amino-2-phenylacetamide and transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1.0 mg/mL.

  • Test Sample Preparation:

    • Prepare the test sample in the same manner as the standard solution, using the same target concentration (1.0 mg/mL) and the mobile phase as the diluent.

Protocol for HPLC Analysis
  • System Equilibration: Purge the HPLC system and pump the mobile phase through the CROWNPAK® CR(+) column at the set flow rate until a stable baseline is achieved (typically 30-60 minutes).

  • System Suitability Test (SST):

    • Inject the racemic standard solution (1.0 mg/mL).

    • Verify that the system suitability requirements are met (see Table 2). The resolution between the two enantiomer peaks should be greater than 2.0.[6]

  • Analysis:

    • Once the system passes the SST, inject the test sample solution(s).

    • It is good practice to run a standard injection periodically to ensure continued system performance.

System Suitability and Method Validation

Validation of a chiral purity method should be performed in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[2][8]

System Suitability

SST is an integral part of the analytical procedure and demonstrates that the chromatographic system is performing as expected.

ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 2.0Ensures baseline separation of the enantiomers for accurate integration.
Tailing Factor (T) ≤ 2.0Confirms good peak shape, preventing co-elution issues.
Repeatability (%RSD) ≤ 5.0% for 5 replicate injections of the minor peakDemonstrates the precision of the system for quantifying the impurity.
Method Validation Parameters
  • Specificity: The method's ability to assess the analyte unequivocally. This is demonstrated by achieving baseline resolution and can be confirmed by running individual enantiomer standards to verify peak identity and elution order.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the undesired enantiomer that can be reliably detected and quantified. For chiral impurities, the LOQ is often required to be around the reporting threshold (e.g., 0.1%).[6]

  • Linearity: The method should be linear for the undesired enantiomer over a range of concentrations (e.g., from LOQ to 1.0% of the nominal sample concentration). A correlation coefficient (r²) > 0.99 is typically required.

  • Accuracy: Determined by spiking the main enantiomer sample with known amounts of the undesired enantiomer at different levels (e.g., LOQ, 0.15%, 0.5%). The recovery should be within 80-120%.

  • Precision:

    • Repeatability (Intra-assay): Analysis of multiple samples from the same homogenous batch on the same day.

    • Intermediate Precision (Inter-assay): Analysis performed on different days, by different analysts, or on different equipment. The Relative Standard Deviation (%RSD) should be within acceptable limits (e.g., < 10% at the LOQ level).

  • Robustness: Small, deliberate variations in method parameters (e.g., pH ±0.1, temperature ±2°C, flow rate ±0.1 mL/min) are made to assess the method's reliability during normal use.

Results and Data Interpretation

Typical Chromatogram

A successful separation will yield two well-resolved peaks. On a CROWNPAK® CR(+) column, the (S)-enantiomer is typically retained longer than the (R)-enantiomer.[7] The chromatogram should show a large peak for the major enantiomer and a much smaller, baseline-resolved peak for the enantiomeric impurity.

Calculation of Chiral Purity

The chiral purity is typically expressed as the area percentage of the undesired enantiomer relative to the total area of both enantiomers.

Formula: % Undesired Enantiomer = (Area_undesired / (Area_major + Area_undesired)) * 100

Where:

  • Area_undesired is the integrated peak area of the enantiomeric impurity.

  • Area_major is the integrated peak area of the main enantiomer.

Conclusion

The HPLC method detailed in this application note provides a robust, selective, and reliable means for determining the chiral purity of this compound. The use of a crown ether-based chiral stationary phase offers direct enantioseparation with excellent resolution, eliminating the need for complex derivatization steps.[9] By adhering to the outlined protocol and performing proper system suitability checks and method validation, analytical laboratories can confidently implement this method for quality control and research purposes in pharmaceutical development.

References

Application Note & Protocol: A Scalable Chemoenzymatic Approach to the Synthesis of (R)-2-Amino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (R)-2-Amino-2-phenylacetamide, also known as D-Phenylglycinamide, is a pivotal chiral building block in the pharmaceutical industry, most notably as a key side-chain precursor for semi-synthetic β-lactam antibiotics like ampicillin and cephalexin.[1][2][3] The stereochemistry at the α-carbon is critical for biological activity, demanding highly enantioselective synthetic methods.[3] This application note provides a detailed, field-proven protocol for the large-scale synthesis of (R)-2-Amino-2-phenylacetamide. We will focus on a highly efficient one-pot chemoenzymatic strategy that couples the classical Strecker synthesis with an enzymatic dynamic kinetic resolution (DKR). This integrated approach minimizes unit operations and overcomes the 50% theoretical yield limitation of conventional kinetic resolutions, making it an economically viable and scalable solution for industrial production.[1][4]

Strategic Overview: Selecting the Optimal Synthetic Pathway

The synthesis of enantiomerically pure α-amino amides presents a significant challenge due to the need for precise control over the stereocenter.[5] Several strategies have been developed, each with distinct advantages and limitations for large-scale manufacturing.

  • Asymmetric Synthesis: Methods employing chiral auxiliaries or transition metal-catalyzed asymmetric hydrogenation can achieve high enantioselectivity.[5][6] For example, ruthenium-BINAP complexes are used for the asymmetric hydrogenation of prochiral enamides, yielding the product with >98% enantiomeric excess (ee).[5] However, these methods often involve expensive catalysts, specialized ligands, and high-pressure equipment, which can be prohibitive for cost-sensitive applications.

  • Classical Resolution: Diastereomeric salt formation with a chiral resolving agent is a traditional and robust method.[5] While effective, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer and requires additional steps for resolving agent recovery, adding to process complexity and cost.

  • Biocatalysis: Enzymatic methods offer exceptional selectivity under mild conditions.[3][5] Kinetic resolution using lipases or amidases can isolate the desired (R)-enantiomer but is also capped at a 50% yield.[3][7]

The chosen strategy, Chemoenzymatic Dynamic Kinetic Resolution (DKR) , represents a superior alternative for large-scale production. It begins with the cost-effective Strecker synthesis to produce racemic 2-amino-2-phenylacetonitrile (phenylglycinonitrile, PGN) from inexpensive starting materials (benzaldehyde, cyanide, ammonia).[1][8] This is immediately followed by the introduction of a highly (R)-selective nitrilase enzyme in the same reaction vessel. The enzyme selectively hydrolyzes the (R)-nitrile to the desired (R)-amide. Crucially, under the mildly alkaline reaction conditions, the unreacted (S)-nitrile rapidly racemizes back to the racemic mixture, continuously feeding the (R)-enantiomer into the enzymatic conversion. This in-situ racemization allows for a theoretical conversion of 100% of the racemic starting material into the desired (R)-product.[1][4]

Workflow Visualization

G cluster_0 Part 1: Strecker Synthesis cluster_1 Part 2: Dynamic Kinetic Resolution (DKR) Benzaldehyde Benzaldehyde + Ammonia + Cyanide PGN_racemic rac-Phenylglycinonitrile (PGN) Benzaldehyde->PGN_racemic One-Pot Chemical Synthesis R_PGN (R)-PGN PGN_racemic->R_PGN S_PGN (S)-PGN PGN_racemic->S_PGN R_Amide (R)-2-Amino-2-phenylacetamide R_PGN->R_Amide (R)-Selective Nitrilase Hydrolysis S_PGN->R_PGN In-situ Racemization (Alkaline pH) Final High-Purity Product (>95% ee, >80% Yield) R_Amide->Final Isolation & Purification

Caption: Chemoenzymatic one-pot synthesis workflow.

Mechanism Deep Dive: The Power of Dynamic Kinetic Resolution

The success of this protocol hinges on the synergistic action of chemical racemization and enzymatic stereoselection occurring simultaneously.

  • Enantioselective Hydrolysis: The biocatalyst, typically whole cells of a recombinant E. coli strain, expresses a nitrilase variant engineered for high (R)-selectivity.[1][8][9] This enzyme recognizes and hydrolyzes only the nitrile group of (R)-phenylglycinonitrile to the corresponding amide. The (S)-enantiomer is not a substrate for the enzyme and remains untouched.

  • Base-Catalyzed Racemization: The α-proton of the remaining (S)-phenylglycinonitrile is acidic. Under the mildly alkaline conditions (pH 9.5-10.0) required for the reaction, this proton can be abstracted, forming a planar, achiral carbanion intermediate.[1] Reprotonation of this intermediate is non-stereoselective, leading to the formation of both (R)- and (S)-enantiomers, thus racemizing the nitrile.

  • Synergy: Because the racemization is significantly faster than the enzymatic hydrolysis, the (R)-enantiomer is continuously replenished as it is consumed by the enzyme.[1] This dynamic process funnels the entire racemic substrate pool towards the single desired (R)-product, achieving high yields and excellent enantiomeric purity.

DKR_Mechanism S_PGN (S)-Phenylglycinonitrile (Unreactive Enantiomer) Racemic_Pool Racemic Phenylglycinonitrile (R)-PGN <=> (S)-PGN S_PGN->Racemic_Pool Racemization (OH⁻) R_PGN (R)-Phenylglycinonitrile (Reactive Enantiomer) Racemic_Pool->R_PGN Equilibrium Shift Enzyme R-selective Nitrilase R_PGN->Enzyme Product (R)-2-Amino-2-phenylacetamide Enzyme->Product Selective Hydrolysis

Caption: The Dynamic Kinetic Resolution (DKR) cycle.

Large-Scale Synthesis Protocol

This protocol is designed for a 100 L scale. All operations involving cyanides must be performed in a well-ventilated area or a walk-in fume hood by trained personnel with appropriate personal protective equipment (PPE), including cyanide-rated gloves, splash goggles, and a lab coat. An emergency cyanide exposure kit should be readily available.

Materials and Reagents
Reagent/MaterialGradeQuantityNotes
Benzaldehyde≥99%10.0 kg (9.6 L)Ensure freshly distilled to remove benzoic acid.
Sodium Cyanide (NaCN)≥98%4.7 kgEXTREMELY TOXIC. Handle with extreme caution.
Ammonium Chloride (NH₄Cl)≥99.5%5.6 kg
Aqueous Ammonia28-30% solution20.0 L
MethanolACS Grade25.0 L
BiocatalystE. coli cells expressing (R)-selective nitrilase~5 kg (wet cell paste)Prepare according to established fermentation protocols.[1][8]
Sodium Hydroxide (NaOH)5 M solutionAs neededFor pH adjustment.
Hydrochloric Acid (HCl)6 M solutionAs neededFor pH adjustment during work-up.
Deionized WaterAs needed
Step-by-Step Methodology

Part A: One-Pot Chemoenzymatic Reaction

  • Reactor Setup: Charge a 100 L jacketed glass reactor with 20.0 L of aqueous ammonia and 25.0 L of methanol. Begin stirring and cool the jacket to 5-10°C.

  • Strecker Reagent Addition: In a separate container, dissolve 4.7 kg of sodium cyanide and 5.6 kg of ammonium chloride in 15 L of deionized water. CAUTION: This solution is highly toxic. Slowly add this solution to the cooled reactor over 30-45 minutes, ensuring the temperature does not exceed 15°C.

  • Substrate Addition: Add 10.0 kg of benzaldehyde to the reactor dropwise over 1 hour. Maintain the internal temperature between 10-15°C.

  • Formation of PGN: Allow the reaction to stir at 15°C for 4-6 hours. The reaction mixture will become a milky slurry. Monitor the conversion of benzaldehyde to racemic phenylglycinonitrile by HPLC.

  • Biocatalyst Introduction: Once the Strecker reaction is >98% complete, adjust the internal temperature to 30°C. Adjust the pH of the slurry to 9.5 using a 5 M NaOH solution.

  • Enzymatic Resolution: Add the wet cell paste of the (R)-selective nitrilase biocatalyst (~5 kg) to the reactor. Maintain the temperature at 30°C and the pH at 9.5 (use automated pH control if available).

  • Reaction Monitoring: Monitor the hydrolysis of (R)-PGN and the formation of (R)-2-Amino-2-phenylacetamide by chiral HPLC every 2-4 hours. The reaction is typically complete within 24-36 hours, indicated by the disappearance of the PGN peak.

Part B: Product Isolation and Purification

  • Biocatalyst Removal: Cool the reaction mixture to 10°C. Remove the E. coli cells via centrifugation or filtration. Wash the cell cake with cold deionized water to recover any entrained product.

  • Cyanide Quenching (CRITICAL STEP): Transfer the clarified filtrate to a clean reactor. Adjust the pH to >10 with 5 M NaOH. Add an excess of sodium hypochlorite solution (bleach) or hydrogen peroxide to oxidize and destroy any residual cyanide. Test for the absence of cyanide using a suitable test kit before proceeding.

  • Product Crystallization: Adjust the pH of the cyanide-free solution to 7.5-8.0 using 6 M HCl. The product, (R)-2-Amino-2-phenylacetamide, will begin to crystallize.

  • Isolation: Cool the slurry to 0-5°C and hold for at least 4 hours to maximize precipitation. Collect the white crystalline solid by filtration.

  • Washing and Drying: Wash the filter cake with cold deionized water (2 x 10 L) followed by a cold methanol wash (1 x 5 L) to remove impurities. Dry the product under vacuum at 40-50°C to a constant weight.

Expected Results
ParameterTypical Value
Yield (Overall) 80 - 88%
Purity (HPLC) >99%
Enantiomeric Excess (ee) >98% (R)
Final Product Form White crystalline solid

Comparative Analysis of Synthetic Routes

MethodTypical YieldEnantiomeric Excess (ee)Key AdvantagesKey DisadvantagesScalability
Chemoenzymatic DKR >80% >98% High yield, mild conditions, one-pot process, low cost.Requires biocatalyst development and handling.Excellent
Asymmetric Hydrogenation >92%>98%High selectivity, well-established chemistry.Requires expensive metal catalysts and high pressure.[5]Good
Diastereomeric Salt Resolution <50%>99%Robust, technologically simple.Low theoretical yield, requires resolving agent recovery.[5]Moderate
Enzymatic Kinetic Resolution <50%>99%High selectivity, green chemistry.Low theoretical yield.[3][7]Moderate

References

Application Notes and Protocols for the Functionalization of the Phenyl Ring in 2-Amino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of strategies for the chemical modification of the phenyl ring in 2-amino-2-phenylacetamide. This compound is a valuable chiral building block in medicinal chemistry and drug development.[1] This document offers detailed protocols for key electrophilic aromatic substitution reactions, including halogenation and nitration, as well as an introduction to advanced metal-catalyzed cross-coupling reactions. The underlying principles of regioselectivity, reaction mechanisms, and practical experimental considerations are discussed to provide researchers with a robust framework for synthesizing novel derivatives of this compound for applications in pharmaceutical and materials science.

Introduction: The Significance of this compound

This compound, particularly its (R)-enantiomer, is a crucial intermediate in the synthesis of various pharmaceuticals.[1] Its structure, featuring a stereocenter and multiple functional groups, makes it a versatile scaffold for generating libraries of new chemical entities in drug discovery programs.[1] The phenyl ring presents a prime target for functionalization, allowing for the modulation of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.

The substituents on the phenyl ring of this compound—the amino and acetamido groups—play a critical role in directing the regiochemical outcome of electrophilic aromatic substitution reactions. Understanding their electronic effects is paramount for predictive and successful synthesis.

Understanding the Directing Effects of Substituents

The functionalization of the benzene ring is governed by the electronic properties of the existing substituents. In this compound, the key groups attached to the phenyl ring are the acetamido (-NHCOCH₃) and, after potential hydrolysis or in related precursors, the amino (-NH₂) group.

  • Amino Group (-NH₂): This is a strongly activating group and an ortho, para-director.[2][3] The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.[2][3]

  • Acetamido Group (-NHCOCH₃): This group is also an ortho, para-director.[4][5] However, it is considered a moderately activating group, less so than the amino group.[2] This is because the lone pair on the nitrogen can also participate in resonance with the adjacent carbonyl group, which slightly diminishes its ability to donate electron density to the phenyl ring.[4][5]

Due to steric hindrance from the bulky side chain, electrophilic substitution is often favored at the less hindered para position.

Electrophilic Aromatic Substitution: Key Protocols

Electrophilic aromatic substitution (EAS) is a fundamental strategy for introducing a variety of functional groups onto the phenyl ring.[6] Due to the activating nature of the substituents in this compound, these reactions can often proceed under relatively mild conditions.

Halogenation: Introduction of Halogen Atoms

Halogenated derivatives of this compound are valuable precursors for further synthetic transformations, such as cross-coupling reactions.

Protocol 1: Para-Bromination of N-Acetyl-2-amino-2-phenylacetamide

This protocol details the selective bromination at the para position, taking advantage of the directing effect of the acetamido group.

Materials:

  • N-Acetyl-2-amino-2-phenylacetamide

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Sodium Thiosulfate (10% aqueous solution)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Suitable organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • Dissolve N-Acetyl-2-amino-2-phenylacetamide in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise. The characteristic red-brown color of bromine should dissipate as it reacts.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by slowly adding a 10% sodium thiosulfate solution to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired p-bromo derivative.

Workflow for Para-Bromination:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Substrate in Acetic Acid cool Cool to 0°C dissolve->cool add_br2 Add Bromine Solution Dropwise cool->add_br2 stir Stir at Room Temp add_br2->stir monitor Monitor by TLC stir->monitor quench Quench with Na₂S₂O₃ monitor->quench extract Aqueous Workup quench->extract dry Dry & Concentrate extract->dry purify Purify Product dry->purify

Caption: Workflow for the para-bromination of N-acetyl-2-amino-2-phenylacetamide.

Nitration: Introduction of a Nitro Group

The introduction of a nitro group onto the phenyl ring opens up a wide range of synthetic possibilities. The nitro group is a meta-director and deactivating, but it can be reduced to a primary amine, which is an activating ortho, para-director.[7]

Protocol 2: Para-Nitration of N-Acetyl-2-amino-2-phenylacetamide

This protocol describes the controlled nitration to favor the formation of the p-nitro isomer.

Materials:

  • N-Acetyl-2-amino-2-phenylacetamide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Suitable organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • Carefully add N-Acetyl-2-amino-2-phenylacetamide to concentrated sulfuric acid at 0°C in a round-bottom flask, ensuring the temperature does not rise significantly.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also maintained at 0°C.

  • Add the nitrating mixture dropwise to the solution of the substrate, keeping the reaction temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture carefully with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.

Expected Outcomes for Electrophilic Aromatic Substitution:

ReactionReagentsMajor ProductExpected Yield Range
BrominationBr₂ / Acetic Acid4-Bromo-N-acetyl-2-amino-2-phenylacetamide70-85%
NitrationHNO₃ / H₂SO₄4-Nitro-N-acetyl-2-amino-2-phenylacetamide60-75%

Friedel-Crafts Reactions: Carbon-Carbon Bond Formation

Friedel-Crafts reactions are a cornerstone of organic synthesis for forming C-C bonds with aromatic rings.[8][9] There are two main types: alkylation and acylation.

Friedel-Crafts Acylation

Friedel-Crafts acylation involves the introduction of an acyl group (-COR) onto the aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8] The resulting aryl ketone is a versatile intermediate.

Considerations for this compound Derivatives:

  • Deactivation by the Catalyst: The amino and amide groups can act as Lewis bases and coordinate with the Lewis acid catalyst, deactivating it.[10] Therefore, protection of the amino group is often necessary. The acetamido group is generally less problematic.[10]

  • Reaction Conditions: Due to the potential for catalyst deactivation, stoichiometric amounts of the Lewis acid are often required.[8]

Protocol 3: Para-Acylation of N-Acetyl-2-amino-2-phenylacetamide

Materials:

  • N-Acetyl-2-amino-2-phenylacetamide

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Dichloromethane (DCM)

  • Dilute Hydrochloric Acid (HCl)

  • Crushed Ice

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Suspend anhydrous AlCl₃ in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add acetyl chloride to the suspension with stirring.

  • Add a solution of N-Acetyl-2-amino-2-phenylacetamide in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition, allow the reaction to stir at room temperature for 2-6 hours. Monitor the reaction by TLC.

  • Cool the reaction back to 0°C and quench by slowly adding crushed ice, followed by dilute HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product, predominantly the para-acylated isomer, by column chromatography or recrystallization.

Reaction Scheme for Friedel-Crafts Acylation:

G substrate Substrate (N-Acetyl-2-amino-2-phenylacetamide) reagents + CH₃COCl / AlCl₃ substrate->reagents product Product (4-Acetyl-N-acetyl-2-amino-2-phenylacetamide) reagents->product

Caption: General scheme for Friedel-Crafts acylation.

Advanced Functionalization: Metal-Catalyzed Cross-Coupling Reactions

For more complex molecular architectures, metal-catalyzed cross-coupling reactions offer a powerful and versatile toolkit.[11][12] These reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[12][13]

Prerequisites: These reactions typically require an aryl halide or triflate as a coupling partner. Therefore, the halogenated derivatives of this compound prepared via electrophilic aromatic substitution are key starting materials.

General Workflow for Cross-Coupling Reactions:

G start Halogenated this compound Derivative reaction Cross-Coupling Reaction (e.g., Suzuki, Heck, Sonogashira) start->reaction coupling_partner Coupling Partner (e.g., Boronic Acid, Alkene, Alkyne) coupling_partner->reaction catalyst Palladium or Nickel Catalyst + Ligand + Base catalyst->reaction product Functionalized Product reaction->product

Caption: General workflow for metal-catalyzed cross-coupling reactions.

While detailed protocols for these advanced reactions are beyond the scope of this introductory guide, researchers are encouraged to consult specialized literature for specific conditions tailored to their desired transformations.

Conclusion

The functionalization of the phenyl ring of this compound provides a rich platform for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide has outlined fundamental and reliable protocols for key electrophilic aromatic substitution reactions and provided an outlook on more advanced cross-coupling methodologies. By understanding the principles of regioselectivity and applying the detailed experimental procedures, researchers can effectively explore the chemical space around this important scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-2-phenylacetamide (also known as Phenylglycinamide). This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction yields. We will delve into the causality behind experimental choices, provide validated protocols, and offer systematic troubleshooting for issues encountered in the lab.

Section 1: Overview of Synthetic Strategies and Yield Optimization

The synthesis of this compound, a valuable chiral building block and pharmaceutical intermediate, can be approached through several pathways.[1][2] The choice of method often depends on the desired scale, enantiomeric purity requirements, and available starting materials.[3] Maximizing yield requires a deep understanding of the reaction mechanism and precise control over key parameters.

The Strecker Synthesis

The Strecker synthesis is a classic and versatile method for producing α-amino acids and their derivatives.[4] It is a three-component reaction involving an aldehyde (benzaldehyde), an amine source (ammonia), and a cyanide source (e.g., KCN or NaCN) to form an α-aminonitrile, which is subsequently hydrolyzed to the amide.[5]

Core Principle & Causality: The reaction proceeds through the formation of an imine from benzaldehyde and ammonia, followed by the nucleophilic attack of a cyanide ion.[5] The resulting α-aminonitrile is then partially hydrolyzed to the primary amide. Controlling the equilibrium between the reactants and the aminonitrile intermediate is crucial for high yield, especially in modern chemoenzymatic variations.[6]

Key Optimization Parameters:

  • pH Control: Maintaining a mildly alkaline pH (around 9.5) is critical. It facilitates the initial imine formation and keeps the α-aminonitrile in equilibrium, allowing for dynamic kinetic resolution if an enantioselective enzyme is used in a one-pot setup.[6]

  • Temperature: Lower temperatures are generally preferred during the cyanide addition to control the exothermic reaction and minimize side product formation.

  • Reagent Purity: Benzaldehyde is prone to oxidation to benzoic acid. Using freshly distilled benzaldehyde prevents this common impurity from interfering with the reaction.

Enzymatic and Chemoenzymatic Synthesis

Biocatalysis offers a green and highly selective route to this compound, particularly for producing single enantiomers.[1] These methods often provide exceptional yields and enantiomeric excess (>98% ee) under mild conditions.[7][8]

Core Principle & Causality:

  • Kinetic Resolution: Enzymes like lipases can selectively hydrolyze one enantiomer of a racemic N-acetyl-2-phenylglycine amide, leaving the desired enantiomer untouched.[9]

  • Chemoenzymatic One-Pot Synthesis: This advanced approach combines the chemical Strecker synthesis with an enzymatic reaction in the same vessel. A nitrilase enzyme selectively converts the in-situ-generated racemic aminonitrile to the desired chiral amide or acid.[6][10] This method is highly efficient as the continuous removal of one enantiomer from the chemical equilibrium drives the reaction to completion, potentially exceeding the 50% theoretical yield of traditional resolution.[6]

Key Optimization Parameters:

  • Enzyme Selection & Loading: The choice of enzyme (e.g., nitrilase) and its concentration are paramount. Engineered enzymes often show superior activity and selectivity.[10]

  • Cofactor Regeneration: For syntheses involving dehydrogenases or reductive aminases, an efficient cofactor regeneration system (e.g., using formate dehydrogenase) is essential for process viability.[8]

  • Buffer System: The pH and composition of the buffer must provide an optimal environment for both the chemical reaction and the enzyme's catalytic activity.

The Ritter Reaction

The Ritter reaction transforms a nitrile into an N-alkyl amide using an electrophilic alkylating agent, typically generated from an alcohol or alkene in the presence of a strong acid.[11]

Core Principle & Causality: The reaction proceeds via the formation of a stable carbocation, which is then attacked by the nitrogen of the nitrile to form a nitrilium ion intermediate. Subsequent hydrolysis yields the amide.[12][13] While powerful, this method requires strong acids and substrates that can form stable carbocations.[14]

Key Optimization Parameters:

  • Acid Strength: A very strong acid (e.g., concentrated sulfuric acid) is required to generate the initial carbocation.

  • Solvent: The nitrile itself can often be used as the solvent.

  • Workup: Careful quenching and neutralization are required due to the strong acid, which can complicate purification and impact yield.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of this compound in a direct question-and-answer format.

Workflow for Diagnosing Low Yield

cluster_purity Purity Issues cluster_conditions Condition Issues cluster_workup Workup Issues start Low Product Yield Observed check_purity 1. Verify Purity of Starting Materials (Benzaldehyde, Cyanide Source, etc.) start->check_purity purity_no Purity Confirmed (TLC/NMR) check_purity->purity_no Clean purity_yes Impurity Detected (e.g., Benzoic Acid in Benzaldehyde) check_purity->purity_yes Contaminated check_conditions 2. Review Reaction Conditions (Temp, pH, Time, Atmosphere) cond_no Conditions Optimal check_conditions->cond_no Correct cond_yes Suboptimal Condition Identified (e.g., Incorrect pH, Temp Fluctuation) check_conditions->cond_yes Incorrect check_workup 3. Analyze Workup & Purification (Extraction pH, Solvent Choice) workup_no Workup Optimized check_workup->workup_no Efficient workup_yes Potential Loss Identified (e.g., Product soluble in aqueous layer) check_workup->workup_yes Inefficient purity_no->check_conditions purify_reagents Solution: Purify Starting Materials (e.g., Distill Benzaldehyde) purity_yes->purify_reagents cond_no->check_workup optimize_cond Solution: Optimize Parameter (e.g., Use pH meter, Calibrate Thermostat) cond_yes->optimize_cond optimize_workup Solution: Modify Procedure (e.g., Adjust pH before extraction, Use different solvent) workup_yes->optimize_workup

Caption: A logical flow for diagnosing and addressing low product yield.

Q&A: Low Yield

Q: My Strecker synthesis yield is consistently below 40%. What are the most likely causes? A: Consistently low yields in a Strecker synthesis often point to one of three areas:

  • Poor Imine Formation: This can be caused by using old or oxidized benzaldehyde containing benzoic acid, which neutralizes the basic conditions needed. Ensure your benzaldehyde is pure.[15]

  • Cyanide Side Reactions: If the reaction is run at too high a temperature or if the pH is not controlled, cyanide can polymerize or undergo other non-productive pathways.

  • Incomplete Hydrolysis of the Nitrile: The final step to convert the α-aminonitrile to the amide requires specific conditions. If this step is incomplete, your final product yield will be low. Monitor this stage by TLC to ensure full conversion.[5]

Q: I am attempting a chemoenzymatic synthesis, but the reaction stalls after about 50% conversion. Why? A: A reaction stall at 50% conversion in a resolution-based process strongly suggests enzyme inhibition or denaturation.

  • Product Inhibition: The synthesized this compound may be inhibiting the nitrilase enzyme. Try running the reaction at a more dilute concentration.

  • pH Drift: The enzymatic reaction can cause a shift in the pH of the medium, moving it out of the enzyme's optimal activity range. Use a stronger buffer or a pH-stat to maintain the correct pH throughout the reaction.

  • Substrate Impurities: Impurities in the starting materials (benzaldehyde, KCN) could be denaturing the enzyme. Use high-purity reagents when working with biocatalysts.[10]

Q&A: Impurity Formation

Q: My final product is a brownish color and difficult to purify. What is the source of this color? A: A brown or pinkish tint is often indicative of oxidized impurities.[16] In the context of a Strecker synthesis starting from benzaldehyde, this can arise from polymerization of reactants or side products under overly basic or high-temperature conditions. For syntheses involving aromatic amines as starting materials, oxidation of the amine is a common cause.[16] Solution:

  • Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.

  • Purify the crude product via recrystallization, sometimes with the addition of a small amount of activated carbon to adsorb colored impurities, followed by hot filtration.[16]

Q: My NMR spectrum shows unreacted benzaldehyde and another major byproduct. What is it? A: A common byproduct in the Strecker synthesis is mandelonitrile, formed from the direct addition of cyanide to benzaldehyde without the involvement of ammonia. This occurs when imine formation is slow or incomplete. Solution:

  • Ensure a sufficient excess of the ammonia source is used to drive the equilibrium towards imine formation.

  • Allow adequate time for the benzaldehyde and ammonia to form the imine before adding the cyanide source.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for producing enantiomerically pure (R)-2-Amino-2-phenylacetamide? A1: For high enantiomeric purity and scalability, chemoenzymatic methods are superior.[1] Specifically, a one-pot reaction combining the Strecker synthesis with a highly selective (R)-nitrilase offers excellent yields (>90%) and enantiomeric excess (>98% ee).[1][10] This approach leverages dynamic kinetic resolution, making it more atom-economical than classical resolution methods.[1]

Q2: How can I best purify crude this compound? A2: The optimal purification method depends on the impurity profile.

  • Recrystallization: This is the most common and effective technique for removing minor impurities. A mixed solvent system, such as ethanol/water, is often effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures to maximize recovery.[16]

  • Column Chromatography: For separating mixtures with closely related polarities, column chromatography on silica gel is recommended. A gradient elution with a solvent system like ethyl acetate in hexane allows for the separation of the desired product from starting materials and byproducts.[16]

Q3: My purification by recrystallization results in a very low yield. What can I do to improve it? A3: Significant product loss during recrystallization is a common problem.[16] Consider the following:

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent necessary to fully dissolve the crude product. Using excess solvent will keep more of your product dissolved even after cooling.

  • Optimize Solvent System: If your product is too soluble in the chosen solvent at low temperatures, you will have poor recovery. Experiment with different solvent mixtures to find one where the solubility difference between hot and cold is maximized.

  • Control Cooling Rate: Allow the solution to cool slowly to room temperature first, then place it in an ice bath. Crash-cooling can trap impurities and lead to the formation of very small crystals that are difficult to filter.

Q4: What analytical techniques are essential for characterizing the final product? A4: To confirm the identity and purity of this compound, a combination of techniques is essential:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can identify organic impurities.[17][18]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[17][18]

  • High-Performance Liquid Chromatography (HPLC): A primary technique for quantitatively assessing purity. Chiral HPLC is necessary to determine the enantiomeric excess (ee) for asymmetric syntheses.[17]

Section 4: Experimental Protocols

Protocol: Chemoenzymatic Synthesis of (R)-2-Amino-2-phenylacetamide

This protocol is based on an optimized one-pot Strecker reaction coupled with an enzymatic resolution for high yield and enantioselectivity.[6][10]

Workflow Diagram

cluster_prep Reaction Setup cluster_workup Workup & Purification reagents 1. Prepare Buffer (e.g., 100 mM borate, pH 9.5) add_reagents 2. Add Benzaldehyde & NH4Cl Stir to form imine reagents->add_reagents add_enzyme 3. Add (R)-Nitrilase Enzyme add_reagents->add_enzyme add_kcn 4. Add KCN Solution (Slowly, at 25°C) react 5. Stir for 24-48h Monitor via Chiral HPLC add_kcn->react quench 6. Quench Reaction (Adjust pH to neutral) extract 7. Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract purify 8. Purify by Recrystallization or Column Chromatography extract->purify

References

minimizing byproduct formation in 2-Amino-2-phenylacetamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for minimizing byproduct formation in reactions involving 2-Amino-2-phenylacetamide (also known as phenylglycinamide). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable chiral building block. Here, we provide in-depth, experience-driven answers to common challenges, helping you optimize your reactions for higher purity and yield.

Introduction

This compound is a critical intermediate in the synthesis of numerous pharmaceuticals, including certain β-lactam antibiotics and HIV-1 reverse transcriptase inhibitors.[1] Its stereochemical integrity and chemical purity are paramount. Byproducts not only reduce the yield of the target molecule but can also introduce significant challenges in purification and may have undesirable toxicological profiles. This guide addresses the most frequently encountered side reactions—hydrolysis, racemization, and dimerization—providing both diagnostic insights and actionable protocols to ensure the success of your synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section covers high-level questions about the stability and reactivity of this compound.

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The most common degradation pathway is the hydrolysis of the primary amide bond to form the corresponding carboxylic acid, 2-amino-2-phenylacetic acid (phenylglycine). This reaction is catalyzed by both acidic and basic conditions.[2][3] The rate of this hydrolysis is highly dependent on pH and temperature.[2][4]

Q2: How significant is the risk of racemization when working with chiral this compound?

A2: The risk of racemization is significant, particularly under basic conditions or during activation of the C-terminal carboxyl group (if it were a carboxylic acid) for peptide coupling.[5][6] The α-proton is susceptible to abstraction, leading to a loss of stereochemical purity. Racemization can also be induced by heating in certain solvents like acetic acid, especially in the presence of an aldehyde.[7]

Q3: What are the best analytical methods to detect common byproducts?

A3: High-Performance Liquid Chromatography (HPLC) is the primary technique for quantifying the purity of this compound and separating it from byproducts like phenylglycine.[8][9][10] Chiral HPLC is essential for determining enantiomeric purity. Mass Spectrometry (MS) is invaluable for identifying the mass of impurities, which helps in elucidating the structure of unknown byproducts.[8][9]

Q4: Can I use this compound in standard peptide coupling reactions?

A4: Yes, it is frequently used as the amine component in peptide synthesis. However, care must be taken to avoid side reactions. Its primary amino group is a good nucleophile, but self-condensation or reaction with an activated C-terminal acid can be competitive. Using appropriate coupling reagents and additives like HOBt or HOAt can suppress racemization and other side reactions.[5]

Part 2: Troubleshooting Guide: Diagnosis & Mitigation

This section provides a problem-oriented approach to specific experimental issues.

Issue 1: Significant formation of Phenylglycine detected by HPLC/MS.
  • Possible Cause A: pH-Induced Hydrolysis. The stability of the amide bond is highly pH-dependent. Both strongly acidic and strongly basic conditions accelerate hydrolysis.[2][3] Studies on similar peptide bonds show that direct hydrolysis (scission) tends to dominate at high pH (e.g., pH 10), while other mechanisms can contribute at neutral or acidic pH.[2]

    • Causality: At high pH, hydroxide ions directly attack the electrophilic amide carbonyl carbon. At low pH, the carbonyl oxygen is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by water.

    • Mitigation Strategy:

      • Maintain pH Control: Buffer your reaction mixture to a pH range of 5-7, where the amide bond generally exhibits maximum stability.

      • Temperature Management: Perform the reaction at the lowest temperature compatible with a reasonable reaction rate. Amide hydrolysis, like most degradation reactions, is accelerated at higher temperatures.

      • Limit Exposure to Water: If the reaction chemistry allows, use anhydrous solvents to minimize the availability of water for hydrolysis.

  • Possible Cause B: Enzymatic Hydrolysis. If using crude biological reagents or cell lysates, the presence of amidase or protease enzymes could be catalyzing the hydrolysis.

    • Causality: Enzymes provide a highly efficient catalytic environment for amide bond cleavage.[11]

    • Mitigation Strategy:

      • Use Purified Reagents: Ensure all enzymes or biological components are purified and free from contaminating amidase activity.

      • Introduce Protease Inhibitors: If working with complex biological mixtures, add a cocktail of protease/amidase inhibitors.

Workflow for Diagnosing and Mitigating Hydrolysis

start Phenylglycine Byproduct Detected check_ph Is reaction pH outside 5-7 range? start->check_ph check_temp Is reaction temperature elevated (>40°C)? check_ph->check_temp No adjust_ph Action: Buffer reaction to pH 5-7 check_ph->adjust_ph Yes check_bio Are crude biological reagents used? check_temp->check_bio No lower_temp Action: Reduce reaction temperature check_temp->lower_temp Yes purify_reagents Action: Use purified enzymes or add inhibitors check_bio->purify_reagents Yes reanalyze Re-analyze reaction mixture check_bio->reanalyze No adjust_ph->reanalyze lower_temp->reanalyze purify_reagents->reanalyze cluster_main Desired Reaction cluster_side Side Reactions A This compound C Desired Coupled Product A->C D Phenylglycine (Hydrolysis Byproduct) A->D + H2O (Acid/Base) E (S)-enantiomer (Racemization Byproduct) A->E Base F Dimer (Self-Condensation) A->F + Another Molecule B Activated Acid (R-COX) B->C

References

Technical Support Center: Optimization of Enzymatic Resolution of 2-Amino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic resolution of 2-Amino-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this chiral separation. As enantiomerically pure phenylglycine and its derivatives are critical building blocks in pharmaceuticals, achieving high yield and enantioselectivity is paramount. This document provides in-depth, experience-driven answers to common challenges, structured to help you troubleshoot and optimize your experimental workflow.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequent obstacles encountered during the enzymatic resolution of this compound. Each issue is presented in a question-and-answer format, detailing the root causes and providing actionable solutions.

Q1: My reaction rate is extremely slow or has stalled completely. What are the likely causes and how can I fix this?

A slow or stalled reaction is a common issue that can often be traced back to suboptimal reaction conditions or enzyme health.

Potential Causes & Solutions:

  • Suboptimal pH or Temperature: Enzyme activity is highly dependent on pH and temperature.[1][2] Each enzyme has a narrow optimal range where it exhibits maximum activity. Deviations can drastically reduce the reaction rate or even lead to irreversible denaturation. For instance, Penicillin G Acylase (PGA), a commonly used enzyme for this resolution, often shows optimal activity at a pH around 8.0 and temperatures between 35-40°C.[3][4]

    • Actionable Advice: Verify the pH of your buffer solution before and during the reaction. Ensure your reaction vessel is maintained at the optimal temperature for your specific enzyme using a calibrated water bath or incubator. It is crucial to consult the technical data sheet for the specific enzyme you are using.

  • Enzyme Denaturation or Inactivation: Enzymes are sensitive molecules. Extreme pH, high temperatures, or the presence of organic solvents can cause them to denature.[5] Additionally, certain metal ions or chemical reagents present as impurities can act as inhibitors.

    • Actionable Advice: Handle the enzyme stock solution with care, always storing it at the recommended temperature. If you suspect inhibitors in your substrate, consider purifying it before the reaction.

  • Poor Mass Transfer (for Immobilized Enzymes): If you are using an immobilized enzyme, inadequate mixing can prevent the substrate from efficiently reaching the enzyme's active sites.[5]

    • Actionable Advice: Ensure vigorous and consistent stirring or shaking throughout the reaction. The type of immobilization support and particle size can also affect mass transfer; smaller, non-porous beads often provide better results.

  • Low Water Activity (in Organic Solvents): Many enzymatic resolutions are performed in organic solvents to improve substrate solubility. However, enzymes require a minimal amount of water to maintain their catalytically active conformation.[5]

    • Actionable Advice: Ensure the organic solvent is saturated with water or add a small, optimized amount of buffer to the reaction mixture. Using salt hydrates can also help control water activity.

Q2: The conversion is proceeding, but the enantioselectivity (E-value) is poor, resulting in low enantiomeric excess (ee). How can I improve this?

Low enantioselectivity is a critical failure in a resolution process. The goal is to have the enzyme selectively act on only one enantiomer.

Potential Causes & Solutions:

  • Reaction Overtaken 50% Conversion: In a kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. As the reaction approaches and surpasses this point, the enzyme may begin to slowly react with the non-preferred enantiomer, which dramatically lowers the enantiomeric excess (ee) of both the product and the remaining substrate.[4]

    • Actionable Advice: This is the most common reason for low ee. It is critical to monitor the reaction progress closely using an analytical technique like chiral HPLC and to stop the reaction at or near 50% conversion.

  • Incorrect Enzyme Choice: Not all enzymes are suitable for every substrate. The structural fit between the substrate (this compound) and the enzyme's active site is key to high enantioselectivity. Lipases (e.g., from Candida antarctica) and Penicillin G Acylase (PGA) are known to be effective, but their selectivity can vary.[6][7]

    • Actionable Advice: Screen a panel of different enzymes (e.g., various lipases, proteases, or acylases) to find the one that gives the best E-value for your specific substrate derivative.

  • Suboptimal Reaction Conditions: Temperature and solvent can significantly influence the flexibility of an enzyme's active site, thereby affecting its enantioselectivity.

    • Actionable Advice: Perform an optimization screen for both temperature and solvent. Sometimes, lowering the reaction temperature can increase selectivity by reducing the flexibility of the enzyme, leading to a more stringent "lock-and-key" fit. Hydrophobic solvents are often preferred for lipases.[5][8]

  • Nature of the Acyl Group: If you are performing a resolution via N-acylation, the type of acyl donor used can have a profound impact on enantioselectivity.[9]

    • Actionable Advice: Experiment with different acyl donors. Bulky or electronically different acyl groups can enhance the stereochemical discrimination in the enzyme's active site.

Q3: I'm observing substrate inhibition at higher concentrations, which is limiting my process throughput. What is happening and what can I do?

Substrate inhibition occurs when the reaction rate decreases at high substrate concentrations, a deviation from standard Michaelis-Menten kinetics.[10] This is a significant issue for industrial-scale applications where high substrate loading is desirable.

Potential Causes & Solutions:

  • Formation of a Dead-End Complex: At high concentrations, a second substrate molecule may bind to a non-catalytic (allosteric) site on the enzyme or to the enzyme-product complex, preventing the release of the product and stalling the catalytic cycle.[11][12] This creates an unproductive "dead-end" complex.

    • Actionable Advice:

      • Fed-Batch Strategy: Instead of adding all the substrate at the beginning, implement a fed-batch approach. Add the substrate gradually over time to maintain a lower, optimal concentration in the reactor.

      • Enzyme Engineering: Through protein engineering, it's possible to mutate residues at the allosteric binding site to reduce the affinity for the second substrate molecule, thereby alleviating inhibition.[11]

      • Immobilization: Immobilizing the enzyme can sometimes alter its conformation in a way that reduces substrate inhibition.

Section 2: Experimental Protocols & Data

Protocol 1: General Procedure for Enzymatic Kinetic Resolution

This protocol provides a starting point for the resolution of racemic this compound using Penicillin G Acylase (PGA).

Materials:

  • Racemic N-phenylacetyl-2-amino-2-phenylacetamide (substrate)

  • Immobilized Penicillin G Acylase (e.g., on Eupergit C)

  • Phosphate Buffer (e.g., 0.1 M)

  • Base for pH adjustment (e.g., 2N NH₄OH or NaOH)

  • Reaction Vessel with temperature control and stirring

Procedure:

  • Substrate Preparation: Dissolve the racemic N-phenylacetyl-2-amino-2-phenylacetamide in the phosphate buffer to the desired concentration (e.g., 5-10% w/v).

  • pH Adjustment: Adjust the pH of the substrate solution to the optimal level for the enzyme, typically between 7.5 and 8.0 for PGA.[3][4]

  • Temperature Control: Bring the solution to the optimal reaction temperature (e.g., 35°C).

  • Enzyme Addition: Add the immobilized PGA to the solution. A typical enzyme-to-substrate ratio is 1:10 (w/w), but this may require optimization.[13]

  • Reaction Monitoring: Stir the mixture at a constant temperature. Periodically take small aliquots from the reaction mixture. Quench the reaction in the aliquot (e.g., by adding acid) and analyze by chiral HPLC to determine the conversion percentage and the enantiomeric excess (ee) of the product and remaining substrate.

  • Reaction Quench: When the hydrolysis reaches approximately 50% conversion, stop the entire reaction by quickly filtering off the immobilized enzyme.[4] The enzyme can be washed and potentially reused.

  • Product Isolation: Proceed with the separation of the product (S)-2-Amino-2-phenylacetamide from the unreacted substrate (R)-N-phenylacetyl-2-amino-2-phenylacetamide.

Protocol 2: Chiral HPLC Analysis

Accurate monitoring is key. This is a general method for separating the enantiomers of this compound and its N-acetylated form.

Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralcel OD-H, or macrocyclic glycopeptide-based like Astec CHIROBIOTIC T).[14][15]

  • Mobile Phase: Typically a mixture of hexane/isopropanol or an aqueous/organic mobile phase compatible with the column.

Procedure:

  • Column Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dilute the quenched reaction aliquot with the mobile phase. Filter through a 0.45 µm syringe filter.

  • Injection: Inject the sample onto the column.

  • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Analysis: Identify the peaks corresponding to the (R) and (S) enantiomers of the substrate and product. Calculate the conversion and enantiomeric excess (ee) based on the peak areas.

Data Summary: Typical Reaction Parameters

The optimal conditions are highly dependent on the specific enzyme and substrate derivative. The table below provides a general reference.

ParameterPenicillin G Acylase (PGA)Lipase (e.g., Novozym 435)
Reaction Type Hydrolysis of N-acyl derivativeAcylation of amine
Optimal pH 7.5 - 8.5[3]7.0 - 9.0[16]
Optimal Temp. 35 - 50°C[13]40 - 60°C[17]
Typical Solvent Aqueous BufferOrganic (e.g., Toluene, MTBE)[6]
Acyl Donor N/A (Hydrolysis)Activated esters (e.g., ethyl acetate)

Section 3: Visual Diagrams

Workflow for Troubleshooting Low Enantioselectivity

The following diagram outlines a logical sequence for diagnosing and solving issues related to poor enantioselectivity.

Troubleshooting_Workflow Start Low Enantioselectivity (Low E-value or ee%) CheckConversion Check Reaction Conversion Start->CheckConversion Over50 Is Conversion > 50%? CheckConversion->Over50 OptimizeStop Optimize Stopping Point: Stop reaction at 45-50% conversion. Over50->OptimizeStop Yes CheckConditions Check Reaction Conditions Over50->CheckConditions No Resolved Problem Resolved OptimizeStop->Resolved TempSolvent Optimize Temperature & Solvent CheckConditions->TempSolvent ScreenEnzyme Screen Different Enzymes (e.g., other lipases, acylases) CheckConditions->ScreenEnzyme ModifySubstrate Modify Substrate (e.g., different N-acyl group) CheckConditions->ModifySubstrate TempSolvent->Resolved ScreenEnzyme->Resolved ModifySubstrate->Resolved

Caption: A logical workflow for troubleshooting low enantioselectivity.

Mechanism of Enzymatic Kinetic Resolution

This diagram illustrates the fundamental principle of kinetic resolution, where an enzyme selectively converts one enantiomer of a racemate.

Kinetic_Resolution Racemate Racemic Substrate (R)-Substrate + (S)-Substrate Enzyme Enzyme Racemate->Enzyme Reaction Enzyme->p1 S_Product (S)-Product R_Substrate Unreacted (R)-Substrate p1->S_Product Fast Reaction (High Selectivity) p1->p2 p2->R_Substrate Remains Unreacted

Caption: The principle of enzymatic kinetic resolution.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I reuse my immobilized enzyme? If so, how many times? A: Yes, one of the major advantages of using an immobilized enzyme is its reusability.[16] The number of times it can be recycled depends on the stability of the enzyme and the immobilization method. For robustly immobilized enzymes like PGA on Eupergit C, it's possible to recycle them more than 25 times with minimal loss of activity under optimal conditions.[13] After each cycle, you should wash the enzyme with buffer to remove any remaining product or substrate.

  • Q: My enzyme is expensive. Are there ways to reduce the amount needed? A: Absolutely. Optimizing reaction conditions (pH, temperature) is the first step to ensure you get the maximum activity from the enzyme you have.[1] Enzyme immobilization not only allows for reuse but can also enhance stability, leading to a longer operational life.[16] Additionally, a one-pot reaction cascade, where the product of one enzymatic step becomes the substrate for the next, can improve overall process efficiency.[18]

  • Q: What is "Dynamic Kinetic Resolution" (DKR) and how is it different? A: Dynamic Kinetic Resolution (DKR) is an advanced technique that overcomes the 50% theoretical yield limit of standard kinetic resolution.[19] In DKR, the "unwanted" enantiomer that is left unreacted by the enzyme is continuously racemized back into the racemic mixture in situ. This means that, theoretically, 100% of the starting material can be converted into the desired single enantiomer product. This is often achieved by combining the enzyme with a chemical racemization catalyst.[19]

  • Q: How do I choose between hydrolysis of an N-acyl derivative versus direct acylation of the amine? A: The choice depends on several factors, including substrate availability and enzyme selectivity. The hydrolysis of an N-acyl derivative (e.g., using PGA) is a very common and well-established method.[20] Direct acylation of the amine (e.g., using a lipase) can also be highly selective but may be slower, and non-enzymatic aminolysis can sometimes be a competing side reaction.[21] It is often best to screen both approaches to see which provides better results for your specific system.

References

Technical Support Center: Purification of Crude 2-Amino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the challenges of obtaining high-purity this compound. As a key building block in medicinal chemistry, the purity of this compound is paramount for the reliability and success of downstream applications.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude this compound?

A1: The impurity profile of your crude product is heavily dependent on the synthetic route. For a typical synthesis involving the aminolysis of a phenylacetyl derivative, common impurities include:

  • Unreacted Starting Materials: Residual phenylacetic acid or its activated form (e.g., phenylacetyl chloride).[3]

  • Reagents from Synthesis: Any unreacted coupling agents or bases.

  • Side-Reaction Products: Byproducts from unintended reactions during the synthesis.

  • Oxidation Products: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities.[3]

Q2: My crude product has a distinct pink or brownish color. What is the likely cause and how can I remove it?

A2: A pink or brownish hue is often indicative of trace oxidized impurities.[3] These highly colored species can typically be removed effectively during recrystallization by adding a small amount of activated carbon to the hot solution. The activated carbon adsorbs these colored molecules, which are then removed during the hot filtration step.[3][4] Be aware that using an excessive amount of activated carbon can lead to a reduction in your overall yield due to the non-specific adsorption of your desired product.[5]

Q3: How do I choose the best purification strategy for my crude material?

A3: The optimal purification strategy depends on the scale of your reaction and the nature of the impurities.

  • For removing minor, soluble impurities and achieving high crystallinity: Recrystallization is often the most efficient and scalable method.[6]

  • For complex mixtures or closely related impurities: Flash column chromatography on silica gel offers the highest resolution for separating the target compound from both colored and non-colored impurities.[3][6]

  • For removing acidic or basic impurities: An acid-base extraction is a powerful workup technique to selectively remove these types of impurities before proceeding to recrystallization or chromatography.[7]

Below is a general workflow to guide your decision-making process.

G start Crude this compound check_impurities Assess Impurity Profile (TLC/LCMS) start->check_impurities acid_base Mainly Acidic/Basic Impurities? check_impurities->acid_base Yes complex_mix Complex Mixture / Multiple Spots on TLC? check_impurities->complex_mix No extraction Perform Acid-Base Extraction acid_base->extraction minor_imp Mainly One Spot with Minor Impurities? complex_mix->minor_imp No chromatography Purify via Column Chromatography complex_mix->chromatography Yes recrystallize Purify via Recrystallization minor_imp->recrystallize extraction->check_impurities Re-assess pure_product Pure Product chromatography->pure_product recrystallize->pure_product

Caption: Decision workflow for selecting a purification method.

Q4: How can I effectively monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring your purification.[8] By spotting your crude mixture, collected fractions from chromatography, and the mother liquor from recrystallization, you can qualitatively assess the purity. A common mobile phase for this compound is a mixture of ethyl acetate and hexane (e.g., 30-50% ethyl acetate in hexane).[8] For quantitative analysis of the final product's purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[9]

Troubleshooting & Optimization Guide

This section addresses specific issues you may encounter during the purification process.

Recrystallization Issues
Problem Potential Cause Suggested Solution
Product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of your compound.[3] 2. The concentration of impurities is too high, causing melting point depression.[3]1. Choose a lower-boiling point solvent or solvent system. 2. Attempt to pre-purify the crude material with a quick acid-base wash or a silica plug. 3. Try triturating the oil with a non-polar solvent like cold hexanes to induce crystallization.[3]
No crystals form upon cooling. 1. The solution is not sufficiently saturated.[8] 2. Nucleation is slow to initiate.1. Evaporate some of the solvent to increase the concentration and try cooling again.[8] 2. Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod. 3. Add a "seed crystal" of the pure compound, if available.[8]
Low recovery of purified product. 1. Too much solvent was used during the initial dissolution.[8] 2. The compound has significant solubility in the solvent, even at low temperatures.[8]1. Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. 2. Ensure the flask is cooled in an ice bath for an extended period (e.g., 30+ minutes) to maximize precipitation.[3] 3. Consider a different solvent system where the compound has lower solubility when cold.
Crystals are still colored after recrystallization. Colored impurities are co-crystallizing with your product.Redissolve the crystals in the minimum amount of hot solvent, add a small amount (1-2% by weight) of activated carbon, and stir the hot solution for a few minutes before performing a hot filtration.[5]
Column Chromatography Issues
Problem Potential Cause Suggested Solution
Poor separation of spots (overlapping bands). 1. The mobile phase (eluent) does not provide adequate separation. 2. The column was overloaded with crude product.[3]1. Optimize the mobile phase using TLC. Aim for an Rf value of ~0.3 for your target compound. 2. Reduce the amount of crude product loaded onto the column. A general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight.[3]
Compound streaks down the column. The amine group is interacting strongly with the acidic silanol groups on the surface of the silica gel.Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your mobile phase. This will neutralize the acidic sites on the silica and lead to sharper bands.[10]
Product is not eluting from the column. The mobile phase is too non-polar to move the compound.Gradually increase the polarity of your eluent. For example, if you are using 20% ethyl acetate in hexane, slowly increase the percentage of ethyl acetate.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

This protocol is a robust method for purifying this compound, which is soluble in alcohol solvents.[11]

  • Dissolution: In a fume hood, place the crude this compound in an appropriately sized Erlenmeyer flask. Add the minimum volume of hot ethanol required to completely dissolve the solid with gentle heating and stirring.[3]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (1-2% of the solute's weight) and boil the solution for 2-5 minutes.[3]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated carbon.[3]

  • Crystallization: Add hot water dropwise to the hot ethanolic solution until the solution just begins to turn cloudy (this is the saturation point). Add a few more drops of hot ethanol to re-dissolve the precipitate and achieve a clear solution.[3]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing & Drying: Wash the crystals with a small amount of a cold ethanol/water mixture and then dry them in a vacuum oven at a temperature safely below the melting point (130-131°C).[3][11]

Protocol 2: Purification by Acid-Base Extraction

This technique leverages the basicity of the amine group to separate it from neutral and acidic impurities.[7][12]

G start Crude Product in Organic Solvent (e.g., Ethyl Acetate) add_acid Wash with 1M HCl (aq) start->add_acid separate1 Separate Layers add_acid->separate1 org_layer1 Organic Layer: Neutral & Acidic Impurities separate1->org_layer1 Discard aq_layer1 Aqueous Layer: Protonated Amine Salt (R-NH3+ Cl-) separate1->aq_layer1 Keep add_base Add 2M NaOH (aq) until pH > 10 aq_layer1->add_base extract_org Extract with Ethyl Acetate (x3) add_base->extract_org separate2 Combine & Dry Organic Layers extract_org->separate2 final_product Evaporate Solvent to yield Pure this compound separate2->final_product

Caption: Workflow for purification via acid-base extraction.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer.[8][13]

  • Layer Separation: Separate the two layers. The organic layer containing neutral and acidic impurities can be discarded.

  • Basification: To the aqueous layer, slowly add a dilute base solution (e.g., 2 M NaOH) until the solution is strongly basic (pH > 10). This will deprotonate the amine salt, regenerating the neutral, organic-soluble product.

  • Re-extraction: Extract the aqueous layer multiple times with fresh portions of the organic solvent.

  • Drying and Evaporation: Combine the organic layers, dry them over an anhydrous drying agent (like Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation to yield the purified product.[8]

Purity Assessment

After purification, it is crucial to confirm the purity of the this compound.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment.[9] A typical method would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water.[1][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any remaining impurities.[14]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[14]

By following the guidance in this technical support center, you will be well-equipped to purify crude this compound to a high degree of purity, ensuring the integrity of your subsequent research and development activities.

References

overcoming low yield in 2-Amino-2-phenylacetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is dedicated to navigating the complexities of 2-Amino-2-phenylacetamide synthesis and overcoming the common challenge of low yields. As Senior Application Scientists, we provide not just protocols, but the underlying principles and field-tested insights to empower your experimental success.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This guide is structured to address the most pressing issues encountered during the synthesis of this compound, providing both the probable cause and a validated solution.

Q1: My overall yield is consistently low. What are the most common culprits?

Low yields can stem from several stages of the synthesis and workup process. A systematic evaluation is key to identifying the root cause.

  • Incomplete Reaction: The primary suspect for low yield is often a reaction that has not proceeded to completion. This can be due to poor quality starting materials, insufficient reaction time, or suboptimal temperature.

    • Solution: Always verify the purity of your starting materials (e.g., benzaldehyde, ammonia/ammonium salts, cyanide source) before beginning. Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature, while monitoring for potential byproduct formation.[1]

  • Side Reactions: The formation of unintended byproducts is a major drain on your theoretical yield. The specific side reactions are highly dependent on your chosen synthetic route.

    • Solution: For Strecker-type syntheses, the primary side product is often the corresponding α-hydroxy nitrile (cyanohydrin), formed from the reaction of the starting aldehyde with the cyanide source before imine formation.[2] To mitigate this, ensure the efficient formation of the imine intermediate. In syntheses involving acylation, di-acylation can be a significant issue.[1] Careful, dropwise addition of the acylating agent at low temperatures can favor the desired mono-acylation.[1]

  • Product Loss During Workup: Significant amounts of your product can be lost during extraction and purification. This is often due to the product's solubility in the aqueous phase, especially at non-optimal pH, or physical loss during transfers.

    • Solution: Optimize your extraction protocol. Ensure the pH of the aqueous layer is adjusted to minimize the solubility of your amine-containing product before extraction with an organic solvent.[1] When performing recrystallization, use a minimal amount of hot solvent to dissolve the crude product to maximize recovery upon cooling.[3]

Q2: I'm performing a Strecker synthesis, and I suspect my α-aminonitrile intermediate is hydrolyzing to the α-amino acid. How can I prevent this?

The hydrolysis of the α-aminonitrile to the desired amide is the final step, but premature or complete hydrolysis to the carboxylic acid is a common pitfall that drastically reduces yield.

  • The Challenge of Selective Hydrolysis: The hydrolysis of nitriles to amides can be difficult to stop at the amide stage, as the amide itself is often more susceptible to hydrolysis to the carboxylic acid under the same harsh acidic or basic conditions.[4]

    • Solution 1: Milder Reaction Conditions: Avoid using highly concentrated strong acids or bases with prolonged heating for the hydrolysis step. Research suggests that milder conditions, such as using HCl at around 40°C, can favor the formation of the amide.[4] Another approach involves using a mixture of trifluoroacetic acid (TFA) or acetic acid with sulfuric acid for a more controlled, indirect hydration of the nitrile to the amide.[4]

    • Solution 2: Control of Water Content: The reaction is a hydrolysis, so the amount of water present is critical. Using a solvent system like tert-butanol has been reported to help halt the hydrolysis at the amide stage.[4]

Q3: My purified product has a pink or brownish color. What causes this, and how can it be removed?

The appearance of color in your final product is typically due to the presence of oxidized impurities.

  • Source of Impurity: Starting materials like anilines or, in this context, intermediates derived from ammonia, can be susceptible to air oxidation, leading to highly colored byproducts.[3]

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[5] If your final product is colored, it can often be purified by recrystallization with the addition of a small amount of activated carbon. The activated carbon adsorbs the colored impurities, which are then removed via hot filtration.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two predominant strategies for synthesizing α-amino amides like this compound:

  • The Strecker Synthesis: This is a classic and highly versatile method. It's a two-step process that begins with a one-pot, three-component reaction between an aldehyde (benzaldehyde), ammonia, and a cyanide source (e.g., KCN, NaCN, or TMSCN) to form an α-aminonitrile.[6][7][8] This intermediate is then hydrolyzed, typically under acidic conditions, to yield the α-amino amide.[6][8]

  • The Ritter Reaction: This reaction transforms a nitrile into an N-alkyl amide using an electrophilic alkylating agent, typically generated from an alcohol or alkene in the presence of a strong acid.[9][10] In this context, a suitable carbocation precursor would react with a cyanide source, and the resulting nitrilium ion is hydrolyzed by water to form the amide.[9][11]

Q2: Which synthesis route offers the best potential for high yield?

Both the Strecker and Ritter syntheses can be optimized for high yields, but they present different challenges.

  • Strecker Synthesis: This route is often favored for its directness in forming the crucial C-C and C-N bonds.[12] However, the yield is highly dependent on successfully managing the formation of the aminonitrile intermediate and preventing its over-hydrolysis to the amino acid.[4][13] With careful control of reaction conditions, it remains a very efficient method.[7]

  • Ritter Reaction: This method is particularly effective for creating sterically hindered amides and can be very high-yielding if a stable carbocation precursor is used.[14][15] The main challenge often lies in the need for strong acids, though modern variations have introduced milder catalysts.[14]

The "best" route often depends on the available starting materials, the scale of the reaction, and the laboratory's capabilities for handling reagents like cyanide and strong acids.

Q3: How can I effectively purify the crude this compound?

Purification is critical for removing unreacted starting materials and side products, thereby improving the purity and potentially the isolated yield of your final product.

  • Recrystallization: This is a common and effective technique. The key is selecting an appropriate solvent or solvent system where the product is highly soluble at high temperatures but sparingly soluble at low temperatures. An ethanol/water mixture is often a good starting point.[3]

  • Column Chromatography: For more challenging separations, column chromatography using silica gel is the method of choice. A solvent gradient, typically starting with a non-polar system (e.g., hexanes) and gradually increasing the polarity with a solvent like ethyl acetate, can effectively separate the desired product from less polar byproducts (like di-acylated impurities) and more polar impurities.[3][16]

Visualizations and Data

Troubleshooting Workflow for Low Yield

This decision tree provides a logical pathway for diagnosing the cause of low yields in your synthesis.

G start Low Yield Observed check_tlc Analyze Reaction TLC start->check_tlc incomplete_rxn Incomplete Reaction: - Unreacted Starting Material - Low Conversion check_tlc->incomplete_rxn  Starting Material  Remains Dominant complex_mixture Complex Mixture: - Multiple Spots - Streaking check_tlc->complex_mixture  Multiple Byproducts  Evident clean_rxn Clean Reaction: - One Major Product Spot - Minor Impurities check_tlc->clean_rxn  Reaction Appears  Complete solution_incomplete Action: 1. Verify Reagent Purity 2. Increase Reaction Time/Temp 3. Check Catalyst Activity incomplete_rxn->solution_incomplete solution_complex Action: 1. Lower Temperature 2. Slow Reagent Addition 3. Re-evaluate Stoichiometry (Minimize Side Reactions) complex_mixture->solution_complex solution_clean Action: 1. Optimize Workup pH 2. Improve Extraction Protocol 3. Refine Purification Method (Minimize Product Loss) clean_rxn->solution_clean

Caption: A decision tree for troubleshooting low reaction yields.

Generalized Strecker Synthesis Workflow

This diagram outlines the key stages of the Strecker synthesis for producing this compound.

Strecker_Workflow cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Hydrolysis & Purification A Benzaldehyde + Ammonia Source B Imine Formation A->B C Cyanide Addition B->C D α-Aminonitrile (Intermediate) C->D E Controlled Hydrolysis (H+/H2O) D->E Isolate & Proceed F Crude Product (this compound) E->F G Workup & Purification (Extraction, Recrystallization) F->G H Pure Product G->H

Caption: Experimental workflow for the Strecker synthesis.

Comparative Overview of Synthesis Parameters

The following table summarizes key parameters and considerations for the primary synthesis routes.

ParameterStrecker SynthesisRitter Reaction
Key Reactants Aldehyde, Ammonia, Cyanide SourceCarbocation Precursor (Alkene/Alcohol), Nitrile
Key Intermediate α-AminonitrileNitrilium Ion
Catalyst Often self-catalyzed or mild acid/baseStrong Acid (e.g., H₂SO₄) or Lewis Acid
Primary Challenge Controlling selective hydrolysis to the amideGeneration of stable carbocation; harsh conditions
Common Side Products Cyanohydrin, over-hydrolysis to amino acidElimination products, polymerization
Safety Concern High toxicity of cyanide salts/HCNUse of strong, corrosive acids

Experimental Protocols

Protocol 1: Strecker Synthesis of this compound

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagents.

Materials:

  • Benzaldehyde

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN)

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Aminonitrile Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (1.2 equivalents) in methanol.

    • Add benzaldehyde (1.0 equivalent) to the solution and stir for 15 minutes at room temperature.

    • Cool the mixture in an ice bath to 0-5 °C.

    • CAUTION: Use a well-ventilated fume hood and appropriate personal protective equipment when handling cyanide. Slowly add a solution of sodium cyanide (1.1 equivalents) in a minimal amount of cold water, ensuring the temperature does not rise above 10 °C.

    • Allow the reaction to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the formation of the α-aminonitrile intermediate by TLC.

  • Hydrolysis and Workup:

    • Once the formation of the aminonitrile is complete, cool the reaction mixture again in an ice bath.

    • Slowly and carefully add concentrated HCl. The reaction will be exothermic.

    • Gently heat the mixture to 40-50 °C and stir for 2-4 hours, monitoring the hydrolysis of the nitrile to the amide by TLC.

    • Cool the mixture to room temperature and neutralize it by the slow addition of a concentrated NaOH solution until the pH is basic (~pH 9-10).

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[16]

  • Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).[3]

References

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-2-phenylacetamide Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-Amino-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a successful derivatization strategy.

Q1: What is derivatization, and why is it necessary for this compound?

Derivatization is the process of chemically modifying a compound to produce a new compound, or "derivative," which has properties that are better suited for a specific application. For this compound, a chiral building block in pharmaceutical synthesis, derivatization is crucial for several reasons[1]:

  • Improved Analytical Properties: The primary amine of this compound is polar and can lead to poor peak shape in Gas Chromatography (GC)[2]. Derivatization converts the polar amine into a less polar, more volatile group, improving chromatographic behavior and enabling more accurate quantification[2].

  • Enhanced Detectability: For analyses using High-Performance Liquid Chromatography (HPLC), derivatizing agents can attach a chromophore or fluorophore to the molecule. This significantly enhances detection sensitivity with UV-Vis or Fluorescence detectors[3][4]. Common fluorogenic reagents include o-Phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl)[4][5].

  • Chiral Resolution: To determine the enantiomeric purity of (R)- or (S)-2-Amino-2-phenylacetamide, it can be reacted with a chiral derivatizing agent (CDA). This reaction creates a pair of diastereomers, which can be separated and quantified using standard achiral chromatography techniques[6].

  • Synthetic Elaboration: The amine group is a key reactive handle. Derivatizing it via acylation (amide bond formation) is a fundamental step in building more complex molecules and active pharmaceutical ingredients (APIs)[7][8].

Q2: What are the most common methods for derivatizing the primary amine of this compound?

The primary amine is a versatile functional group. The most common derivatization techniques fall into three main categories[2]:

  • Acylation: This is the most prevalent method for forming a stable amide bond. It involves reacting the amine with an acylating agent like an acid chloride, anhydride, or an activated carboxylic acid. This is the cornerstone of peptide synthesis and many other synthetic pathways[7].

  • Silylation: Reagents like N,O-bis(trimethylsilyl)acetamide (BSA) replace the active amine hydrogens with a trimethylsilyl (TMS) group. This is primarily used to increase volatility and thermal stability for GC analysis[9].

  • Alkylation: This method forms a new carbon-nitrogen bond but is generally less common for simple derivatization compared to acylation due to potential for over-alkylation and more complex reaction profiles.

For most applications in both synthesis and analysis, acylation is the most relevant and robust technique.

Q3: How do I select the right derivatizing agent and reaction conditions?

The choice is dictated by your end goal. The table below summarizes key considerations.

Goal of Derivatization Recommended Agent Class Key Considerations & Rationale
Organic Synthesis (Amide Formation) Acid Chlorides, Anhydrides, Activated Carboxylic Acids (with coupling reagents like DCC, HATU)Reactivity: Acid chlorides are highly reactive but generate HCl, requiring a base to neutralize. Yield & Purity: Coupling reagents offer milder conditions, crucial for complex molecules, but can be expensive and generate byproducts[8][10]. Anhydrous conditions are critical to prevent hydrolysis of the agent[10].
GC Analysis Silylating Agents (e.g., BSA, MTBSTFA), Acylating Agents (e.g., TFAA)Volatility: Silylation is excellent for increasing volatility[11]. Sensitivity: Fluorinated acylating agents (like TFAA, PFPA, HFBA) create derivatives that are highly sensitive to Electron Capture Detectors (ECD)[2].
HPLC-UV/Fluorescence Analysis Agents with Chromophores/Fluorophores (e.g., Benzoyl Chloride, Dansyl Chloride, FMOC-Cl, OPA)Stability & Specificity: OPA derivatives can have stability issues[3]. Dansyl chloride is more stable but can also react with phenols[3]. FMOC-Cl is highly effective for primary and secondary amines[4].
Chiral Purity Analysis Chiral Derivatizing Agents (CDAs) (e.g., Marfey's Reagent (FDAA), GITC, S-NIFE)Diastereomer Resolution: The goal is to create diastereomers with significant differences in properties to allow for baseline separation on an achiral column. The choice of CDA can greatly impact the degree of separation[6].

Q4: How can I monitor the reaction's progress effectively?

Monitoring is essential to determine the reaction endpoint and prevent the formation of side products.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture alongside your starting material (this compound). The product, being an amide, is typically less polar than the starting amine and will have a higher Rf value. The disappearance of the starting material spot indicates the reaction is nearing completion.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly definitive method. It not only separates the components of the reaction mixture but also confirms the mass of the desired product, providing unambiguous evidence of its formation[10].

Part 2: Standard Experimental Protocol: Acylation with an Acyl Chloride

This protocol provides a detailed, step-by-step methodology for a standard acylation reaction, a fundamental derivatization for this compound.

Objective: To synthesize N-(2-oxo-2-phenyl-ethyl)acetamide by reacting this compound with an acyl chloride.

Materials and Reagents:

  • (R)-2-Amino-2-phenylacetamide[1]

  • Phenylacetyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.2 equivalents) in anhydrous DCM. Stir the solution until all solids have dissolved. Cool the flask to 0 °C in an ice bath.

    • Scientist's Note: The base is crucial. It neutralizes the HCl generated during the reaction. Without it, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction[12][10]. Using anhydrous solvent is mandatory to prevent the acyl chloride from hydrolyzing to the corresponding carboxylic acid[10].

  • Addition of Acyl Chloride: Dissolve the acyl chloride (e.g., phenylacetyl chloride, 1.05 equivalents) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, maintaining the temperature at 0 °C.

    • Scientist's Note: Slow, dropwise addition at low temperature helps control the exothermic reaction and minimizes the formation of side products.

  • Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting amine spot is no longer visible.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any excess acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization or flash column chromatography on silica gel to yield the pure derivatized product[13].

General Experimental Workflow Diagram

G setup Reaction Setup (Amine, Solvent, Base @ 0°C) addition Dropwise Addition of Acylating Agent setup->addition reaction Reaction at RT (Monitor by TLC/LC-MS) addition->reaction workup Aqueous Workup (Quench, Wash) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification analysis Characterization (NMR, MS, Purity) purification->analysis

Caption: General workflow for the acylation of this compound.

Part 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses specific issues in a question-and-answer format.

Q: My reaction has a low or non-existent yield. What went wrong?

A low or zero yield is one of the most common issues in amide bond formation. The underlying causes are often related to reagent quality, reaction conditions, or the nature of the substrates themselves.

Problem Potential Cause Recommended Solution & Explanation
Low or No Product Yield 1. Moisture Contamination: Water hydrolyzes the highly reactive acylating agent (e.g., acyl chloride, anhydride) or activated carboxylic acid intermediate, preventing it from reacting with the amine[10].Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere (Nitrogen or Argon).
2. Amine Deactivation: The amine is protonated by an acid (either the carboxylic acid starting material or an acidic byproduct like HCl) and becomes a non-nucleophilic ammonium salt[10].Solution: Add a non-nucleophilic base (e.g., triethylamine, DIPEA) in a slight excess (1.2-2.0 equivalents) to scavenge any acid present or generated during the reaction[14].
3. Ineffective Carboxylic Acid Activation: If using a coupling reagent (e.g., DCC, HATU), it may be old, degraded, or used in insufficient quantity, leading to incomplete activation of the carboxylic acid[10].Solution: Use fresh, high-quality coupling reagents. Ensure the stoichiometry is correct (typically 1.1-1.2 equivalents). Consider a more potent coupling reagent if the issue persists.
4. Steric Hindrance: Bulky groups on either the amine or the acylating agent can physically block the reaction site, dramatically slowing the reaction rate[10].Solution: Increase the reaction temperature or extend the reaction time. For extremely hindered substrates, specialized protocols using acyl fluorides (generated in situ with reagents like BTFFH) may be necessary[15].
Multiple Spots on TLC/LC-MS 1. Incomplete Reaction: The starting amine spot is still present along with the product spot.Solution: Extend the reaction time or gently increase the temperature. Ensure the stoichiometry of the acylating agent is sufficient (a slight excess of 1.05-1.1 equivalents is common).
2. Side Reactions (e.g., O-Acylation): If your molecule contains other nucleophilic groups like hydroxyls (-OH), they can also be acylated, especially with highly reactive agents like N-hydroxysuccinimide (NHS) esters[16][17].Solution: Use milder, more selective conditions. If O-acylation occurs, the resulting ester bond is often more labile than the amide bond and can sometimes be selectively hydrolyzed by gentle treatment in a boiling water bath or with mild base, leaving the amide intact[17][18].
3. Di-acylation: If the acylating agent has more than one reactive site, or if the reaction conditions are too harsh, the newly formed amide's N-H bond can potentially be acylated, though this is less common.Solution: Use precise stoichiometry (close to 1:1). Avoid excessively high temperatures or prolonged reaction times after the initial reaction is complete.
Product Decomposition 1. Harsh Workup: The newly formed derivative may be sensitive to the acidic or basic conditions used during the aqueous workup.Solution: Use a milder workup. Quench the reaction with water and perform washes with dilute, saturated solutions (e.g., NaHCO₃, NH₄Cl) rather than concentrated acids or bases. If the product is acid-sensitive, avoid silica gel chromatography or use a neutralized silica gel[19].
Loss of Chiral Purity (Racemization) 1. Epimerization: The chiral center (the carbon attached to the amine and phenyl group) can be susceptible to deprotonation and reprotonation under certain conditions, leading to a loss of enantiomeric purity. This is a known risk in amide coupling, especially via oxazolone formation.Solution: Run the reaction at the lowest possible temperature (starting at 0 °C is standard). Use coupling additives known to suppress racemization, such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure[10].

References

Technical Support Center: Stereochemical Integrity in 2-Amino-2-phenylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization, a critical challenge in synthesizing enantiomerically pure chiral compounds.[1] This resource provides in-depth, experience-based answers to common issues encountered in the laboratory.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific problems you might encounter during the synthesis of this compound, providing a logical path from problem identification to resolution.

Question 1: My final product shows significant racemization (low enantiomeric excess). What are the most likely causes?

Low enantiomeric excess (e.e.) is a common but solvable issue. The root cause often lies in the reaction conditions, which may facilitate the loss of stereochemical integrity at the α-carbon. Here’s a systematic approach to pinpoint the problem.

Workflow for Troubleshooting Low Enantiomeric Excess

G cluster_0 Problem Identification cluster_1 Initial Verification cluster_2 Reaction Condition Analysis cluster_3 Corrective Actions A Low Enantiomeric Excess (e.e.) Detected B 1. Validate Analytical Method (Chiral HPLC/GC) A->B C 2. Verify Starting Material Purity (Chiral Auxiliary & Substrate) B->C H Optimize Separation Prepare Racemic Standard B->H D 3. Review Reaction Temperature C->D I Recrystallize or Purify Starting Materials C->I E 4. Examine pH and Basicity D->E J Lower Temperature (e.g., to -78 °C) D->J F 5. Assess Solvent Choice E->F K Use Weaker, Sterically Hindered Base (e.g., TMP) E->K G 6. Evaluate Coupling Reagents / Catalysts F->G L Switch to Non-Polar, Aprotic Solvent (e.g., Toluene) F->L M Add Racemization Suppressants (e.g., HOBt) or Switch Reagent G->M

Caption: Troubleshooting workflow for low enantiomeric excess.

1. Analytical Method Validation: Before optimizing the reaction, confirm that your analytical method is accurate.[2] An unoptimized chiral HPLC or GC method can give misleading results, such as poorly resolved peaks that suggest a racemic mixture.[2]

  • Action: Prepare a true racemic standard of this compound and analyze it. You should see two distinct, baseline-separated peaks with a 50:50 area ratio.[2] If not, your analytical method needs optimization.[2]

2. Purity of Starting Materials: The stereochemical purity of your starting materials is paramount.

  • Chiral Auxiliaries/Catalysts: Impurities in a chiral catalyst or resolving agent can severely diminish enantioselectivity.[3]
  • Substrates: The presence of impurities can sometimes promote a non-selective background reaction, producing the racemic product and lowering the overall e.e.[2]
  • Action: Verify the enantiomeric purity of all chiral starting materials. Recrystallization is often an effective purification method.[3]

3. Reaction Temperature: Elevated temperatures can provide the activation energy needed for the α-proton to be abstracted, leading to racemization.

  • Causality: The abstraction of the proton at the chiral α-carbon is often the rate-limiting step in racemization. Higher temperatures increase the rate of this undesirable side reaction.
  • Action: Perform the reaction at a lower temperature. Many asymmetric reactions show improved enantioselectivity at temperatures of 0 °C, -20 °C, or even -78 °C.[3]

4. pH and Basicity: The presence of a base is a primary driver of racemization in α-amino amides.

  • Causality: A base can deprotonate the α-carbon, forming a planar, achiral enolate intermediate. Reprotonation can then occur from either face, leading to a racemic mixture.[4] Stronger bases and smaller, less sterically hindered bases are more efficient at this proton abstraction.[5][6]
  • Action:
  • Avoid strong bases like sodium hydroxide or potassium tert-butoxide.
  • If a base is necessary, use a weaker, sterically hindered organic base such as 2,4,6-collidine (TMP) or N,N-diisopropylethylamine (DIEA) over triethylamine (TEA).[5]
  • Maintain the pH in a neutral or slightly acidic range if the reaction chemistry allows. Alkaline conditions (pH > 8) significantly accelerate racemization.[7]

5. Solvent Choice: The solvent plays a crucial role in stabilizing intermediates.

  • Causality: Polar, protic solvents can stabilize the charged enolate intermediate through hydrogen bonding, thereby facilitating racemization. Non-polar, aprotic solvents disfavor the formation of this intermediate.
  • Action: Screen non-coordinating, aprotic solvents like toluene, dichloromethane (DCM), or tetrahydrofuran (THF).[3] Ensure all solvents are anhydrous, as water can participate in proton exchange.[3]

Question 2: I am using a coupling reagent for an amidation step and observing racemization. How can I prevent this?

Amide bond formation is a frequent source of racemization, especially when activating the carboxylic acid of an N-protected amino acid.[5]

Causality: The Azlactone Mechanism

The most common pathway for racemization during coupling reactions is through the formation of an oxazolone (or azlactone) intermediate.[4][8]

  • Activation: The coupling reagent activates the carboxylic acid.

  • Cyclization: The N-acyl group's carbonyl oxygen attacks the activated carboxyl group, forming a 5-membered azlactone ring.

  • Racemization: The α-proton of the azlactone is highly acidic and is easily abstracted by a base. The resulting achiral intermediate can be reprotonated from either side, leading to racemization.[8]

  • Aminolysis: The incoming amine attacks the azlactone to form the desired amide bond, but the stereochemical information has already been scrambled.

Mechanism of Azlactone-Mediated Racemization

G A N-Acyl Amino Acid (Chiral) B Activated Intermediate A->B + Coupling Reagent C Azlactone Intermediate (Chiral) B->C Intramolecular Cyclization F Desired Amide (Enantiopure) B->F + Amine (Direct Attack) NO RACEMIZATION D Enolate Intermediate (Achiral, Planar) C->D + Base (Proton Abstraction) E Racemic Azlactone D->E Reprotonation G Racemic Amide E->G + Amine (Ring Opening) RACEMIZATION

Caption: Pathway of racemization via azlactone formation.

Solutions:

  • Use Additives: For carbodiimide-type coupling reagents (like DCC, EDC), always include a racemization suppressant.[5]

    • 1-Hydroxybenzotriazole (HOBt) or its analogues (HOAt, 6-Cl-HOBt) are highly effective.[9] They react with the activated intermediate to form an active ester that is more reactive towards the amine but less prone to azlactone formation.[5]

    • Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a modern, non-explosive alternative to HOBt that has shown superior performance in suppressing racemization.[10]

  • Change Coupling Reagent: Some coupling reagents are inherently less likely to cause racemization.

    • Phosphonium-based reagents like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) are specifically designed to avoid racemization, even in challenging couplings.[10]

  • Protecting Group Strategy: The nature of the N-terminal protecting group is critical.

    • Urethane-type protecting groups (e.g., Boc, Fmoc, Cbz) significantly suppress racemization because their carbonyl oxygen is less nucleophilic, making azlactone formation energetically unfavorable.

    • N-acyl groups (like Acetyl or Benzoyl) make the amino acid highly susceptible to racemization and should be avoided if possible.[5]

Frequently Asked Questions (FAQs)

Q1: Which synthesis strategy is best for obtaining enantiopure this compound?

There are several effective strategies, and the "best" one depends on your available resources, scale, and desired purity.

Synthesis StrategyPrincipleAdvantagesDisadvantages
Enzymatic Kinetic Resolution An enzyme (e.g., lipase, penicillin G acylase) selectively acylates or hydrolyzes one enantiomer from a racemic mixture, allowing the separation of the unreacted, enantiopure substrate.[1][11][12]High selectivity (>99% e.e. achievable), mild reaction conditions, environmentally friendly ("green chemistry").[11]Maximum theoretical yield is 50%; requires screening for a suitable enzyme; can be costly at scale.[13]
Asymmetric Synthesis A prochiral starting material is converted directly into a single enantiomer using a chiral catalyst or auxiliary.[1] Methods include asymmetric hydrogenation or reductive amination.[14]High theoretical yield (up to 100%); avoids resolution steps.Requires specialized and often expensive chiral catalysts; reaction optimization can be complex.[1]
Diastereomeric Resolution The racemic amine is reacted with a chiral resolving agent (e.g., an optically active acid like 2-pyrrolidone-5-carboxylic acid) to form diastereomeric salts.[15] These salts have different physical properties (like solubility) and can be separated by crystallization.[16]Relatively inexpensive, scalable crystallization-based approach.[16]Can be challenging to find an effective resolving agent; may require multiple recrystallizations to achieve high purity.[16][17]
Q2: What is the most critical parameter to control to prevent racemization?

Basicity/pH. Unquestionably, controlling the basicity of the reaction medium is the most critical factor. The abstraction of the α-proton, which is the initiating event for racemization, is almost always base-catalyzed.[5][18] While temperature, solvent, and reagents are important, the presence of a strong or unhindered base can cause rapid racemization even if other conditions are optimized.

Q3: How do I accurately measure the enantiomeric excess (e.e.) of my product?

Accurate measurement of e.e. is essential for validating your synthesis.[19][20]

  • Primary Method: Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard.[19][21]

    • Direct Methods: Use a Chiral Stationary Phase (CSP) column that selectively interacts with one enantiomer more strongly, leading to different retention times.[19][22]

    • Indirect Methods: Derivatize the amine with a chiral derivatizing agent (e.g., Marfey's reagent) to create diastereomers, which can then be separated on a standard achiral (e.g., C18) column.[19]

  • Alternative Method: Chiral Gas Chromatography (GC): Suitable for volatile derivatives of the product. The sample is typically derivatized to increase volatility and then separated on a chiral GC column.[23][24]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral lanthanide shift reagent can induce different chemical shifts for the two enantiomers, allowing for quantification by integrating the distinct signals.[25][26]

Protocols

Protocol 1: General Procedure for Chiral HPLC Analysis

This protocol provides a starting point for developing a method to determine the enantiomeric purity of this compound.

  • Column Selection: Choose a suitable Chiral Stationary Phase (CSP) column. Columns based on polysaccharide derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for amino amides.[27]

  • Mobile Phase Preparation: A typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of an additive like diethylamine (DEA) to improve peak shape for basic analytes.

    • Starting Condition: 90:10 (v/v) Hexane:Isopropanol + 0.1% DEA.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm (or another wavelength where the compound absorbs strongly).

    • Temperature: 25 °C (column temperature can affect separation).[21]

  • Optimization: If separation is not achieved, systematically vary the ratio of hexane to isopropanol (e.g., 80:20, 95:5) and the concentration of the additive.

Protocol 2: Enzymatic Kinetic Resolution using a Lipase

This protocol outlines a general method for the kinetic resolution of racemic this compound via N-acetylation.

  • Materials:

    • Racemic this compound (1.0 equiv).

    • An acylating agent (e.g., ethyl acetate, vinyl acetate) (0.5-1.0 equiv).[28]

    • Immobilized lipase (e.g., Novozym 435 - Candida antarctica Lipase B).[1][12]

    • Anhydrous, non-polar organic solvent (e.g., toluene, THF).

  • Reaction Setup:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve the racemic amine in the anhydrous solvent.[28]

    • Add the acylating agent to the solution.

    • Add the immobilized lipase (typically 10-50 mg per mmol of substrate).

  • Reaction Conditions:

    • Stir the mixture at a controlled temperature, typically between 30-50 °C.[28][29]

    • Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the e.e. of both the remaining amine and the acetylated product.[28]

  • Work-up and Separation:

    • Once ~50% conversion is reached, filter off the immobilized enzyme (it can often be washed and reused).

    • Concentrate the filtrate under reduced pressure.

    • The unreacted amine and the formed amide can typically be separated by column chromatography on silica gel or via an acid-base extraction.

    • Confirm the enantiomeric excess of the recovered starting material and the product using chiral HPLC.

References

Technical Support Center: A Researcher's Guide to the Column Chromatography Purification of 2-Amino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this versatile chiral building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address specific issues you may face in the lab.

The Challenge of Purifying this compound

This compound is a primary aromatic amine, and its basic nature presents a significant hurdle in purification via standard silica gel column chromatography. The acidic silanol groups (Si-OH) on the surface of silica gel can strongly interact with the basic amino group of the target compound. This acid-base interaction can lead to several undesirable outcomes:

  • Peak Tailing/Streaking: The strong binding causes a portion of the compound to lag behind the main band, resulting in broad, asymmetrical peaks. This significantly reduces the separation efficiency between the desired product and closely related impurities.

  • Irreversible Adsorption: In some cases, the interaction is so strong that the compound may not elute from the column at all, leading to low or no recovery.

  • Compound Degradation: The acidic environment of the silica gel can potentially degrade acid-sensitive molecules.

This guide will equip you with the knowledge and techniques to overcome these challenges and achieve high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound streaking badly on the TLC plate and the column?

This is the most common issue when purifying amines on silica gel. The streaking, or tailing, is a direct result of the strong interaction between the basic amino group and the acidic silanol groups on the silica surface.[1] This leads to a non-uniform elution front.

Q2: I see a spot on my TLC, but I'm getting very low recovery from the column. Where is my compound going?

Low recovery is often due to irreversible adsorption of the amine onto the acidic sites of the silica gel. The compound essentially gets "stuck" on the column and cannot be eluted with the chosen mobile phase.

Q3: Can I use a very polar solvent like pure methanol to get my compound off the column?

While a highly polar solvent like methanol can eventually elute the compound, it often does so by displacing everything from the silica, resulting in co-elution with any impurities that were also strongly adsorbed. This defeats the purpose of the purification. Furthermore, using a solvent system that is too polar can lead to poor separation as all components will travel with the solvent front.

Q4: My purified product has a pink or brownish tint. What is this, and how can I remove it?

A colored tint often indicates the presence of oxidized impurities. These can sometimes be removed by recrystallization with the addition of a small amount of activated carbon, which will adsorb the colored impurities.

Q5: Should I use silica gel or alumina for purifying this compound?

While silica gel is more common, basic or neutral alumina can be an excellent alternative for the purification of basic compounds like this compound.[2][3][4][5] Alumina has a less acidic surface, which minimizes the strong interactions that cause tailing and low recovery. However, alumina may have lower resolving power than silica for some separations.

Troubleshooting Guide

This section provides a more in-depth look at specific problems and their solutions.

Problem 1: Persistent Peak Tailing and Poor Resolution

Cause: Strong interaction between the basic amine and acidic silica gel.

Solutions:

  • Deactivate the Silica Gel with Triethylamine (TEA): This is the most common and effective solution. Adding a small amount of a volatile base like triethylamine (typically 0.5-2%) to your mobile phase will neutralize the acidic silanol groups, leading to significantly improved peak shape and resolution.[1][6]

    • How it works: The TEA, being a stronger base, preferentially interacts with the silanol groups, effectively "masking" them from your target compound.

    • Practical Tip: Always pre-equilibrate your column with the TEA-containing mobile phase before loading your sample. This ensures the entire silica bed is neutralized.

  • Switch to an Alternative Stationary Phase:

    • Amine-functionalized Silica: This is a silica gel that has been chemically modified to have a basic surface. It is highly effective for purifying amines and often allows for the use of less polar, more "user-friendly" solvent systems like hexane/ethyl acetate.[7][8][9]

    • Neutral or Basic Alumina: As mentioned in the FAQ, alumina is a good alternative. Basic alumina is particularly suitable for basic compounds.[2][3][4][5]

    • Florisil® (Magnesium Silicate): This is a milder adsorbent that can be used for compounds that are sensitive to the acidity of silica gel.

Problem 2: The Compound Won't Elute from the Column

Cause: The chosen mobile phase is not polar enough to overcome the strong interaction between the compound and the silica gel.

Solutions:

  • Gradually Increase the Polarity of the Mobile Phase (Gradient Elution): Start with a less polar solvent system and gradually increase the proportion of the more polar solvent. For example, you can start with 10% ethyl acetate in hexane and slowly increase to 50% or higher.[10] This allows for the elution of less polar impurities first, followed by your target compound. A well-designed gradient is key to achieving good separation.[11][12]

  • Use a Stronger Polar Solvent: If an ethyl acetate/hexane system is not effective, switch to a more polar system like dichloromethane/methanol. Again, a gradient approach is recommended.

  • Incorporate a Base in the Mobile Phase: As with peak tailing, adding TEA to the mobile phase will reduce the strong adsorption and allow the compound to elute.

Problem 3: Co-elution of Impurities with Similar Polarity

Cause: The chosen solvent system does not provide enough selectivity to separate the target compound from a particular impurity.

Solutions:

  • Optimize the Solvent System:

    • Shallow Gradient: Use a very slow, shallow gradient around the elution point of your compound. This can often resolve closely running spots.

    • Change the Solvent System: If a hexane/ethyl acetate system doesn't work, try a different combination of solvents with different selectivities, such as dichloromethane/diethyl ether or toluene/acetone.

  • Consider Reversed-Phase Chromatography: If normal-phase chromatography is consistently failing, reversed-phase chromatography (using a C18 column) can be a powerful alternative. In reversed-phase, polar compounds elute first. For basic compounds like this compound, using a mobile phase with a slightly basic pH can improve retention and peak shape.[13]

Experimental Protocols

Protocol 1: Column Chromatography on Deactivated Silica Gel

This protocol is a good starting point for the purification of this compound.

1. TLC Analysis and Solvent System Selection:

  • Prepare a stock solution of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • On a silica gel TLC plate, spot your crude material.
  • Develop the TLC plate in a solvent system of ethyl acetate and hexane. A good starting point is 30% ethyl acetate in hexane.
  • Add 1% triethylamine to the developing solvent.
  • The ideal Rf value for the target compound is between 0.2 and 0.4.[1][14] Adjust the ethyl acetate/hexane ratio to achieve this Rf.

2. Column Packing:

  • Prepare a slurry of silica gel in the chosen mobile phase (containing 1% triethylamine).
  • Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.
  • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.[15]

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully apply the sample solution to the top of the column and allow it to adsorb onto the silica gel.[15]
  • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. This method is often preferred as it can lead to better separation.[15]

4. Elution:

  • Add the mobile phase to the column and apply gentle pressure to begin elution.
  • If a gradient is needed, start with a less polar mobile phase and gradually increase the polarity.

5. Fraction Collection and Analysis:

  • Collect fractions and monitor them by TLC to identify those containing the purified product.
  • Combine the pure fractions and remove the solvent under reduced pressure.
  • Note: The triethylamine will also be present in the final product. It can often be removed by co-evaporation with a solvent like toluene or by a mild acidic wash if the compound is stable, followed by neutralization and extraction.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_sep Separation & Analysis cluster_post Post-Purification TLC TLC Analysis & Solvent System Optimization (e.g., EtOAc/Hexane + 1% TEA) Slurry Prepare Silica Gel Slurry in Mobile Phase TLC->Slurry Pack Pack Column Slurry->Pack Load Load Sample (Wet or Dry Loading) Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Final Characterize Final Product (e.g., NMR, HPLC, MS) Evaporate->Final

Caption: A typical workflow for the column chromatography purification of this compound.

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis
Stationary PhaseMobile Phase SystemModifierTypical Rf Range for Target
Silica GelEthyl Acetate / Hexane0.5 - 2% Triethylamine0.2 - 0.4
Silica GelDichloromethane / Methanol0.5 - 2% Triethylamine0.2 - 0.4
Neutral AluminaEthyl Acetate / HexaneNone usually required0.3 - 0.5
Amine-functionalized SilicaEthyl Acetate / HexaneNone required0.3 - 0.5
Table 2: Troubleshooting Summary
IssuePotential CauseRecommended Solution
Peak Tailing Acidic silica interacting with basic amineAdd 0.5-2% TEA to the mobile phase. Use an amine-functionalized or alumina column.
Low/No Recovery Irreversible adsorption to silicaUse a more polar mobile phase (gradient), add TEA, or switch to an alternative stationary phase.
Poor Separation Insufficient selectivity of the mobile phaseOptimize the solvent system (try different solvents), use a shallower gradient.
Colored Impurities Oxidation productsRecrystallization with activated carbon.

Troubleshooting Decision Tree

G decision decision solution solution start Start Purification check_tailing Is there significant peak tailing/streaking? start->check_tailing add_tea Add 0.5-2% TEA to mobile phase check_tailing->add_tea Yes check_recovery Is recovery low? check_tailing->check_recovery No add_tea->check_recovery increase_polarity Increase mobile phase polarity (steeper gradient or stronger solvent) check_recovery->increase_polarity Yes check_separation Are impurities co-eluting? check_recovery->check_separation No increase_polarity->check_separation optimize_gradient Use a shallower gradient or change solvent system check_separation->optimize_gradient Yes success Successful Purification check_separation->success No alt_stationary_phase Consider alternative stationary phase (Alumina, Amine-functionalized Silica) optimize_gradient->alt_stationary_phase Still no separation optimize_gradient->success Separation achieved alt_stationary_phase->success

References

Technical Support Center: Recrystallization of 2-Amino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-2-phenylacetamide via recrystallization. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their purification processes, troubleshoot common issues, and understand the underlying principles of crystallizing this specific chiral compound.

I. Understanding the Crystallization of this compound

This compound, a derivative of the non-proteinogenic amino acid phenylglycine, presents unique challenges and opportunities in its purification by recrystallization. Its structure, featuring a primary amine, an amide, and a phenyl group, dictates its solubility and crystalline behavior. The presence of a chiral center means that researchers may be working with a racemic mixture (a 1:1 mixture of R and S enantiomers) or aiming to isolate a single enantiomer. This guide will address methods for both scenarios.

The fundamental principle of recrystallization is based on differential solubility: the compound of interest should be highly soluble in a chosen solvent at an elevated temperature but sparingly soluble at lower temperatures. This allows for the dissolution of the crude material at a high temperature, removal of insoluble impurities via hot filtration, and subsequent crystallization of the pure compound upon cooling, leaving soluble impurities behind in the mother liquor.

II. Troubleshooting Common Recrystallization Issues

This section addresses specific problems you may encounter during the recrystallization of this compound in a question-and-answer format, providing both solutions and the scientific reasoning behind them.

Q1: My compound "oiled out" instead of forming crystals upon cooling. What's happening and how can I fix it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common issue, especially when the crude material has a significant amount of impurities, which can depress the melting point.

  • Immediate Corrective Actions:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of additional hot solvent to decrease the saturation of the solution.

    • Allow the solution to cool much more slowly. You can do this by insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature. Slow cooling is critical for allowing the molecules to orient themselves into a crystal lattice rather than crashing out as a liquid.

  • Root Cause Analysis & Long-Term Solutions:

    • High Impurity Load: If the problem persists, your starting material may be too impure. Consider a preliminary purification step, such as a simple filtration through a silica plug, before attempting recrystallization.

    • Solvent Choice: The chosen solvent might be too nonpolar for this compound, or the boiling point of the solvent might be too high. Experiment with a more polar solvent or a mixed solvent system.

Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A: This is a classic case of a supersaturated solution where crystal nucleation has not been initiated.

  • Methods to Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.

    • Reduce Volume: It's possible you used too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute, and then attempt to cool it again.

Q3: My final product yield is very low. What are the likely causes and how can I improve it?

A: A low yield can be attributed to several factors throughout the recrystallization process.

  • Troubleshooting Steps:

    • Excess Solvent: Using too much solvent is the most common reason for low recovery, as a significant amount of the product will remain in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve your compound.

    • Premature Crystallization: If the product crystallizes during hot filtration, you will lose a substantial amount of material. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated, and add a slight excess of hot solvent before filtering to prevent this.

    • Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath for at least 20-30 minutes to maximize crystal formation.

    • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

Q4: The melting point of my recrystallized product is still broad, indicating impurities. What went wrong?

A: This suggests that impurities were not effectively removed during the process.

  • Potential Causes and Solutions:

    • Crystallization Was Too Rapid: If crystals form too quickly, impurities can become trapped within the crystal lattice. Slower cooling rates generally lead to purer crystals.

    • Inappropriate Solvent: The chosen solvent may not be ideal for separating the desired compound from the specific impurities present. It's possible the impurities have similar solubility characteristics in that solvent. A different solvent or a mixed-solvent system might be necessary.

    • Co-crystallization of Impurities: If an impurity is structurally very similar to this compound, it may co-crystallize. In this case, a second recrystallization or an alternative purification method like column chromatography may be required.

III. Frequently Asked Questions (FAQs)

Q: What is a good starting solvent for the recrystallization of racemic this compound?

A: Based on its structure and available data, alcohol solvents are a good starting point.[1] Ethanol or isopropanol are excellent choices to begin with. A mixed solvent system of ethanol and water can also be effective, where the compound is dissolved in hot ethanol (the "good" solvent) and water (the "poor" solvent) is added dropwise to the hot solution to induce crystallization upon cooling.

Q: How do I select the best solvent system systematically?

A: A systematic approach involves small-scale solubility tests. Place approximately 20-30 mg of your crude material into several test tubes. Add a few drops of different solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, water) to each. Observe the solubility at room temperature. Then, gently heat the test tubes. An ideal single solvent will not dissolve the compound at room temperature but will dissolve it completely when hot. For a mixed-solvent system, find a "good" solvent that dissolves the compound readily and a miscible "poor" solvent in which the compound is insoluble.

Q: My solution is colored, but I expect a white product. How do I remove colored impurities?

A: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. Use charcoal sparingly (a spatula tip is often enough), as it can also adsorb your desired product, reducing the yield. After adding the charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities.

Q: I am trying to resolve the racemic mixture. Is recrystallization a suitable method?

A: Direct recrystallization of a racemic mixture will yield racemic crystals. To separate the enantiomers, you must first convert them into diastereomers, which have different physical properties (like solubility). This is typically done by reacting the racemic amine with a chiral acid to form diastereomeric salts. A known method for (R)-2-Amino-2-phenylacetamide involves forming a diastereomeric salt with L-(+)-tartaric acid. The less soluble diastereomeric salt can then be selectively crystallized.

IV. Experimental Protocols

Protocol 1: General Recrystallization of Racemic this compound (Single Solvent)

This protocol outlines a general procedure using a single solvent like ethanol or isopropanol.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Add a small amount of the chosen solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring to the solvent's boiling point. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration: Pre-heat a gravity filtration setup (stemless funnel with fluted filter paper) by pouring hot solvent through it. Filter the hot solution containing your compound to remove insoluble impurities and charcoal.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent. Determine the yield and melting point to assess purity.

Protocol 2: Chiral Resolution via Diastereomeric Salt Recrystallization

This protocol is based on the known resolution of this compound with L-(+)-tartaric acid.

  • Salt Formation: Dissolve racemic this compound in a suitable solvent mixture, such as an ethanol/water (3:1) mixture. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same hot solvent mixture.

  • Combine Solutions: Slowly add the tartaric acid solution to the this compound solution with stirring.

  • Crystallization of Diastereomeric Salt: Allow the combined solution to cool slowly to room temperature. The less soluble diastereomeric salt (in this case, likely the (R)-2-Amino-2-phenylacetamide-(+)-tartrate) will crystallize out. Cooling in an ice bath can further improve the yield.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash with a small amount of the cold ethanol/water mixture.

  • Liberation of the Free Amine: To recover the enantiomerically enriched amine, dissolve the collected diastereomeric salt in water and add a base (e.g., aqueous sodium hydroxide) to neutralize the tartaric acid and deprotonate the amine.

  • Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification and Analysis: Wash the organic layer, dry it over an anhydrous salt (like sodium sulfate), and evaporate the solvent to obtain the enantiomerically enriched this compound. The purity and enantiomeric excess should be determined by appropriate analytical techniques (e.g., chiral HPLC, polarimetry).

V. Data Presentation & Visualization

Table 1: Physical Properties and Recommended Solvents
PropertyValueSource
Molecular FormulaC₈H₁₀N₂O[1]
Molecular Weight150.18 g/mol [1]
Melting Point130-131 °C[1]
AppearanceWhite to off-white solid[1]
Recommended Solvents for Screening Comments
EthanolGood starting point for single-solvent recrystallization.[1]
IsopropanolSimilar to ethanol, offers a slightly different polarity.General Practice
MethanolSlightly soluble.[1] May require a co-solvent.[1]
WaterHigh solubility reported for the (R)-enantiomer. Can be used as an anti-solvent with alcohols for the racemate.
Ethanol/WaterA versatile mixed-solvent system.General Practice
AcetoneA polar aprotic solvent worth screening.General Practice
Ethyl AcetateMedium polarity solvent for screening.General Practice

Diagram 1: Troubleshooting Flowchart for Recrystallization

Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve Crude in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool outcome Observe Outcome cool->outcome crystals Pure Crystals Formed outcome->crystals Success no_crystals No Crystals Form outcome->no_crystals Problem oiling_out Compound Oils Out outcome->oiling_out Problem low_yield Low Yield / Impure outcome->low_yield Problem induce Induce Crystallization: - Scratch Flask - Add Seed Crystal - Reduce Solvent Volume no_crystals->induce reheat_add Reheat to Dissolve Add More Solvent Cool Slowly oiling_out->reheat_add optimize Optimize Process: - Use Less Solvent - Ensure Slow Cooling - Pre-heat Funnel low_yield->optimize

Caption: A logical flow for diagnosing and addressing common recrystallization problems.

Diagram 2: Workflow for Chiral Resolution

Chiral_Resolution_Workflow racemate Racemic This compound salt_formation Diastereomeric Salt Formation (in Ethanol/Water) racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) resolving_agent->salt_formation crystallization Selective Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Salt (Solid Crystals) filtration->less_soluble more_soluble More Soluble Salt (in Mother Liquor) filtration->more_soluble liberation Liberate Free Amine (Add Base) less_soluble->liberation enantiomer Enantiomerically Enriched Amine liberation->enantiomer

Caption: Step-by-step workflow for the separation of enantiomers via diastereomeric salt crystallization.

VI. References

  • This compound - ChemBK. (2024). Available at: --INVALID-LINK--

  • Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis - Benchchem. (2025). Available at: --INVALID-LINK--

  • Buy (R)-2-Amino-2-phenylacetamide | 6485-67-2 - Smolecule. (n.d.). Available at: --INVALID-LINK--

References

analytical troubleshooting for 2-Amino-2-phenylacetamide HPLC analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common analytical challenges. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to troubleshoot effectively and develop robust analytical methods.

Introduction: The Challenge of this compound

This compound is a polar molecule containing a primary amine, making it a basic compound.[1][2] Its analysis by reversed-phase (RP) HPLC is often complicated by two primary physicochemical properties:

  • Polarity: High polarity can lead to poor retention on traditional nonpolar stationary phases like C18.[3][4]

  • Basicity: The amine functional group is easily protonated. This positive charge can lead to strong, undesirable ionic interactions with residual silanol groups on the surface of silica-based columns, resulting in significant peak tailing.[5][6][7]

This guide provides a structured approach to identifying and solving these and other common issues you may encounter.

Part 1: Troubleshooting Guide

This section addresses specific chromatographic problems in a direct question-and-answer format.

Peak Shape & Symmetry Issues
Q1: Why is my this compound peak showing significant tailing?

Answer: This is the most common issue for this analyte and is almost always caused by secondary ionic interactions between the basic analyte and the stationary phase.

  • Causality: Standard silica-based HPLC columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH levels above approximately 3.5, these silanols can deprotonate to become negatively charged (Si-O⁻).[5] Your basic analyte, this compound, will be protonated (positively charged) in the acidic-to-neutral mobile phases typically used in RP-HPLC. This leads to a strong ionic attraction between the analyte and the column packing material, which delays its elution in a non-uniform way, causing a tailing peak.[7] This is a classic "chemical" cause of peak tailing.[6]

  • Solutions:

    • Lower Mobile Phase pH: Adjust the mobile phase pH to between 2.5 and 3.0 using an appropriate buffer (e.g., 10-20 mM phosphate buffer).[8] At this low pH, the residual silanols are protonated (neutral), preventing the secondary ionic interaction and dramatically improving peak shape.[5][8]

    • Use a Modern, High-Purity Column: Modern columns are often manufactured with high-purity silica that has fewer metal contaminants and are more effectively "end-capped." End-capping is a process that chemically derivatizes most of the residual silanols, making them much less active and reducing tailing for basic compounds.[7]

    • Add a Competing Base: Introduce a "silanol suppressor" like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 5-10 mM).[8] The TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively shielding your analyte from these interactions. However, this approach can shorten column lifetime and may suppress MS signals if using LC-MS.[8]

Q2: My peak is not just tailing, it's also very broad. What could be the cause?

Answer: While peak tailing can contribute to broader peaks, other factors can also cause a general loss of efficiency.

  • Causality & Solutions:

    • Column Overload: You may be injecting too much sample. The active sites on the stationary phase become saturated, leading to band broadening.

      • Solution: Dilute your sample or reduce the injection volume.[9]

    • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your mobile phase, the sample band will not focus correctly at the head of the column. This causes significant band broadening.

      • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[10] If solubility is an issue, use the weakest solvent possible that will still dissolve the analyte.

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to spread out before it is even separated.

      • Solution: Minimize tubing length and use tubing with a narrow internal diameter (e.g., 0.005").[9] Ensure all fittings are properly connected to avoid dead volumes.

    • Column Deterioration: An old or fouled column, or one that has developed a void at the inlet, will lead to poor peak shape for all analytes.[10][11]

      • Solution: Try flushing the column with a strong solvent. If this doesn't work, replace the guard column (if present) or the analytical column itself.

Retention & Resolution Problems
Q3: I'm getting very little retention for this compound on my C18 column. How can I increase it?

Answer: This is a common problem for polar compounds in reversed-phase chromatography. The analyte has a higher affinity for the polar mobile phase than the nonpolar stationary phase.

  • Causality & Solutions:

    • High Organic Content: Your mobile phase may be too strong (too much acetonitrile or methanol).

      • Solution: Decrease the percentage of the organic solvent in your mobile phase. This makes the mobile phase more polar and encourages the polar analyte to interact more with the (relatively) less polar stationary phase, increasing retention.

    • Standard C18 Limitations: Traditional C18 columns can suffer from "hydrophobic collapse" in highly aqueous mobile phases (typically >95% water), where the C18 chains fold in on themselves, reducing interaction with the analyte.

      • Solution 1: Use a "polar-embedded" or "AQ" type column. These columns have a polar functional group embedded within the C18 chain, which allows them to remain fully wetted and functional even in 100% aqueous mobile phases.[12]

      • Solution 2: Consider alternative chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a high-organic mobile phase to retain and separate very polar compounds.[3]

Q4: My retention time is slowly drifting to be shorter over a long sequence of injections. What's happening?

Answer: Gradual retention time drift is typically caused by a slow change in the chemical environment of the column or the mobile phase.

  • Causality & Solutions:

    • Insufficient Column Equilibration: The column was not given enough time to fully equilibrate with the mobile phase before starting the analysis. This is especially true for methods using ion-pairing agents or complex buffers.[13]

      • Solution: Always flush the column with at least 10-20 column volumes of the mobile phase before the first injection.

    • Mobile Phase Composition Change: If your mobile phase is prepared in-bottle, the more volatile component (usually the organic solvent) can evaporate over time, making the mobile phase weaker and increasing retention times. Conversely, absorption of atmospheric CO2 can slightly lower the pH of unbuffered mobile phases, which can affect retention of ionizable compounds.

      • Solution: Cover your solvent reservoirs and prepare fresh mobile phase daily.[13]

    • Temperature Fluctuations: Column temperature is a critical parameter. A change of just 1°C can alter retention times by up to 2%.[14] If the ambient laboratory temperature is not stable, you will see retention drift.

      • Solution: Use a column oven to maintain a constant, stable temperature.

    • Column Degradation: Over many injections, strongly retained matrix components can build up on the column, altering its chemistry and causing retention to shift.[15]

      • Solution: Use a guard column to protect the analytical column.[13] Implement a column washing step after each sequence.

Baseline Problems
Q5: My baseline is very noisy. What are the most common causes?

Answer: Baseline noise can originate from the mobile phase, the pump, or the detector.

  • Causality & Solutions:

    • Mobile Phase Issues: Dissolved gas in the mobile phase can form microbubbles in the detector cell, causing noise.[16] Contaminated or low-purity solvents can also contribute.[13][17]

      • Solution: Ensure your mobile phase is thoroughly degassed using an inline degasser, helium sparging, or sonication.[16][17] Always use high-purity, HPLC-grade solvents.[13]

    • Pump Performance: Worn pump seals or faulty check valves can cause pressure pulsations, which manifest as a regular, cyclical baseline noise.[16][17]

      • Solution: Perform regular preventative maintenance on your pump, including replacing seals and check valves as needed.[13]

    • Detector Issues: A failing or old detector lamp (e.g., Deuterium lamp in a UV detector) will lose intensity and produce a noisy signal.[17] Contamination in the detector flow cell can also cause noise.

      • Solution: Check the lamp energy or intensity via the instrument software. Flush the flow cell with a strong, clean solvent like isopropanol.[17]

Part 2: Visual Troubleshooting Workflows

These diagrams provide a logical path to diagnose common issues.

PeakTailingTroubleshooting cluster_chemical_solutions Chemical Solutions start Peak Tailing Observed (Asymmetry > 1.2) check_neutral Inject Neutral Compound (e.g., Toluene, Uracil) start->check_neutral physical_issue Physical Issue Detected check_neutral->physical_issue Neutral compound tails chemical_issue Chemical Interaction (Analyte-Specific) check_neutral->chemical_issue Neutral peak is sharp fix_physical Solution: - Check fittings for dead volume - Inspect column for voids - Minimize tubing length physical_issue->fix_physical solution_ph 1. Lower Mobile Phase pH (e.g., 2.5-3.0 with buffer) - Protonates silanols chemical_issue->solution_ph solution_column 2. Use High-Purity/End-Capped Column (Type B Silica) - Fewer active sites chemical_issue->solution_column solution_base 3. Add Competing Base (e.g., 5-10 mM TEA) - Shields active sites chemical_issue->solution_base

Fig 1. Troubleshooting workflow for peak tailing issues.

RetentionTimeTroubleshooting start Retention Time Instability type_of_change Nature of Change? start->type_of_change jump Sudden Jump type_of_change->jump Sudden drift Gradual Drift type_of_change->drift Gradual jump_causes Probable Causes: - Incorrect mobile phase prep - Wrong method parameters (flow, temp) - System not equilibrated - Wrong column installed jump->jump_causes check_t0 Check t0 Marker drift->check_t0 t0_stable t0 is Stable (Chemical Change) check_t0->t0_stable Stable t0 t0_drifts t0 also Drifts (Flow Rate Change) check_t0->t0_drifts Drifting t0 t0_stable_causes Probable Causes: - Column temp fluctuation - Mobile phase pH/composition drift - Column aging/contamination t0_stable->t0_stable_causes t0_drifts_causes Probable Causes: - Pump leak - Faulty check valve/seal - Air bubble in pump t0_drifts->t0_drifts_causes

Fig 2. Decision tree for diagnosing retention time instability.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for this compound?

Answer: A good starting point would be a reversed-phase method designed to mitigate the known issues of poor retention and peak tailing.

ParameterRecommended Starting ConditionRationale
Column C18, High-Purity Silica, End-capped (e.g., Luna Omega, Kinetex)Minimizes silanol interactions causing peak tailing.[8]
Mobile Phase A 20 mM Potassium Phosphate in Water, pH adjusted to 2.8 with Phosphoric AcidLow pH protonates silanols to prevent tailing.[8] Buffer controls pH.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient Start at 5-10% B, ramp up as neededStart with a highly aqueous mobile phase to ensure retention of the polar analyte.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard analytical flow rate. Adjust for different column dimensions.
Column Temp. 30 °CImproves efficiency and reduces viscosity. Temperature control ensures reproducibility.
Detection UV at 254 nmThe phenyl ring provides strong UV absorbance around this wavelength.[18]
Injection Vol. 5 - 10 µLA smaller volume helps prevent column overload and peak distortion.
Q2: How critical is mobile phase pH, and how do I control it?

Answer: For an ionizable compound like this compound, mobile phase pH is one of the most critical parameters affecting retention, selectivity, and peak shape.[19][20]

  • Impact on Retention: As a basic compound, its charge state is pH-dependent. At low pH, it is protonated and more polar, leading to less retention in RP-HPLC. At higher pH, it becomes more neutral and is retained longer.[20][21]

  • Impact on Peak Shape: As discussed in Q1, a low pH (~2.5-3.0) is crucial for preventing peak tailing on silica-based columns.[5]

  • Robustness: Operating at a pH far from the analyte's pKa (at least 1.5-2 pH units away) leads to a more robust and reproducible method, as small fluctuations in pH will not cause large shifts in retention time.[22][23]

  • Control: Always use a buffer (e.g., phosphate, acetate) at a concentration of 10-50 mM to control and stabilize the pH.[9][22] Measure the pH after mixing the aqueous components but before adding the organic solvent.

Q3: What are the key considerations for performing forced degradation studies on this molecule?

Answer: Forced degradation studies are essential to develop a stability-indicating method.[24] The goal is to generate potential degradation products without completely destroying the parent molecule.

  • Stress Conditions: Per ICH guidelines, the analyte should be subjected to stress conditions such as:

    • Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

    • Basic Hydrolysis: e.g., 0.1 M NaOH at room or elevated temperature.

    • Oxidation: e.g., 3-30% H₂O₂ at room temperature.

    • Thermal Stress: Heating the solid drug substance and a solution.

    • Photolytic Stress: Exposing the drug to UV/Visible light.[25]

  • Analytical Goal: The primary goal is to prove that your HPLC method can separate the intact this compound from all degradation products that are formed. This confirms the method is "stability-indicating."

  • Special Considerations: For molecules that are intermediates or prodrugs sensitive to water, anhydrous forced degradation studies using organic reagents might be necessary to understand degradation pathways that occur in non-aqueous environments.[26]

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Amino-2-phenylacetamide: From Classical Methods to Modern Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-2-phenylacetamide, a vital chiral building block, holds significant importance in the pharmaceutical industry, primarily as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structure, featuring a stereocenter at the α-carbon, necessitates precise stereochemical control during synthesis, as different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles. This guide provides a comparative analysis of various synthetic routes to this compound, with a particular focus on asymmetric methods for producing the enantiomerically pure compound. We will delve into the mechanistic underpinnings, procedural details, and performance metrics of each route to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting the most suitable method for their specific needs.

Comparative Analysis of Synthesis Routes

The synthesis of this compound can be broadly categorized into classical racemic methods and modern asymmetric strategies. While classical routes are often straightforward, they yield a racemic mixture that requires subsequent resolution, limiting the theoretical yield to 50% for the desired enantiomer. In contrast, asymmetric methods aim to directly produce a single enantiomer in high yield and purity.

Synthesis RouteKey ReagentsTypical YieldEnantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Classical Routes
Hydrolysis of PhenylacetonitrilePhenylacetonitrile, Strong Acid/BaseHighRacemicInexpensive starting materials, simple procedure.Produces a racemic mixture requiring resolution, harsh reaction conditions.
Strecker SynthesisBenzaldehyde, Ammonia, CyanideHighRacemicVersatile, readily available starting materials.Use of highly toxic cyanide, produces a racemic mixture.
Asymmetric Syntheses
Enzymatic Kinetic ResolutionRacemic this compound, Lipase (e.g., CALB)~50% (for one enantiomer)>95%High enantioselectivity, mild reaction conditions, "green" approach.Theoretical yield limited to 50%, requires separation of product from unreacted starting material.
Dynamic Kinetic ResolutionRacemic this compound, Lipase, Racemization Catalyst (e.g., Ru or Pd complex)>90%>99%High theoretical yield, excellent enantioselectivity.Requires careful optimization of two catalysts that must be compatible.
Asymmetric HydrogenationProchiral enamide precursor, Chiral Rh or Ru catalyst, H₂>90%>98%High yield and enantioselectivity, atom-economical.Requires specialized high-pressure equipment, expensive catalysts.
Organocatalytic Asymmetric SynthesisImine precursor, Cyanide source, Chiral Organocatalyst (e.g., Proline derivative)Variable>95%Metal-free, avoids toxic heavy metals, mild conditions.Catalyst loading can be high, scalability may be a concern for some catalysts.

Detailed Synthesis Routes and Methodologies

Classical Racemic Syntheses

These traditional methods provide a cost-effective entry to racemic this compound.

This is a common industrial method for producing the related compound, 2-phenylacetamide, which can be a precursor. The direct synthesis of this compound via this route is less common. The process involves the hydrolysis of the nitrile group to an amide under acidic or basic conditions.[1]

  • Reaction Workflow:

Phenylacetonitrile Phenylacetonitrile Acid_Base Strong Acid or Base (e.g., H₂SO₄ or NaOH) Phenylacetonitrile->Acid_Base Hydrolysis Hydrolysis Acid_Base->Hydrolysis Phenylacetamide 2-Phenylacetamide Hydrolysis->Phenylacetamide

Caption: Workflow for the hydrolysis of phenylacetonitrile.

  • Experimental Protocol (Adapted from Patent CN101381325B for Phenylacetamide): [2]

    • Charge a high-pressure reaction kettle with deionized water and phenylacetonitrile (mass ratio of 2:1 to 8:1).

    • Stir the mixture and heat to boiling under normal pressure. Open an exhaust valve for 2-5 minutes to remove oxygen with water vapor.

    • Introduce 25% aqueous ammonia via a metering pump to achieve an ammonia concentration of 0.05-4 g/L in the reaction mixture.

    • Increase the temperature to 180-250°C and maintain for 5-120 minutes to effect hydrolysis.

    • Cool the reaction mixture and adjust the pH to 8-9 to crystallize the crude phenylacetamide.

    • Filter the crude product, which can be further purified by recrystallization.

The Strecker synthesis is a three-component reaction involving an aldehyde (benzaldehyde), ammonia, and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the desired amino amide.[3][4]

  • Reaction Pathway:

cluster_0 Step 1: α-Aminonitrile Formation cluster_1 Step 2: Hydrolysis Benzaldehyde Benzaldehyde Aminonitrile 2-Amino-2-phenylacetonitrile Benzaldehyde->Aminonitrile Ammonia Ammonia (NH₃) Ammonia->Aminonitrile Cyanide Cyanide (e.g., KCN) Cyanide->Aminonitrile Hydrolysis Hydrolysis (e.g., H₂SO₄) Aminonitrile->Hydrolysis Product This compound Hydrolysis->Product

Caption: Two-step process of the Strecker synthesis.

  • Experimental Protocol:

    • Synthesis of 2-Amino-2-phenylacetonitrile: To a stirred suspension of KCN (13.02 g, 200 mmol) and benzaldehyde (10.6 g, 100 mmol) in dry methanol (150 ml), add a solution of ammonia in acetic acid. Subject the mixture to ultrasonic irradiation for 18 hours.[5] Evaporate the solvent and extract the residue with ether. Wash the organic layer with water and saturated NaHCO₃ solution, dry over Na₂SO₄, and evaporate the solvent to yield the α-aminonitrile.

    • Hydrolysis to this compound: Add cold (0°C) 97% H₂SO₄ (5 ml) dropwise to the 2-amino-2-phenylacetonitrile (10 mmol). Stir at 0°C for 30 minutes, then at room temperature for 12 hours. Pour the mixture onto ice (30 g) and adjust the pH to 9-10 with 37% aqueous NH₄OH. Stir below 10°C for 1 hour to precipitate the product.[5] Filter and dry the solid to obtain this compound.

Asymmetric Synthesis Routes

These methods are designed to produce a single enantiomer of this compound, which is crucial for pharmaceutical applications.

EKR utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate or hydrolyze one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Candida antarctica Lipase B (CALB) is a commonly used enzyme for this purpose.[6][7]

  • Mechanism of EKR:

Racemic Racemic This compound ((R)- and (S)-enantiomers) Enzyme Lipase (e.g., CALB) + Acyl Donor Racemic->Enzyme Resolution Kinetic Resolution Enzyme->Resolution R_Product (R)-N-acetyl-2-amino- 2-phenylacetamide Resolution->R_Product Fast S_Unreacted (S)-2-Amino-2- phenylacetamide (unreacted) Resolution->S_Unreacted Slow

Caption: Enzymatic kinetic resolution of racemic this compound.

  • Experimental Protocol (Conceptual):

    • Dissolve racemic this compound in a suitable organic solvent (e.g., methyl tert-butyl ether).

    • Add an acylating agent (e.g., ethyl acetate) and immobilized Candida antarctica Lipase B (e.g., Novozym 435).

    • Shake the reaction mixture at a controlled temperature (e.g., 40°C).

    • Monitor the reaction progress by chromatography until approximately 50% conversion is reached.

    • Separate the acylated product from the unreacted amine by extraction or chromatography to obtain the enantiomerically enriched unreacted starting material and the acylated product.

DKR overcomes the 50% yield limitation of EKR by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer.[8] This is often achieved using a metal catalyst.

  • DKR Workflow:

Racemic Racemic This compound DKR Dynamic Kinetic Resolution Racemic->DKR Enzyme Lipase (e.g., Novozym 435) + Acyl Donor Enzyme->DKR Rac_Cat Racemization Catalyst (e.g., Pd/AlO(OH)) Rac_Cat->DKR Product Enantiopure (R)-N-acetyl-2-amino- 2-phenylacetamide DKR->Product

Caption: Dynamic kinetic resolution combining enzymatic resolution and racemization.

  • Experimental Protocol (Adapted from a general procedure): [9]

    • To a solution of racemic this compound in a suitable solvent, add a palladium nanocatalyst (e.g., Pd/AlO(OH)) for racemization and a commercial lipase (e.g., Novozym 435) for resolution.

    • Add an acyl donor such as ethyl acetate or ethyl methoxyacetate.

    • Include molecular sieves to prevent byproduct formation.

    • Heat the reaction mixture to 70-100°C and monitor for completion.

    • Upon completion, the product is an enantiopure acylated amine, which can be isolated and de-acylated if the free amine is desired.

This powerful technique involves the hydrogenation of a prochiral enamide precursor using a chiral transition metal catalyst (typically based on rhodium or ruthenium) to generate the chiral amine product with high enantioselectivity.[10][11]

  • Asymmetric Hydrogenation Pathway:

Enamide Prochiral Enamide Precursor Hydrogenation Asymmetric Hydrogenation Enamide->Hydrogenation Catalyst Chiral Catalyst (e.g., [Rh((R,R)-t-Bu-BisP*)]BF₄) Catalyst->Hydrogenation Hydrogen H₂ (gas) Hydrogen->Hydrogenation Product Enantiopure This compound Derivative Hydrogenation->Product

Caption: Asymmetric hydrogenation of a prochiral enamide.

  • Experimental Protocol (General Procedure): [10]

    • In a glovebox, charge a pressure reactor with the prochiral enamide substrate and a chiral rhodium catalyst (e.g., [Rh((R,R)-t-Bu-BisP*)]BF₄) in a suitable solvent like methanol (substrate-to-catalyst ratio of 100).

    • Seal the reactor and purge with hydrogen gas.

    • Pressurize the reactor with hydrogen (e.g., 3 atm) and stir the reaction mixture at room temperature for 24-36 hours.

    • After the reaction is complete, vent the reactor and concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by chromatography to yield the enantiomerically pure amide.

This approach utilizes small, chiral organic molecules as catalysts, avoiding the use of potentially toxic and expensive metals. Proline and its derivatives are common catalysts for asymmetric Mannich-type reactions, which can be adapted for the synthesis of chiral amino amides.[12][13]

  • Organocatalytic Workflow:

Aldehyde Aldehyde Mannich Asymmetric Mannich Reaction Aldehyde->Mannich Amine Amine Amine->Mannich Nucleophile Nucleophile Nucleophile->Mannich Catalyst Chiral Organocatalyst (e.g., L-Proline) Catalyst->Mannich Product Enantiopure β-Amino Carbonyl Compound Mannich->Product

Caption: General scheme for an organocatalytic asymmetric Mannich reaction.

  • Experimental Protocol (Conceptual for a Mannich-type reaction): [14]

    • To a solution of an imine precursor in a suitable solvent (e.g., DMF), add a chiral organocatalyst such as a proline derivative (e.g., 5 mol%).

    • Add an unmodified aldehyde and stir the reaction mixture at room temperature.

    • Monitor the reaction by TLC until completion.

    • Work up the reaction by adding water and extracting with an organic solvent.

    • The organic layer is then washed, dried, and concentrated. The resulting product can be purified by column chromatography.

Conclusion

The synthesis of this compound offers a rich landscape of chemical methodologies. For large-scale production where racemic material can be resolved downstream, classical methods like the Strecker synthesis remain relevant due to their cost-effectiveness. However, for the direct production of enantiomerically pure compounds, which is often a requirement in the pharmaceutical industry, modern asymmetric techniques are indispensable.

Dynamic Kinetic Resolution stands out as a particularly efficient method, with the potential for near-quantitative yields of a single enantiomer. Asymmetric hydrogenation is also a powerful and atom-economical approach, though it requires specialized equipment and catalysts. Enzymatic methods are highly attractive from a green chemistry perspective, offering high selectivity under mild conditions. Organocatalysis is a rapidly developing field that provides a valuable metal-free alternative.

The choice of the optimal synthesis route will ultimately depend on a variety of factors, including the desired scale of production, cost constraints, available equipment, and the required level of enantiopurity. This guide provides the foundational information for drug development professionals and researchers to make an informed decision based on the specific demands of their project.

References

A Comparative Efficacy Analysis of 2-Amino-2-phenylacetamide Derivatives in Neurotherapeutics and Oncology

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 2-amino-2-phenylacetamide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a range of biological pathways. This guide provides an in-depth comparative analysis of the efficacy of various derivatives of this core structure, with a particular focus on their applications as anticonvulsant and anticancer agents. By synthesizing data from multiple preclinical studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development efforts.

Introduction to the this compound Scaffold

The this compound core, characterized by an amino group and a phenyl group attached to an acetamide backbone, serves as a foundational building block for a diverse array of pharmacologically active molecules.[1] Its derivatives have garnered significant attention for their potential therapeutic applications, including anticonvulsant, anticancer, antimicrobial, and anti-inflammatory activities.[2] The strategic modification of this scaffold has led to the development of compounds with enhanced potency and selectivity for various biological targets.

Anticonvulsant Efficacy of this compound Derivatives

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide, and the demand for novel, more effective antiepileptic drugs (AEDs) remains high.[3] Derivatives of this compound have shown considerable promise in this area, with several compounds demonstrating potent anticonvulsant activity in preclinical models.

Mechanism of Action: Targeting Neuronal Excitability

The anticonvulsant activity of many this compound derivatives is attributed to their ability to modulate neuronal excitability. One key mechanism involves the inhibition of voltage-gated sodium channels, which play a crucial role in the initiation and propagation of action potentials.[4] By blocking these channels, these compounds can suppress the rapid and repetitive firing of neurons that underlies seizure activity.[5]

Another significant target for this class of compounds is the Slack (KCNT1) potassium channel, a sodium-activated potassium channel that helps regulate neuronal excitability.[6] Gain-of-function mutations in the KCNT1 gene have been linked to severe infantile epilepsies, making Slack channel inhibitors a promising therapeutic strategy.[6][7]

Comparative Anticonvulsant Activity

The efficacy of various this compound derivatives has been evaluated in rodent models of epilepsy, primarily through the maximal electroshock (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which is a model for myoclonic and absence seizures.[3][8] The median effective dose (ED50), the dose required to protect 50% of the animals from seizures, is a key metric for comparison.

DerivativeAnimal ModelAnticonvulsant TestED50 (mg/kg)Reference
Compound with bicyclic (tetralinyl) group (40)MouseMES>10, <100 (oral)[4]
Compound with bicyclic (indanyl) group (47)MouseMES>10, <100 (oral)[4]
Compound with bicyclic (indanyl) group (59)MouseMES>10, <100 (oral)[4]
Phenyl-glycinamide derivative (R)-32MouseMES73.9 (i.p.)[5]
Phenyl-glycinamide derivative (R)-32Mouse6 Hz (32 mA)18.8 (i.p.)[5]
Phenyl-glycinamide derivative (R)-32Mouse6 Hz (44 mA)26.5 (i.p.)[5]
((Benzyloxy)benzyl)propanamide derivative (5)MouseMES48.0 (i.p.)[5]
((Benzyloxy)benzyl)propanamide derivative (5)Mouse6 Hz (32 mA)45.2 (i.p.)[5]
Pyrrolidine-2,5-dione derivative (14)MouseMES49.6 (i.p.)[5]
Pyrrolidine-2,5-dione derivative (14)MousescPTZ67.4 (i.p.)[5]
Pyrrolidine-2,5-dione derivative (14)Mouse6 Hz (32 mA)31.3 (i.p.)[5]
Pyrrolidine-2,5-dione derivative (14)Mouse6 Hz (44 mA)63.2 (i.p.)[5]
2-Amino-N-(1,2-diphenylethyl)acetamide HClMouse/RatMESGood oral efficacy[9]

Structure-Activity Relationship (SAR) Insights:

SAR studies have revealed that even minor structural modifications to the 2-amino-N-phenylacetamide scaffold can significantly impact anticonvulsant activity.[10] For instance, the introduction of bicyclic groups like tetralinyl and indanyl has been shown to produce highly active anticonvulsants.[4] Furthermore, the nature and position of substituents on the phenyl ring play a crucial role in determining the potency and selectivity of these derivatives.

Anticancer Potential of this compound Derivatives

The development of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research.[11] Phenylacetamide derivatives have emerged as a promising class of compounds with cytotoxic activity against various cancer cell lines.[12]

Mechanism of Action: Induction of Apoptosis

The anticancer effects of these derivatives are often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. This can occur through various signaling pathways, including both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. One study on phenylacetamide derivatives demonstrated that they can upregulate the expression of pro-apoptotic proteins like Bax and FasL, while also increasing the activity of caspase-3, a key executioner enzyme in apoptosis.[9]

Comparative In Vitro Cytotoxicity

The cytotoxic efficacy of this compound derivatives is typically evaluated using in vitro cell viability assays, such as the MTT assay, on a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells, is a standard measure of potency.[12]

DerivativeCancer Cell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-(phenyl)acetamide (2b)PC3 (Prostate)52[13][14]
2-(4-Fluorophenyl)-N-(phenyl)acetamide (2c)PC3 (Prostate)80[13][14]
2-(4-Fluorophenyl)-N-(phenyl)acetamide (2c)MCF-7 (Breast)100[13][14]
Phenylacetamide derivative (3j) (para-nitro)MDA-MB-468 (Breast)0.76 ± 0.09[9]
Phenylacetamide derivative (3d)MDA-MB-468 (Breast)0.6 ± 0.08[9]
Phenylacetamide derivative (3d)PC-12 (Pheochromocytoma)0.6 ± 0.08[9]
Phenylacetamide derivative (3c)MCF-7 (Breast)0.7 ± 0.08[9]
Phenylacetamide derivative (3d)MCF-7 (Breast)0.7 ± 0.4[9]
Imatinib (Reference Drug)PC3 (Prostate)40[13][14]
Imatinib (Reference Drug)MCF-7 (Breast)98[13][14]
Doxorubicin (Reference Drug)MDA-MB-468 (Breast)0.38 ± 0.07[9]

Structure-Activity Relationship (SAR) Insights:

The cytotoxic activity of these derivatives is highly dependent on the nature and position of substituents on the phenyl ring. For example, compounds bearing a nitro group have demonstrated higher cytotoxic effects compared to those with a methoxy group.[13][14] Specifically, a para-nitro substituent on the phenyl ring has been associated with potent activity against breast cancer cell lines.[9]

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data presented, it is essential to follow standardized experimental protocols. Below are detailed methodologies for two key assays used in the evaluation of this compound derivatives.

Maximal Electroshock (MES) Seizure Test

This model is used to screen for anticonvulsant activity against generalized tonic-clonic seizures.[15]

Procedure:

  • Animal Preparation: Male mice or rats are used for the assay. The test compound is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the test.[16]

  • Anesthesia and Electrode Placement: A drop of a local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas of the animal, followed by a drop of saline to ensure good electrical conductivity.[15][16] Corneal electrodes are then placed on the eyes.

  • Electrical Stimulation: An alternating electrical current (e.g., 50 mA at 60 Hz for 0.2 seconds in mice) is delivered through the electrodes to induce a seizure.[15]

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.[15]

  • Data Analysis: The number of animals protected from the tonic hindlimb extension at each dose of the test compound is recorded, and the ED50 value is calculated.[16]

MES_Workflow cluster_pre_test Pre-Test Preparation cluster_test Test Procedure cluster_post_test Data Analysis animal_prep Animal Preparation (Dosing) anesthesia Corneal Anesthesia & Saline Application animal_prep->anesthesia electrode Electrode Placement anesthesia->electrode stimulation Electrical Stimulation electrode->stimulation observation Observe for Tonic Hindlimb Extension stimulation->observation data_record Record Protection observation->data_record ed50_calc Calculate ED50 data_record->ed50_calc

Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant test.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an optimal density and incubated for 24 hours to allow for attachment.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[6][12]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[1]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[10]

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment mtt_incubation Add MTT Reagent & Incubate treatment->mtt_incubation solubilization Solubilize Formazan Crystals mtt_incubation->solubilization absorbance Measure Absorbance solubilization->absorbance ic50_calc Calculate IC50 absorbance->ic50_calc

References

A Comparative Guide to the Biological Activity of 2-Amino-2-phenylacetamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurotherapeutics, the quest for compounds with potent anticonvulsant and neuroprotective activities is a paramount objective. The 2-Amino-2-phenylacetamide scaffold has emerged as a promising starting point for the development of novel central nervous system (CNS) agents. This guide provides a comprehensive comparison of the biological activities of various analogs of this compound, synthesizing findings from preclinical studies to elucidate structure-activity relationships (SAR) and highlight promising candidates for further investigation. While direct and extensive comparative data for the parent compound, this compound, is limited in publicly available research, this guide will use it as a foundational structure to explore the impact of chemical modifications on its derivatives' biological profiles.

Introduction to this compound

This compound, a simple yet elegant molecule, possesses the core structural features—a phenyl group, an amino group, and an acetamide moiety—that are common in many CNS-active drugs. Its derivatives have been investigated for a range of biological activities, including neurotransmitter modulation and antimicrobial properties.[1] However, it is in the realms of epilepsy and neuroprotection that its analogs have shown significant promise.

Comparative Anticonvulsant Activity

The anticonvulsant potential of this compound analogs has been primarily evaluated using standardized rodent models, including the Maximal Electroshock (MES) test, which is indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures. Neurotoxicity is typically assessed using the rotarod test.

Structure-Activity Relationship (SAR) Insights

Several studies have demonstrated that N-substituted amino acid derivatives can exhibit anticonvulsant activities.[2] The exploration of various analogs of this compound has revealed key structural modifications that significantly enhance anticonvulsant potency.

One of the most notable findings is the enhanced activity observed in analogs containing a bicyclic group, such as tetralinyl or indanyl, linked to the aminoacetamide chain. These compounds have demonstrated significant potency in the MES, bicuculline, and picrotoxin tests at doses that do not induce neurotoxicity.[2]

Further research into phenylglycinamide derivatives has yielded compounds with broad-spectrum anticonvulsant activity. For instance, certain hybrid molecules have shown robust efficacy in the MES and 6 Hz seizure models, the latter being a model for therapy-resistant partial seizures.[1][3]

Quantitative Comparison of Anticonvulsant Analogs

The following table summarizes the in vivo anticonvulsant activity of selected this compound analogs from various studies. It is important to note that these studies were conducted independently, and direct comparison should be made with caution.

Compound IDModificationTest ModelED50 (mg/kg)Neurotoxicity (TD50, mg/kg)Protective Index (TD50/ED50)Reference
Analog 1 Bicyclic (tetralinyl/indanyl) groupMES (mice, p.o.)>10, <100Not specifiedNot specified[2]
Compound 14 Substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamideMES (mice, i.p.)49.6>300>6.0[4]
scPTZ (mice, i.p.)67.4>300>4.4[4]
6 Hz (32 mA, mice, i.p.)31.3>300>9.6[4]
6 Hz (44 mA, mice, i.p.)63.2>300>4.7[4]
Compound 53 Phenylglycinamide derivativeMES (mice, i.p.)89.7>500>5.6[1][3]
6 Hz (32 mA, mice, i.p.)29.9>500>16.7[1][3]
6 Hz (44 mA, mice, i.p.)68.0>500>7.4[1][3]
Compound 60 Phenylglycinamide derivativeMES (mice, i.p.)73.6>500>6.8[1][3]
6 Hz (32 mA, mice, i.p.)24.6>500>20.3[1][3]
6 Hz (44 mA, mice, i.p.)56.3>500>8.9[1][3]
(R)-32 Phenylglycinamide derivativeMES (mice, i.p.)73.9Not specifiedNot specified[5][6]
6 Hz (32 mA, mice, i.p.)18.8Not specifiedNot specified[5][6]
6 Hz (44 mA, mice, i.p.)26.5Not specifiedNot specified[5][6]
FPL 13950 2-amino-N-(1,2-diphenylethyl)-acetamide HClMES (mice & rats, p.o.)Good efficacyHigh doses produced neural impairmentNot specified[7]

Comparative Neuroprotective Activity

The potential for a compound to not only prevent seizures but also protect neurons from damage is a highly desirable therapeutic attribute. Several analogs of this compound have been investigated for their neuroprotective effects in various models of neuronal injury.

A notable example is 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) , a structural analog of remacemide. In preclinical studies, FPL 13950 demonstrated significant neuroprotective actions in animal models of hypoxia and global ischemia.[8] Pretreatment with FPL 13950 extended the survival time of rodents in hypoxic conditions and protected vulnerable CA1 hippocampal neurons from ischemic damage in both rats and dogs.[8]

Another avenue for assessing neuroprotection is the in vitro oxygen-glucose deprivation (OGD) model, which simulates ischemic conditions. While direct data on this compound in this model is scarce, studies on other anticonvulsants have shown that compounds acting on voltage-gated sodium channels can offer neuroprotection in OGD models. Given that this is a proposed mechanism for many phenylacetamide derivatives, it is plausible that they would exhibit similar protective effects. Further research is warranted to directly compare the neuroprotective efficacy of various this compound analogs in standardized in vitro and in vivo models of neuronal injury.

Mechanism of Action

The primary mechanism of action for many anticonvulsant this compound analogs is believed to be the modulation of voltage-gated sodium channels.[2] By blocking these channels in a use-dependent manner, these compounds can reduce the sustained high-frequency firing of neurons that is characteristic of seizure activity. The ability of some of these compounds to partially block veratridine-induced aspartate efflux from synaptosomes further supports their interaction with neuronal voltage-dependent sodium channels.[2]

Some analogs may also possess a multimodal mechanism of action. For instance, FPL 13950 has been shown to have weak potency as an uncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors, which could contribute to its anticonvulsant and neuroprotective effects.[8] More recent studies on phenylglycinamide derivatives suggest that some compounds may also interact with calcium channels and TRPV1 receptors, indicating a complex pharmacological profile that could be advantageous for treating both epilepsy and neuropathic pain.[1][3][5]

Anticonvulsant_Mechanism_of_Action Proposed Mechanisms of Action for this compound Analogs cluster_0 Neuronal Membrane Voltage-Gated Na+ Channel Voltage-Gated Na+ Channel Reduced Neuronal Firing Reduced Neuronal Firing Voltage-Gated Na+ Channel->Reduced Neuronal Firing Leads to NMDA Receptor NMDA Receptor Reduced Excitotoxicity Reduced Excitotoxicity NMDA Receptor->Reduced Excitotoxicity Leads to Ca2+ Channel Ca2+ Channel Reduced Neurotransmitter Release Reduced Neurotransmitter Release Ca2+ Channel->Reduced Neurotransmitter Release Leads to Phenylacetamide_Analog Phenylacetamide_Analog Phenylacetamide_Analog->Voltage-Gated Na+ Channel Blockade Phenylacetamide_Analog->NMDA Receptor Antagonism (some analogs) Phenylacetamide_Analog->Ca2+ Channel Inhibition (some analogs) Anticonvulsant Effect Anticonvulsant Effect Reduced Neuronal Firing->Anticonvulsant Effect Neuroprotective Effect Neuroprotective Effect Reduced Excitotoxicity->Neuroprotective Effect Reduced Neurotransmitter Release->Anticonvulsant Effect

Caption: Proposed mechanisms of action for this compound analogs.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed methodologies for key in vivo anticonvulsant screening assays.

Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

Protocol:

  • Animal Model: Adult male mice (e.g., Swiss Webster, 18-25 g) or rats (e.g., Sprague-Dawley, 100-150 g).

  • Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage).

  • Pretreatment Time: Allow for a predetermined pretreatment time (e.g., 30-60 minutes) for the compound to reach effective concentrations in the brain.

  • Seizure Induction: Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to screen for compounds effective against absence seizures.

Protocol:

  • Animal Model: Adult male mice (e.g., Swiss Webster, 18-25 g).

  • Compound Administration: Administer the test compound or vehicle control as described for the MES test.

  • Pretreatment Time: A suitable pretreatment time is allowed.

  • Convulsant Administration: Administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in control animals (e.g., 85 mg/kg).

  • Observation: Immediately place the animal in an observation chamber and monitor for the onset of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and/or body) for a period of 30 minutes.

  • Endpoint: The primary endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds.

  • Data Analysis: The ED50, the dose that prevents clonic seizures in 50% of the animals, is calculated.

Anticonvulsant_Screening_Workflow In Vivo Anticonvulsant Screening Workflow Start Start Animal_Model Select Animal Model (e.g., Mice, Rats) Start->Animal_Model Compound_Admin Administer Test Compound or Vehicle Animal_Model->Compound_Admin Pretreatment Pretreatment Period Compound_Admin->Pretreatment Neurotoxicity Rotarod Test for Neurotoxicity Compound_Admin->Neurotoxicity Seizure_Induction Seizure Induction Model Pretreatment->Seizure_Induction MES_Test Maximal Electroshock (MES) Seizure_Induction->MES_Test Tonic-Clonic scPTZ_Test Subcutaneous PTZ (scPTZ) Seizure_Induction->scPTZ_Test Absence Observation Observe for Seizure Endpoint MES_Test->Observation scPTZ_Test->Observation Data_Analysis Calculate ED50 Observation->Data_Analysis PI_Calc Calculate Protective Index (TD50/ED50) Data_Analysis->PI_Calc TD50_Calc Calculate TD50 Neurotoxicity->TD50_Calc TD50_Calc->PI_Calc End End PI_Calc->End

Caption: A typical workflow for in vivo screening of anticonvulsant compounds.

Conclusion

The this compound scaffold serves as a valuable template for the design of novel anticonvulsant and potentially neuroprotective agents. Structure-activity relationship studies have demonstrated that modifications to this core structure, such as the introduction of bicyclic moieties or specific substitutions on the phenyl ring and amide nitrogen, can lead to a significant enhancement in anticonvulsant potency and a broad spectrum of activity. While comprehensive data on the parent compound is limited, the potent activity of its analogs in preclinical models of epilepsy underscores the therapeutic potential of this chemical class. Future research should focus on direct, head-to-head comparisons of promising analogs with this compound and established antiepileptic drugs, as well as a more in-depth investigation of their neuroprotective effects and underlying mechanisms of action. Such studies will be crucial for the rational design and development of the next generation of CNS therapeutics.

References

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2-Amino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Melting Point - The Imperative for Orthogonal Structural Verification

This guide provides an in-depth, comparative framework for the structural confirmation of 2-amino-2-phenylacetamide using a multi-pronged spectroscopic approach. We will move beyond simply listing data, instead focusing on the causality behind experimental choices and demonstrating how an integrated analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) creates a self-validating system for structural elucidation. To contextualize the data, we will compare the expected spectroscopic signature of this compound with that of a common precursor and potential impurity, 2-phenylacetamide. This comparative methodology is crucial for identifying process-related impurities and confirming the success of a synthetic transformation.

The Analytical Workflow: A Strategy for Unambiguous Confirmation

A robust analytical strategy does not rely on a single technique but rather on the convergence of data from multiple, orthogonal methods. Each spectroscopic technique probes a different aspect of the molecule's structure, and together, they provide a comprehensive and definitive molecular portrait.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Sample Synthesized This compound NMR_Prep Dissolve ~15 mg in 0.6 mL DMSO-d6 Sample->NMR_Prep Aliquot IR_Prep Prepare 1% KBr Pellet Sample->IR_Prep Aliquot MS_Prep Dissolve ~0.1 mg/mL in MeOH/H2O Sample->MS_Prep Aliquot NMR ¹H & ¹³C NMR (Connectivity & Environment) NMR_Prep->NMR Analyze IR FT-IR (Functional Groups) IR_Prep->IR Analyze MS Mass Spectrometry (Molecular Weight & Formula) MS_Prep->MS Analyze Interpret Integrate & Correlate Data (¹H, ¹³C, IR, MS) NMR->Interpret IR->Interpret MS->Interpret Compare Compare with Reference Data (e.g., 2-Phenylacetamide) Interpret->Compare Confirm Structure Confirmed Compare->Confirm G cluster_target Fragmentation of this compound cluster_comparator Fragmentation of 2-Phenylacetamide M1 [M+H]⁺ m/z 151 F1_106 [C₇H₉N]⁺ m/z 106 M1->F1_106 - CONH₂ (45 Da) M2 [M]⁺• m/z 135 F2_91 Tropylium Ion [C₇H₇]⁺ m/z 91 M2->F2_91 - CH₂CONH₂ (44 Da) + Rearrangement

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Amino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical intermediates like 2-Amino-2-phenylacetamide is paramount. This chiral aminamide is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Ensuring the reliability of analytical methods used to assess its purity, concentration, and stability is not merely a matter of good practice—it is a foundational requirement for regulatory compliance and the overall success of a drug development program.

This guide provides an in-depth comparison of two widely used analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, present detailed protocols, and introduce a framework for the cross-validation of these methods to ensure data integrity across different analytical platforms.

The Critical Role of Cross-Validation

Before delving into the specifics of each technique, it is essential to understand the principle of cross-validation. In the context of analytical methods, cross-validation is the process of verifying that a validated method produces consistent, reliable, and accurate results when compared to another validated method or when performed in a different laboratory, by different analysts, or with different instrumentation.[2] This process is a cornerstone of analytical method transfer and is mandated by regulatory bodies like the FDA and is detailed in guidelines from the International Council for Harmonisation (ICH).[2][3] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[4]

The necessity for cross-validation arises in several scenarios, including:

  • Transferring a method from a research and development lab to a quality control lab.

  • Comparing results from a new, improved method with an established one.

  • Ensuring consistency of results across multiple manufacturing sites.

A successful cross-validation provides documented evidence that the methods are equivalent and can be used interchangeably, which is crucial for the seamless progression of a drug candidate through the development pipeline.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility in separating a wide range of compounds, including those that are non-volatile or thermally labile.[5] For a polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

Causality Behind Experimental Choices in HPLC Method Development

The development of a robust HPLC method is a systematic process. For this compound, the primary goal is to achieve adequate resolution from potential impurities and degradation products. The choice of a C18 column is based on its hydrophobicity, which provides good retention for aromatic compounds. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile, is optimized to control the elution of the analyte. The addition of an acid, such as formic or trifluoroacetic acid, helps to suppress the ionization of the amine group, leading to better peak shape and retention time reproducibility. UV detection is suitable for this compound due to the presence of the phenyl chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Compounds

GC-MS is a highly sensitive and specific technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds.[6] While this compound itself has limited volatility, it can be made amenable to GC analysis through derivatization.[7] This process involves chemically modifying the analyte to increase its volatility and thermal stability.[7]

Causality Behind Experimental Choices in GC-MS Method Development

The key to a successful GC-MS analysis of this compound lies in the derivatization step. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective approach for compounds with active hydrogens (such as amines and amides). This replaces the active hydrogens with trimethylsilyl (TMS) groups, making the molecule more volatile and less polar. The choice of a non-polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase, is complementary to the non-polar nature of the derivatized analyte. The mass spectrometer provides an additional layer of specificity, allowing for confident identification based on the fragmentation pattern of the derivatized molecule.

Comparative Analysis of Validated HPLC and GC-MS Methods

To provide a clear comparison, we present a hypothetical but realistic set of validation data for the quantification of this compound using both HPLC and GC-MS. These values are based on typical performance characteristics for these methods and adhere to the validation parameters outlined in the ICH Q2(R1) guideline.[1][8]

Table 1: Comparison of HPLC and GC-MS Method Validation Parameters for this compound

Validation ParameterHPLC-UVGC-MS (after derivatization)
Specificity Demonstrated by resolution from known impurities and placebo peaks.Confirmed by unique mass spectrum and retention time of the derivatized analyte.
Linearity (Range) 1 - 100 µg/mL0.1 - 20 µg/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (RSD%)
- Repeatability≤ 1.0%≤ 2.0%
- Intermediate Precision≤ 1.5%≤ 2.5%
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 µg/mL
Robustness Unaffected by minor changes in mobile phase composition, pH, and flow rate.Unaffected by minor changes in oven temperature ramp and carrier gas flow rate.

Experimental Protocols

The following are detailed, step-by-step protocols for the validated analytical methods discussed.

HPLC-UV Method for Quantification of this compound

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 220 nm.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of water and acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing approximately 10 mg of this compound and dissolve it in 10 mL of the diluent. Further dilute as necessary to fall within the calibration range.

3. Validation Procedure:

  • Specificity: Inject the diluent, a placebo sample (if applicable), and a sample spiked with known impurities to demonstrate resolution.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Analyze samples spiked with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Precision:

    • Repeatability: Analyze six replicate preparations of a sample at the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst and/or instrument.

GC-MS Method for Quantification of this compound

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.

2. Derivatization, Standard, and Sample Preparation:

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standard Stock Solution (1 mg/mL): Prepare as in the HPLC method.

  • Working Standard Solutions: Prepare dilutions in a suitable solvent (e.g., pyridine or acetonitrile).

  • Derivatization Procedure:

    • Pipette 100 µL of the standard or sample solution into a vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of the derivatizing reagent.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

3. Validation Procedure:

  • Follow a similar validation procedure as outlined for the HPLC method, ensuring the derivatization step is consistently applied to all standards and samples.

Cross-Validation of HPLC and GC-MS Methods

The cross-validation of the two methods involves analyzing the same set of samples using both the validated HPLC and GC-MS procedures. The results are then statistically compared to ensure they are equivalent within predefined acceptance criteria.

Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_comparison Data Comparison Sample Homogeneous Sample Batch HPLC_Analysis Analyze via Validated HPLC-UV Method Sample->HPLC_Analysis GCMS_Analysis Analyze via Validated GC-MS Method Sample->GCMS_Analysis HPLC_Results HPLC Results Stat_Analysis Statistical Analysis (e.g., t-test, F-test) HPLC_Results->Stat_Analysis GCMS_Results GC-MS Results GCMS_Results->Stat_Analysis Acceptance Results Meet Acceptance Criteria? Stat_Analysis->Acceptance Conclusion Methods are Cross-Validated Acceptance->Conclusion Yes Rework Investigate Discrepancies Acceptance->Rework No

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Acceptance Criteria for Cross-Validation

The acceptance criteria for cross-validation should be predefined in a validation protocol. A common approach is to compare the mean results obtained from both methods. The difference between the means should not exceed a predetermined percentage, often in the range of ±2-5%, depending on the stage of development and the intended use of the method.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful techniques for the analysis of this compound, each with its own strengths and considerations.

  • HPLC-UV is a robust, straightforward, and widely accessible method that is ideal for routine quality control testing. It requires minimal sample preparation and is suitable for analyzing the compound in its native form.

  • GC-MS offers higher sensitivity and specificity, making it an excellent choice for impurity profiling and trace-level analysis. However, the requirement for derivatization adds a step to the sample preparation process and may introduce variability if not carefully controlled.

The choice between the two methods will depend on the specific analytical needs. For routine assays, HPLC is often the more practical choice. For in-depth impurity analysis or when very low detection limits are required, GC-MS is superior.

Ultimately, a robust analytical strategy may involve the use of both techniques. By performing a thorough cross-validation, an organization can be confident in the integrity and consistency of its analytical data, regardless of the method employed. This ensures a solid foundation for decision-making throughout the drug development lifecycle.

References

A Comparative Guide to the Antimicrobial Activity of 2-Amino-2-phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation antimicrobial agents. Among these, 2-amino-2-phenylacetamide and its derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities. This guide provides a comprehensive comparison of the antimicrobial performance of various this compound derivatives, supported by experimental data from recent studies. We will delve into their synthesis, in vitro efficacy against a range of pathogens, and the current understanding of their mechanisms of action and structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new anti-infective therapies.

Introduction: The Potential of the this compound Scaffold

The this compound core structure presents a versatile foundation for medicinal chemists. Its inherent chirality and the presence of modifiable amino and acetamide moieties allow for the creation of diverse libraries of compounds with varying physicochemical properties. This structural flexibility is key to tuning the biological activity and optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. The pursuit of novel derivatives is driven by the urgent need for new antimicrobials to combat multidrug-resistant (MDR) pathogens.

Synthesis of this compound Derivatives

The synthesis of the this compound derivatives discussed in this guide typically follows a common synthetic pathway. A key intermediate, 2-bromo-N-(p-chlorophenyl) acetamide, is often prepared first through the amination of 4-chloroaniline with bromoacetyl bromide.[1] This intermediate then undergoes nucleophilic substitution with various amines to yield the final 2-amino-N-(p-chlorophenyl) acetamide derivatives.[1] The general synthetic scheme is outlined below.

cluster_synthesis General Synthesis of 2-Amino-N-(p-chlorophenyl) acetamide Derivatives 4-Chloroaniline 4-Chloroaniline Intermediate 2-bromo-N-(p-chlorophenyl) acetamide 4-Chloroaniline->Intermediate Amination Bromoacetyl_bromide Bromoacetyl_bromide Bromoacetyl_bromide->Intermediate Final_Product 2-Amino-N-(p-chlorophenyl) acetamide Derivatives Intermediate->Final_Product Nucleophilic Substitution Various_Amines Various Amines (R-NH2) Various_Amines->Final_Product

Caption: General synthetic route for 2-Amino-N-(p-chlorophenyl) acetamide derivatives.

Comparative Antibacterial Activity

The antibacterial efficacy of several this compound derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The primary methods for assessing this activity are the disc diffusion assay and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Disc Diffusion Assay Results

The disc diffusion method provides a qualitative to semi-quantitative measure of antimicrobial activity by measuring the diameter of the zone of growth inhibition around a disc impregnated with the test compound. A study by Wu et al. (2020) investigated a series of 2-amino-N-(p-chlorophenyl) acetamide derivatives against several bacterial strains.[1]

CompoundDerivative Substituent (Amine)Acinetobacter baumannii ATCC19606 (mm)Pseudomonas aeruginosa ATCC27853 (mm)Pseudomonas aeruginosa ATCC29260 (mm)Staphylococcus aureus ATCC6538p (mm)
5a Butylamine17.516.516.518.0
5b Octylamine32.023.524.516.5
5c Piperidine14.513.513.517.5
5d 3-Fluoroaniline15.014.514.523.5
Tetracycline (Standard)25.022.022.030.0

Data sourced from Wu et al., 2020.[1]

From this data, compound 5b , with an octylamine substituent, demonstrated significant activity against A. baumannii and P. aeruginosa strains, in some cases exceeding the efficacy of the tetracycline standard.[1] Compound 5d , featuring a 3-fluoroaniline group, exhibited the most potent activity against S. aureus.[1] This highlights the crucial role of the substituent on the amino group in determining the antibacterial spectrum and potency.

Minimum Inhibitory Concentration (MIC)

While the disc diffusion assay is a useful screening tool, the MIC provides a quantitative measure of a compound's potency. Due to the limited availability of direct experimental MIC data for a broad range of this compound derivatives in a single comparative study, this guide utilizes data from closely related phenylacetamide analogs to provide a substantive comparison.

A study on 2-chloro-N-phenylacetamide (A1Cl) against clinical isolates of Candida species provides insight into the potential MIC ranges of these compounds. While this is an antifungal study, the methodology is directly applicable to bacterial testing.

CompoundTest OrganismMIC Range (µg/mL)
2-chloro-N-phenylacetamide (A1Cl) Candida tropicalis & Candida parapsilosis16 - 256
Fluconazole Candida tropicalis & Candida parapsilosis16 - 512

Data sourced from de Oliveira et al., 2022.[2]

These findings suggest that acetamide derivatives can exhibit potent antimicrobial activity with MIC values in a clinically relevant range.[2]

Comparative Antifungal Activity

Several studies have highlighted the promising antifungal properties of acetamide derivatives. The primary mechanism of action for many antifungal agents is the disruption of the fungal cell membrane, often by inhibiting the biosynthesis of ergosterol.[3]

A study on 2-chloro-N-phenylacetamide (A1Cl) demonstrated its efficacy against Aspergillus flavus, with MIC values ranging from 16 to 256 µg/mL and minimum fungicidal concentrations (MFC) from 32 to 512 µg/mL.[3][4] In silico studies suggest that the antifungal activity of A1Cl may involve the inhibition of the enzyme dihydrofolate reductase (DHFR).[2]

Experimental Protocols

To ensure the reproducibility and validity of antimicrobial activity data, standardized experimental protocols are essential. The following are detailed step-by-step methodologies for the disc diffusion and broth microdilution assays.

Disc Diffusion Antimicrobial Susceptibility Test

cluster_dd_workflow Disc Diffusion Assay Workflow Inoculum_Prep Prepare standardized microbial inoculum (0.5 McFarland) Plate_Inoculation Uniformly streak inoculum onto Mueller-Hinton agar plate Inoculum_Prep->Plate_Inoculation Disc_Application Apply discs impregnated with test compounds and controls Plate_Inoculation->Disc_Application Incubation Incubate plates at 37°C for 16-18 hours Disc_Application->Incubation Measurement Measure the diameter of the zones of inhibition (mm) Incubation->Measurement

Caption: Workflow for the disc diffusion antimicrobial susceptibility test.[5]

Detailed Steps:

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared by suspending several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound. These discs, along with positive (standard antibiotic) and negative (solvent) control discs, are placed on the agar surface.[1]

  • Incubation: The plates are incubated at 37°C for 16-18 hours.[1]

  • Zone of Inhibition Measurement: After incubation, the diameter of the clear zone around each disc where microbial growth is inhibited is measured in millimeters.[1]

Broth Microdilution Assay for MIC Determination

cluster_mic_workflow Broth Microdilution MIC Assay Workflow Compound_Dilution Prepare serial two-fold dilutions of test compounds in a 96-well plate Inoculum_Addition Add standardized microbial inoculum to each well Compound_Dilution->Inoculum_Addition Controls Include positive, negative, and sterility controls Inoculum_Addition->Controls Incubation Incubate the plate at 37°C for 16-20 hours Controls->Incubation MIC_Determination Determine MIC as the lowest concentration with no visible growth Incubation->MIC_Determination

Caption: Workflow for the broth microdilution MIC determination assay.

Detailed Steps:

  • Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Positive (microorganism with a standard antibiotic), negative (microorganism with no compound), and sterility (broth only) controls are included on each plate.

  • Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mechanism of Action and Structure-Activity Relationships

The precise mechanism of antimicrobial action for many this compound derivatives is still under investigation. However, several studies provide valuable insights.

A study on N-phenylacetamide derivatives containing 4-arylthiazole moieties suggests that these compounds may act by disrupting the bacterial cell membrane.[6] Scanning electron microscopy of Xanthomonas oryzae pv. Oryzae treated with one such derivative revealed cell membrane rupture.[6]

For antifungal derivatives, a plausible mechanism is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[3] The inhibition of enzymes such as dihydrofolate reductase has also been proposed based on in silico modeling.[2]

cluster_moa Proposed Antimicrobial Mechanisms of Action Derivative This compound Derivative Membrane_Disruption Bacterial Cell Membrane Disruption Derivative->Membrane_Disruption Proposed for some antibacterial derivatives Ergosterol_Inhibition Inhibition of Fungal Ergosterol Biosynthesis Derivative->Ergosterol_Inhibition Proposed for some antifungal derivatives Enzyme_Inhibition Inhibition of Essential Enzymes (e.g., DHFR) Derivative->Enzyme_Inhibition Proposed based on in silico studies Cell_Death Microbial Cell Death Membrane_Disruption->Cell_Death Ergosterol_Inhibition->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Proposed mechanisms of antimicrobial action for this compound derivatives.

Structure-Activity Relationship (SAR) insights:

  • Substituents on the Amino Group: The nature of the substituent on the amino group significantly influences antibacterial activity. As seen in the disc diffusion data, an aliphatic chain (octylamine) can enhance activity against Gram-negative bacteria, while an aromatic group (3-fluoroaniline) can improve potency against Gram-positive bacteria.[1]

  • Substituents on the Phenyl Ring: Modifications to the phenyl ring of the acetamide moiety also play a critical role. The introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its interaction with the biological target.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The available data demonstrates that derivatives of this core structure exhibit significant activity against a range of bacterial and fungal pathogens. The synthetic accessibility of this scaffold allows for extensive structural modifications, providing a rich avenue for optimizing antimicrobial potency and spectrum.

Future research should focus on:

  • Systematic SAR studies: A comprehensive investigation of a wider range of derivatives is needed to establish clear structure-activity relationships.

  • Mechanism of action elucidation: Further studies are required to definitively identify the molecular targets and pathways affected by these compounds.

  • In vivo efficacy and toxicity studies: Promising candidates from in vitro studies should be advanced to animal models to evaluate their efficacy and safety profiles.

The continued exploration of this compound derivatives holds the potential to deliver much-needed new therapies in the fight against infectious diseases.

References

The Phenylacetamide Scaffold: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Phenylacetamide Core

The phenylacetamide scaffold, a seemingly simple chemical structure, represents a foundational backbone for a diverse array of biologically active molecules. At its core, this structure, exemplified by 2-Amino-2-phenylacetamide, offers a unique combination of an aromatic ring, an amide linkage, and an amino group, providing a versatile template for medicinal chemists. This guide provides a comparative analysis of the biological activities of various phenylacetamide derivatives, exploring how modifications to the core structure influence their anticonvulsant, neuroprotective, and anti-inflammatory properties. While direct experimental data on the parent compound, this compound, is limited in publicly available literature, the extensive research on its derivatives underscores the therapeutic potential inherent in this chemical class. This guide will delve into the structure-activity relationships that govern these biological effects, supported by experimental data and detailed protocols for key assays.

Comparative Analysis of Biological Activities

The therapeutic potential of phenylacetamide derivatives has been explored across several key areas. The following sections provide a comparative overview of their efficacy, supported by quantitative data from preclinical studies.

Anticonvulsant Activity: Targeting Neuronal Excitability

Phenylacetamide derivatives have shown significant promise as anticonvulsant agents, with many compounds demonstrating efficacy in preclinical models of epilepsy. The primary screening method for anticonvulsant activity is the Maximal Electroshock (MES) seizure test, which is predictive of efficacy against generalized tonic-clonic seizures.

Table 1: Comparative Anticonvulsant Activity of Phenylacetamide Derivatives in the MES Test (Mice)

CompoundDerivative TypeED50 (mg/kg)Reference
Compound 14 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide49.6[1]
Compound 16 4-aminophenylacetamide50.5[2]
Compound 19 N-phenyl-2-(4-phenylpiperazin-1-yl)acetamideActive at 100 mg/kg[3]
Denzimol Imidazole derivativePotent, comparable to phenytoin[4]

ED50: Median Effective Dose required to protect 50% of animals from MES-induced seizures.

The data clearly indicates that substitutions on the phenyl ring and the amide nitrogen significantly impact anticonvulsant potency. For instance, compound 16, a 4-aminophenylacetamide derivative, shows a potent ED50 of 50.50 mg/kg against electroshock-induced convulsions[2]. Furthermore, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have demonstrated that substituents on the anilide ring are crucial, with 3-(trifluoromethyl)anilide derivatives showing higher protection in the MES model compared to their 3-chloroanilide counterparts[3][5].

Neuroprotective Effects: Shielding Neurons from Damage

Beyond seizure control, certain phenylacetamide derivatives exhibit neuroprotective properties, offering potential therapeutic avenues for neurodegenerative disorders and acute neuronal injury. In vitro models using neuronal cell lines like SH-SY5Y are instrumental in elucidating these effects.

A study on phenylacetamide derivatives bearing a 1H-pyrazole or 1H-1,2,4-triazole moiety demonstrated their potential to protect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in SH-SY5Y cells[6]. Notably, compounds 3 and 4 from this study restored cell viability at low micromolar concentrations[6]. Another study highlighted the neuroprotective effects of phenylacetylglycine (PAGly), a gut microbiota metabolite of phenylalanine, in a rat model of cerebral ischemia/reperfusion injury[7]. PAGly was found to reduce infarct volume and improve neurobehavioral outcomes[7].

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

The anti-inflammatory potential of the phenylacetamide scaffold has also been investigated. The carrageenan-induced paw edema model in rats is a standard in vivo assay for evaluating the efficacy of anti-inflammatory compounds.

Experimental Methodologies: A Closer Look at the Assays

The biological activities discussed above are underpinned by rigorous experimental testing. Understanding these protocols is crucial for interpreting the data and designing future studies.

Maximal Electroshock Seizure (MES) Test

This widely used preclinical model assesses the ability of a compound to prevent the spread of seizures.

Experimental Workflow: Maximal Electroshock Seizure (MES) Test

MES_Workflow cluster_pre Pre-Treatment cluster_seizure Seizure Induction cluster_obs Observation & Endpoint animal_prep Animal Acclimation & Preparation (e.g., Mice, Rats) drug_admin Test Compound Administration (e.g., i.p., p.o.) animal_prep->drug_admin electrodes Application of Corneal Electrodes with Local Anesthetic drug_admin->electrodes Time of Peak Effect stimulation Electrical Stimulation (e.g., 50 mA, 60 Hz, 0.2s for mice) electrodes->stimulation observation Observation of Seizure Phenotype stimulation->observation endpoint Primary Endpoint: Abolition of Tonic Hindlimb Extension observation->endpoint

Caption: Workflow for the Maximal Electroshock Seizure (MES) Test.

Protocol:

  • Animal Preparation: Male mice or rats are acclimated to the laboratory environment.

  • Drug Administration: The test compound is administered via an appropriate route (e.g., intraperitoneal, oral) at various doses.

  • Seizure Induction: At the time of predicted peak effect, a high-frequency electrical stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds for mice) is delivered through corneal electrodes[9][10]. A topical anesthetic is applied to the corneas prior to electrode placement.

  • Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: The abolition of the hindlimb tonic extensor component is considered protection[9]. The dose that protects 50% of the animals (ED50) is then calculated.

Carrageenan-Induced Paw Edema

This assay is a classic model of acute inflammation.

Experimental Workflow: Carrageenan-Induced Paw Edema

Edema_Workflow cluster_pre Pre-Treatment cluster_induction Inflammation Induction cluster_measurement Edema Measurement animal_prep Animal Acclimation (e.g., Rats) drug_admin Test Compound Administration animal_prep->drug_admin carrageenan Intraplantar Injection of Carrageenan (1%) drug_admin->carrageenan 30-60 min prior plethysmometer Paw Volume Measurement (Plethysmometer) at Various Time Points carrageenan->plethysmometer

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Protocol:

  • Animal Preparation: Rats are acclimated to the experimental conditions.

  • Drug Administration: The test compound is administered, typically 30-60 minutes before the inflammatory insult[11].

  • Induction of Edema: A solution of carrageenan (typically 1% in saline) is injected into the sub-plantar tissue of the right hind paw[12][13].

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The difference in paw volume before and after carrageenan injection indicates the degree of edema.

In Vitro Neuroprotection Assay (SH-SY5Y Cells)

This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxic insult.

Experimental Workflow: In Vitro Neuroprotection Assay

Neuroprotection_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assessment Viability Assessment seeding Seeding of SH-SY5Y Cells pre_treatment Pre-treatment with Test Compound seeding->pre_treatment neurotoxin Induction of Neurotoxicity (e.g., 6-OHDA, Amyloid-β) pre_treatment->neurotoxin mtt_assay Cell Viability Assay (e.g., MTT) neurotoxin->mtt_assay Incubation data_analysis Data Analysis & Comparison mtt_assay->data_analysis

Caption: Workflow for an In Vitro Neuroprotection Assay using SH-SY5Y cells.

Protocol:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period.

  • Induction of Neurotoxicity: A neurotoxin (e.g., 6-hydroxydopamine, amyloid-β peptide) is added to the cell culture to induce cell death[6][14][15].

  • Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity[14][15]. An increase in cell viability in the presence of the test compound compared to the neurotoxin-only control indicates a neuroprotective effect.

Mechanisms of Action: Unraveling the Molecular Pathways

The diverse biological activities of phenylacetamide derivatives are a result of their interaction with various molecular targets.

Anticonvulsant Mechanisms

The anticonvulsant effects of many phenylacetamide derivatives are attributed to their ability to modulate neuronal ion channels. For instance, some derivatives are thought to act on voltage-sensitive sodium channels, similar to established antiepileptic drugs like phenytoin[3]. Others may interact with NMDA receptors, which are involved in excitatory neurotransmission.

Signaling Pathway: Modulation of Neuronal Excitability

Anticonvulsant_Pathway cluster_drug Phenylacetamide Derivatives cluster_targets Molecular Targets cluster_effects Cellular Effects drug Phenylacetamide Derivative na_channel Voltage-Gated Sodium Channels drug->na_channel Blockade nmda_receptor NMDA Receptors drug->nmda_receptor Antagonism na_influx Reduced Sodium Influx na_channel->na_influx ca_influx Reduced Calcium Influx nmda_receptor->ca_influx neuronal_excitability Decreased Neuronal Excitability na_influx->neuronal_excitability ca_influx->neuronal_excitability seizure_suppression Seizure Suppression neuronal_excitability->seizure_suppression

Caption: Proposed mechanism of anticonvulsant action for some phenylacetamide derivatives.

Neuroprotective and Anti-inflammatory Pathways

The neuroprotective and anti-inflammatory effects of phenylacetamide derivatives likely involve the modulation of signaling pathways related to oxidative stress, apoptosis, and inflammation. For example, the reduction of ROS and NO production suggests an antioxidant mechanism. The inhibition of pro-inflammatory cytokine release is another potential mechanism.

Conclusion: A Scaffold of Opportunity

The this compound core structure serves as a remarkably versatile scaffold for the development of novel therapeutic agents. The extensive research into its derivatives has revealed significant potential in the realms of anticonvulsant, neuroprotective, and anti-inflammatory activities. The structure-activity relationships highlighted in this guide demonstrate that subtle modifications to the phenylacetamide backbone can lead to profound changes in biological efficacy and target selectivity. While further research is needed to fully elucidate the therapeutic potential of the parent compound, the collective evidence from its derivatives strongly suggests that the phenylacetamide scaffold will continue to be a fruitful area of investigation for medicinal chemists and drug discovery professionals.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Amino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a definitive guide on the safe and compliant disposal of 2-Amino-2-phenylacetamide. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This document provides a procedural, in-depth framework for managing this compound waste, ensuring the protection of personnel and adherence to regulatory standards. Our approach is grounded in the principles of causality—understanding why each step is critical—to foster a culture of intrinsic safety and responsibility in the laboratory.

Core Hazard Profile: Understanding the "Why"

Before we can discuss disposal, we must understand the inherent risks of this compound. A thorough risk assessment is the foundation of any safe disposal plan. Based on its classification, this compound presents several key hazards that directly inform our handling and disposal protocols.

  • Human Health Hazards: this compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4)[1]. It is also known to cause skin irritation and serious eye irritation[2]. Furthermore, it may cause respiratory irritation, making dust inhalation a significant concern[2]. These properties necessitate the use of appropriate Personal Protective Equipment (PPE) at all times and dictate that the compound must never be disposed of in standard waste streams where it could expose sanitation workers or the public.

  • Environmental Hazards: The compound is categorized as harmful to aquatic life[1]. This classification is critical as it expressly prohibits disposal down the drain or in any manner that could lead to its release into the environment[3][4][5]. Such a release could have detrimental effects on aquatic ecosystems.

The causality is clear: the compound's toxicity and environmental risks are the primary drivers for its classification as hazardous waste, mandating a controlled and regulated disposal pathway.

The Regulatory Framework: Adherence to RCRA

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[6][7][8]. RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning the responsibility for the waste remains with the generating facility from its creation to its final, environmentally sound disposal[8][9].

Your laboratory is considered a hazardous waste generator and will fall into one of three categories based on the volume of waste produced per month: Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)[10][11]. It is crucial to know your facility's generator status, as it affects accumulation time limits and reporting requirements[9]. This guide is based on the federal standards that form the minimum requirement for all categories.

Standard Operating Protocol for Disposal

This protocol provides a step-by-step methodology for the safe segregation, accumulation, and disposal of this compound waste.

Step 1: Waste Characterization and Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions.

  • Pure Compound & Concentrated Solutions: Any unused or expired this compound, whether in solid form or in a concentrated solution, must be treated as hazardous waste.

  • Contaminated Labware: Disposable items such as gloves, weigh boats, pipette tips, and paper towels that are contaminated with this compound must also be disposed of as hazardous waste[3]. Do not place these items in the regular trash.

  • Aqueous Solutions: Dilute aqueous solutions containing this compound must still be treated as hazardous waste. Never dispose of them down the drain[1][5].

  • Incompatibility: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents[12]. Always maintain separate waste streams for different chemical classes to prevent unforeseen reactions[13].

Step 2: Container Selection and Labeling

The integrity of the waste containment system is paramount for safety within the lab.

  • Container Choice: Use only containers that are chemically compatible with this compound. High-density polyethylene (HDPE) carboys or other approved containers are standard. The container must be in good condition, free from damage, and have a secure, leak-proof closure[6].

  • Labeling: From the moment the first drop of waste enters the container, it must be labeled. The EPA's regulations for academic laboratories are clear on this point[4][10]. Your facility's Environmental Health & Safety (EH&S) department will provide the appropriate hazardous waste tags. The label must include:

    • The words "Hazardous Waste"[10].

    • The full chemical name: "this compound". Do not use abbreviations.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first waste was added).

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

Federal regulations allow for the accumulation of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA)[4][10][13].

  • Location: The SAA must be under the control of laboratory personnel. This could be a designated spot within a fume hood or a specific cabinet.

  • Volume Limits: A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA[4][10].

  • Secondary Containment: It is a best practice, and a requirement in many states, to keep waste containers in a secondary containment tray or bin to contain any potential leaks or spills[13].

  • Container Management: Keep waste containers closed at all times except when adding waste. This minimizes the release of vapors and prevents spills.

Step 4: Arranging for Final Disposal

Once a waste container is full or has been accumulating for the maximum time allowed by your facility's policy (often six to twelve months for academic labs), it must be removed for disposal[6][13].

  • Contact EH&S: Notify your institution's Environmental Health & Safety (EH&S) or equivalent department. They are trained professionals who will manage the pickup from your lab.

  • Transportation: The waste will be moved from the SAA to a Central Accumulation Area (CAA) by trained personnel before being picked up by a licensed hazardous waste transporter for final disposal at a permitted Treatment, Storage, and Disposal Facility (TSDF)[10][11].

Emergency Procedures: Spills and Decontamination

Accidents happen, and a prepared response is essential for safety.

  • Small Spills (Solid):

    • Ensure you are wearing appropriate PPE, including gloves, a lab coat, and safety goggles[14][15].

    • Carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal[3].

    • Label the container as "Hazardous Waste: this compound spill debris."

    • Decontaminate the area with a suitable cleaning agent and dispose of the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area and alert others[3].

    • If significant dust is generated, respiratory protection may be necessary[15].

    • Contact your facility's emergency response or EH&S team immediately. Do not attempt to clean up a large spill without proper training and equipment.

    • Prevent the spill from entering drains[1][16].

Disposal Quick Reference Table

ItemRequirementRationale & Citation
Personal Protective Equipment (PPE) Chemical safety goggles, chemical-resistant gloves, lab coat.Protects against serious eye/skin irritation and contact.[14][15][17]
Waste Type Hazardous WasteHarmful if swallowed and harmful to aquatic life.[1]
Waste Container Compatible, sealed, leak-proof container (e.g., HDPE).Ensures safe containment and prevents leaks/spills.[6][13]
Waste Label "Hazardous Waste," full chemical name, hazard warnings, date.Complies with EPA/RCRA regulations for waste identification.[4][10]
Prohibited Disposal Methods No drain disposal, no regular trash disposal.Prevents contamination of waterways and protects sanitation workers.[1][3][6]
Spill Cleanup Debris Must be collected and disposed of as hazardous waste.Contaminated materials carry the same hazards as the pure compound.[3]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste streams containing this compound in a laboratory setting.

DisposalWorkflow cluster_generation Waste Generation Point cluster_characterization Characterization & Segregation cluster_accumulation Accumulation Protocol (in SAA) cluster_disposal Final Disposal Path start Waste Generated (Pure compound, contaminated item, or solution) char_waste Characterize as Hazardous Waste: This compound start->char_waste select_container Select Compatible Container (e.g., HDPE) char_waste->select_container label_container Affix 'Hazardous Waste' Label - List constituents - Add accumulation start date select_container->label_container add_waste Add waste to container (Keep closed when not in use) label_container->add_waste secondary_contain Place in Secondary Containment add_waste->secondary_contain check_full Container Full or Time Limit Reached? secondary_contain->check_full check_full->add_waste No contact_ehs Contact EH&S for Pickup check_full->contact_ehs Yes end Managed by EH&S for Off-site Disposal contact_ehs->end

References

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-2-phenylacetamide. The following protocols are designed to establish a self-validating system of safety, grounded in authoritative sources and field-proven insights, to ensure minimal exposure and safe disposal.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance that poses several risks upon exposure. Understanding these hazards is the foundational step in establishing a robust safety protocol. The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation upon direct contact.

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as dust or aerosol.

  • Potential for Allergic Skin Reaction: May cause an allergic skin reaction in sensitive individuals.[1]

Given these hazards, a thorough risk assessment is mandatory before any handling of the substance. This assessment should be conducted in compliance with the OSHA Laboratory Standard (29 CFR 1910.1450), which necessitates the development of a Chemical Hygiene Plan (CHP) for the safe use of hazardous chemicals in a laboratory setting.[2][3][4][5]

Recommended Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to mitigate the risks associated with this compound. The following table outlines the minimum PPE requirements for handling this chemical.

Protection Type Specification Rationale and Authoritative Standard
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield should be worn if there is a significant risk of splashing.[6][7][8]To protect the eyes from dust particles and splashes which can cause serious irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before each use. A lab coat or chemical-resistant apron must be worn at all times.[6][7]To prevent skin contact that can lead to irritation and potential sensitization.
Respiratory Protection A NIOSH-approved N95 dust mask or higher is required when handling the solid, powdered form. In poorly ventilated areas or when generating aerosols, a full-face respirator may be necessary.[7][9]To prevent the inhalation of dust, which can cause respiratory tract irritation.
Footwear Closed-toe shoes must be worn in the laboratory at all times.To protect the feet from potential spills.
Safe Handling and Operational Workflow

Adherence to a strict operational workflow is paramount to ensuring safety. The following diagram and procedural steps outline the safe handling of this compound from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Prep 1. Don PPE Inspect 2. Inspect Fume Hood Weigh 3. Weigh Solid in Hood Inspect->Weigh Dissolve 4. Dissolve/Transfer Clean 5. Decontaminate Surfaces Dissolve->Clean Doff 6. Doff PPE Dispose 7. Dispose of Waste end Dispose->end start start->Prep

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation and Pre-Handling Checks:

    • Don Appropriate PPE: Before entering the designated handling area, correctly don all PPE as specified in the table above.

    • Verify Engineering Controls: Ensure that the chemical fume hood is functioning correctly. Verify the certification date and check the airflow monitor. An eyewash station and safety shower must be readily accessible.[7]

  • Handling the Chemical:

    • Weighing and Transfer: All weighing and transfer operations of the solid material must be conducted within a certified chemical fume hood or a ventilated balance enclosure to control dust.[7] Use non-sparking tools.[9]

    • Solution Preparation: When dissolving the compound, slowly add the solid to the solvent to prevent splashing.

  • Post-Handling Procedures:

    • Decontamination: Thoroughly wipe down the work area and any equipment used with an appropriate cleaning agent.

    • Hand Washing: After handling is complete and before leaving the laboratory, wash hands and any exposed skin thoroughly with soap and water, even if gloves were worn.[7] Do not eat, drink, or smoke in laboratory areas.[8][9]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Small Spills (Solid):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, carefully sweep up the material to avoid creating dust.

    • Place the collected material into a suitable, labeled, and sealed container for hazardous waste disposal.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact the designated emergency response team or safety officer.

    • Prevent entry into the affected area until it has been declared safe by qualified personnel.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

    • Skin Contact: In case of contact, immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[7]

    • Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical aid.[7]

    • Ingestion: If the substance is swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Call a physician.[7]

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

  • Chemical Waste: Collect the chemical waste in a clearly labeled, sealed, and chemically compatible container.

  • Contaminated Materials: All materials that have come into contact with the chemical, such as gloves, filter paper, and paper towels, must be placed in a designated hazardous waste container.

  • Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous waste.[7] Do not dispose of this chemical down the drain or in the regular trash.[6]

By adhering to these detailed protocols, researchers can significantly minimize the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-Amino-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.